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  • Product: (3S)-4-Benzyl-3-phenylmorpholin-2-one
  • CAS: 159706-35-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Executive Summary (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a highly specialized chiral morpholine-2-one derivative that serves as a cornerstone building block in advanced medicinal chemistry[1]. Recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a highly specialized chiral morpholine-2-one derivative that serves as a cornerstone building block in advanced medicinal chemistry[1]. Recognized for its rigid heterocyclic scaffold and precise stereochemical definition, this compound is primarily utilized as a chiral auxiliary and synthetic intermediate. Its most prominent industrial application is in the asymmetric synthesis of tachykinin (NK-1) receptor antagonists, specifically serving as the core structural precursor for the antiemetic drug Aprepitant[1][2][3].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive understanding of the compound's physicochemical properties, its mechanistic role in stereocontrol, and field-proven protocols for its synthesis and validation.

Physicochemical Properties & Structural Analysis

The utility of (3S)-4-benzyl-3-phenylmorpholin-2-one stems from its unique structural topology. The morpholin-2-one ring features a lactone moiety that permits controlled enolization, while the (3S)-phenyl group and N-benzyl protection work synergistically to dictate the trajectory of incoming reagents[4].

Table 1: Core Physicochemical and Structural Data

PropertyValueStructural Significance
IUPAC Name (3S)-4-benzyl-3-phenylmorpholin-2-oneDefines substitution at C3 and N4 positions.
CAS Number 159706-35-1Unique registry identifier for procurement/QC[1].
Molecular Formula C17H17NO2Indicates a highly aromatic, lipophilic scaffold[4].
Molecular Weight 267.32 g/mol Standard mass for LC-MS validation[1].
Stereochemistry (3S) ConfigurationCritical for biological target binding affinity[1].
Appearance White to off-white powderVisual indicator of high-purity crystalline form.

Mechanistic Role in Asymmetric Synthesis

The true value of this compound lies in its ability to act as a self-directing chiral template. In the synthesis of complex APIs, establishing contiguous stereocenters with high enantiomeric and diastereomeric excess is a primary challenge.

The Principle of Steric Shielding: When the morpholin-2-one undergoes enolization at the C2-C3 bond, the molecule adopts a planar geometry at the reaction site. However, the bulky phenyl group at the (3S) position, combined with the steric umbrella of the N-benzyl group, effectively blocks the syn-face of the enolate. Consequently, any electrophilic attack (such as alkylation or aldol condensation) is forced to occur from the less hindered anti-face. This causality ensures that subsequent stereocenters are established with near-perfect trans-selectivity.

Mechanism Enolate Morpholin-2-one Enolate (Planar Geometry) FaceBlock Steric Shielding by (3S)-Phenyl & N-Benzyl Enolate->FaceBlock Dictates Attack Electrophilic Attack (Anti-Face Trajectory) FaceBlock->Attack Forces Product Trans-Substituted Morpholinone Derivative Attack->Product Yields

Logical relationship of steric shielding dictating anti-face electrophilic attack.

Application in Drug Development: Aprepitant Synthesis

Aprepitant is a potent NK-1 receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV)[2]. The API features a highly substituted morpholine core with specific (2R,3S) stereochemistry. (3S)-4-Benzyl-3-phenylmorpholin-2-one is the exact intermediate required to build this core[3]. By utilizing this pre-configured chiral building block, process chemists bypass the need for late-stage chiral resolution, drastically improving the overall atom economy and yield of the API manufacturing process.

Workflow A (S)-Phenylglycine B N-Benzyl-(S)- phenylglycine A->B NaBH4, Benzaldehyde C (3S)-4-Benzyl-3-phenyl morpholin-2-one B->C 1,2-Dibromoethane, K2CO3 D Stereoselective Alkylation C->D Enolization E Aprepitant (API) D->E Multi-step Synthesis

Synthetic workflow from (S)-phenylglycine to Aprepitant via the morpholin-2-one intermediate.

Experimental Protocols: Synthesis of the Chiral Core

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing (3S)-4-benzyl-3-phenylmorpholin-2-one from (S)-phenylglycine.

Step 1: Reductive Amination (N-Benzylation)
  • Objective: Protect the primary amine while increasing steric bulk.

  • Procedure:

    • Suspend (S)-phenylglycine (1.0 eq) in a mildly alkaline aqueous solution (NaOH).

    • Add benzaldehyde (1.05 eq) and stir at 25 °C for 2 hours to form the intermediate imine.

    • Cool the reactor to 0 °C. Causality: Cooling is strictly required to prevent the exothermic degradation of the imine and to suppress the competitive reduction of unreacted benzaldehyde into benzyl alcohol.

    • Slowly charge Sodium Borohydride (NaBH₄) (0.6 eq). Stir for 1 hour, then acidify to pH 6 to precipitate the N-benzyl-(S)-phenylglycine. Filter and dry under vacuum.

Step 2: Annulation (Lactone Formation)
  • Objective: Construct the 6-membered morpholin-2-one ring via a double Sₙ2 cascade.

  • Procedure:

    • Dissolve N-benzyl-(S)-phenylglycine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF, a polar aprotic solvent, is chosen because it leaves the nucleophiles unsolvated, significantly accelerating the Sₙ2 reaction rate.

    • Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) and 1,2-dibromoethane (1.5 eq). Causality: K₂CO₃ is a mild base; it is strong enough to deprotonate the carboxylic acid and secondary amine, but weak enough to prevent the base-catalyzed racemization of the sensitive (3S) stereocenter.

    • Heat the mixture to 50 °C for 12 hours. The elevated temperature provides the activation energy necessary for the sterically hindered intramolecular ring closure.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline spot of the amino acid is entirely consumed.

    • Quench with ice water, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove residual DMF. Concentrate under reduced pressure.

    • Recrystallize the crude solid from hot ethanol to yield pure (3S)-4-benzyl-3-phenylmorpholin-2-one.

Quality Control and Analytical Validation

Before deploying this intermediate into the costly downstream synthesis of Aprepitant, it must pass rigorous analytical gating. The presence of the (3R)-enantiomer will propagate through the synthesis, resulting in diastereomeric impurities that are nearly impossible to separate at the API stage[2].

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget ParameterExpected Outcome for Release
Chiral HPLC Enantiomeric Excess (ee)> 99.0% (Strict absence of the 3R-isomer).
¹H-NMR (CDCl₃) Benzylic Protons (N-CH₂)Distinct AB quartet at ~3.8–4.2 ppm due to the chiral environment.
¹H-NMR (CDCl₃) C3 Methine ProtonSinglet or fine doublet at ~4.5 ppm.
LC-MS (ESI+) [M+H]⁺ Ion Massm/z 268.1 (Confirms molecular weight).

References

  • [4] U.S. Environmental Protection Agency (EPA). "4,4-Diethyl-2-oxo-3-phenylmorpholin-4-ium bromide - Similar Compounds". Available at: [Link]

  • [3] Google Patents. "US8133994B2 - Preparation of aprepitant". Available at:

Sources

Exploratory

In-Depth Technical Guide: (3S)-4-Benzyl-3-phenylmorpholin-2-one – IUPAC Name, Structure, and Synthetic Methodologies

Executive Summary The development of neurokinin-1 (NK1) receptor antagonists, such as aprepitant, revolutionized the management of chemotherapy-induced nausea and vomiting (CINV). At the structural core of these complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurokinin-1 (NK1) receptor antagonists, such as aprepitant, revolutionized the management of chemotherapy-induced nausea and vomiting (CINV). At the structural core of these complex active pharmaceutical ingredients (APIs) lies a critical chiral building block: (3S)-4-benzyl-3-phenylmorpholin-2-one [1]. As an application scientist specializing in asymmetric synthesis and process chemistry, I have structured this guide to dissect the structural nuances, physicochemical properties, and scalable synthetic methodologies of this indispensable morpholinone scaffold. This whitepaper provides actionable, self-validating protocols designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The biological efficacy of morpholine-based NK1 antagonists is heavily dependent on their stereochemistry. The (3S) configuration of 4-benzyl-3-phenylmorpholin-2-one acts as the stereochemical anchor that dictates the binding affinity of downstream APIs to the target receptor.

The molecule features a 6-membered morpholine ring containing a lactone (morpholin-2-one), a phenyl group at the C3 position with strict (S)-stereochemistry, and a benzyl protecting group at the N4 position.

Quantitative Data Summary

To facilitate rapid reference for analytical and synthetic workflows, the core physicochemical parameters of the compound are summarized below:

ParameterValue
IUPAC Name (3S)-4-benzyl-3-phenylmorpholin-2-one
CAS Registry Number 159706-35-1
Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Core Scaffold Morpholin-2-one (Heterocyclic Lactone)
Stereochemistry (3S) Configuration
Primary Application Chiral intermediate for NK1 Receptor Antagonists

Mechanistic Role in Drug Development

In the synthesis of aprepitant and its analogues, the morpholinone ring is not constructed de novo at the end of the sequence; rather, it is established early using a chiral pool approach [3]. The (3S)-4-benzyl-3-phenylmorpholin-2-one scaffold undergoes subsequent diastereoselective functionalization (e.g., Grignard addition and crystallization-induced diastereoselective transformations) to install the remaining stereocenters [2].

Synthesis A (S)-Phenylglycine (Chiral Pool) B N-Benzyl-(S)-phenylglycine (Protected Intermediate) A->B Reductive Amination C (3S)-4-Benzyl-3-phenylmorpholin-2-one (Target Scaffold) B->C 1,2-Dibromoethane, Base, DMF D Aprepitant / Analogues (NK1 Antagonists) C->D Multi-step Derivatization

Workflow illustrating the synthesis of (3S)-4-benzyl-3-phenylmorpholin-2-one from (S)-phenylglycine.

Experimental Protocols: Enantioselective Synthesis

The following methodologies detail the conversion of (S)-phenylglycine into the target morpholinone. Every step is designed as a self-validating system to ensure high yield and zero racemization.

Step 1: Reductive Amination of (S)-Phenylglycine
  • Causality & Rationale: Direct alkylation of the primary amine often leads to over-alkylation (forming tertiary amines). Reductive amination via an imine intermediate ensures strict mono-benzylation. Cooling the reactor to 0°C before the addition of the reducing agent prevents the exothermic reaction from causing thermal racemization of the sensitive alpha-carbon.

  • Protocol:

    • Suspend 1.0 equivalent of (S)-phenylglycine in anhydrous methanol (10 mL/g).

    • Add 1.05 equivalents of aqueous NaOH (1M) to solubilize the amino acid as a sodium salt.

    • Add 1.05 equivalents of benzaldehyde dropwise. Stir at 20–25°C for 2 hours to allow complete imine formation.

    • Self-Validation Point: Draw a sample for Thin-Layer Chromatography (TLC) (eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-active spot confirms 100% imine conversion.

    • Cool the reactor to 0°C.

    • Portion-wise, add 1.2 equivalents of sodium borohydride (NaBH₄) over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Stir for an additional 1 hour at room temperature.

    • Quench with 1M HCl to pH 6. The product, N-benzyl-(S)-phenylglycine, will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Step 2: Bifunctional Alkylation and Lactonization
  • Causality & Rationale: 1,2-dibromoethane acts as a bifunctional electrophile. The secondary nitrogen attacks first to form an N-(2-bromoethyl) intermediate, followed by an intramolecular attack by the carboxylate oxygen to close the lactone ring. N,N-diisopropylethylamine (DIPEA) is selected over stronger bases (e.g., NaH) because its steric bulk prevents it from acting as a nucleophile, and its mild basicity avoids deprotonating the C3 alpha-carbon, thereby flawlessly preserving the (3S) stereochemistry [2].

  • Protocol:

    • Dissolve 1.0 equivalent of N-benzyl-(S)-phenylglycine in anhydrous DMF (8 mL/g).

    • Add 2.5 equivalents of DIPEA. Stir for 10 minutes to ensure complete deprotonation of the carboxylate.

    • Add 1.5 equivalents of 1,2-dibromoethane.

    • Heat the reaction mixture to 55°C under a nitrogen atmosphere for 14 hours.

    • Self-Validation Point: Analyze an aliquot via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting material (m/z 242) is <1% relative to the product peak (m/z 268).

    • Cool to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via crystallization from heptane/ethyl acetate (3:1) to yield enantiopure (3S)-4-benzyl-3-phenylmorpholin-2-one.

Pharmacological Context: NK1 Receptor Antagonism

Once the morpholinone scaffold is elaborated into a mature API like aprepitant, it exerts its therapeutic effect by competitively binding to the GPCR neurokinin-1 (NK1) receptor. This blocks the binding of Substance P, halting the downstream Gq-protein coupled signaling cascade that typically triggers emesis in the central nervous system.

NK1_Pathway SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Agonist Binding Gq Gq Protein NK1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release (Emesis / Nausea) IP3->Ca Signal Transduction Aprep Aprepitant (NK1 Antagonist) Aprep->NK1 Competitive Inhibition

Mechanism of action for NK1 receptor antagonists derived from the morpholin-2-one scaffold.

Conclusion

The synthesis and application of (3S)-4-benzyl-3-phenylmorpholin-2-one exemplify the elegance of modern process chemistry. By leveraging the chiral pool and employing highly controlled, self-validating synthetic protocols, researchers can reliably access this critical morpholinone scaffold. Its role as the stereochemical foundation for NK1 receptor antagonists underscores its enduring value in pharmaceutical development.

References

  • Google Patents. "US8133994B2 - Preparation of aprepitant.
  • Organic Process Research & Development (ACS Publications). "An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist." Available at:[Link]

Foundational

(3S)-4-Benzyl-3-phenylmorpholin-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (3S)-4-Benzyl-3-phenylmorpholin-2-one , a chiral morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3S)-4-Benzyl-3-phenylmorpholin-2-one , a chiral morpholin-2-one derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a distinct chiral molecule built upon a morpholin-2-one scaffold. The stereochemistry at the C3 position, designated as (3S), is a critical determinant of its biological interactions and overall pharmacological profile[1].

PropertyValueSource
CAS Number 159706-35-1[1]
Molecular Formula C₁₇H₁₇NO₂[1]
Molecular Weight 267.32 g/mol [1]
IUPAC Name (3S)-4-benzyl-3-phenylmorpholin-2-one[1]

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance the pharmacokinetic properties of a molecule, and the specific substitution pattern of (3S)-4-Benzyl-3-phenylmorpholin-2-one, featuring both a benzyl and a phenyl group, creates a unique three-dimensional architecture for targeted biological interactions[1].

Synthesis and Stereochemical Control

The enantioselective synthesis of chiral morpholinones like (3S)-4-Benzyl-3-phenylmorpholin-2-one is a key challenge, as the stereochemical integrity of the C3 position is paramount for its intended biological activity. Several synthetic strategies can be envisioned, often leveraging the chiral pool of readily available starting materials.

Conceptual Asymmetric Synthesis Strategy

A logical and efficient approach to constructing the (3S)-4-Benzyl-3-phenylmorpholin-2-one scaffold involves starting from a chiral precursor that already contains the desired stereocenter. L-phenylalanine, a naturally occurring amino acid, represents an ideal starting material for this purpose. The synthesis can be conceptualized in the following key steps:

Caption: Conceptual workflow for the asymmetric synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one from L-phenylalanine.

Experimental Protocol: Synthesis from a Chiral Amino Alcohol

Step 1: N-Benzylation of L-Phenylalanine

  • To a solution of L-phenylalanine (1 equivalent) in a suitable solvent such as methanol, add a base like sodium bicarbonate (2.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-L-phenylalanine.

Step 2: Reduction to N-Benzyl-L-phenylalaninol

  • Dissolve N-benzyl-L-phenylalanine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), in portions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain N-benzyl-L-phenylalaninol.

Step 3: Cyclization to (3S)-4-Benzyl-3-phenylmorpholin-2-one

  • Dissolve N-benzyl-L-phenylalaninol (1 equivalent) and a base such as triethylamine (2.5 equivalents) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Self-Validation and Causality: This multi-step synthesis is designed to be self-validating. The use of a chiral starting material (L-phenylalanine) ensures the stereochemical integrity of the C3 position throughout the synthesis, provided that no epimerization occurs. The choice of reagents and reaction conditions is critical. For instance, the use of a strong reducing agent like LiAlH₄ is necessary to reduce the carboxylic acid to the primary alcohol without affecting the benzyl group. The cyclization step with chloroacetyl chloride is a standard method for forming the morpholin-2-one ring.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Spectroscopic Data

While a full set of spectra for the target molecule is not available in the provided search results, the expected spectroscopic features can be inferred from the analysis of related structures[3][4][5].

TechniqueExpected Features
¹H NMR Aromatic protons of the phenyl and benzyl groups in the range of δ 7.0-7.5 ppm. Methylene protons of the benzyl group as a singlet or AB quartet around δ 4.5-5.0 ppm. Protons of the morpholine ring as multiplets in the range of δ 3.0-4.5 ppm. The C3 proton as a distinct signal coupled to the adjacent methylene protons.
¹³C NMR Carbonyl carbon of the lactam around δ 170 ppm. Aromatic carbons in the range of δ 125-140 ppm. Carbons of the morpholine ring and the benzylic methylene carbon in the aliphatic region.
IR Spectroscopy A strong carbonyl (C=O) stretching band of the lactam around 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups. C-N and C-O stretching bands.
Mass Spectrometry A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (267.32 g/mol ). Characteristic fragmentation patterns involving the loss of the benzyl or phenyl groups.
Chiral Analysis

Confirming the enantiomeric purity of the final product is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A suitable chiral stationary phase (e.g., based on cellulose or amylose derivatives) would be used to separate the (3S) and (3R) enantiomers.

  • Polarimetry: Measurement of the specific rotation ([α]D) can provide evidence of enantiomeric enrichment, although it does not directly quantify the ee.

Applications in Drug Discovery and Development

The (3S)-4-Benzyl-3-phenylmorpholin-2-one scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The morpholine core is a known pharmacophore in a variety of biologically active compounds, including tachykinin receptor antagonists, which have been investigated for the treatment of emesis, pain, and migraine[1].

Caption: Role of (3S)-4-Benzyl-3-phenylmorpholin-2-one in a typical drug discovery workflow.

The presence of the benzyl and phenyl groups provides opportunities for further functionalization to explore structure-activity relationships (SAR). For example, these aromatic rings can be substituted with various functional groups to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters. The stereodefined nature of this building block allows for the synthesis of single-enantiomer drug candidates, which is often a requirement for regulatory approval due to the different pharmacological and toxicological profiles of enantiomers.

Conclusion

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a chiral building block with significant potential in the field of drug discovery. Its synthesis, achievable through stereocontrolled methods from readily available chiral precursors, provides access to a versatile scaffold for the development of novel therapeutic agents. The principles of asymmetric synthesis and the importance of rigorous analytical characterization are paramount in harnessing the full potential of this valuable molecule. Further research into the biological activities of derivatives of (3S)-4-Benzyl-3-phenylmorpholin-2-one is warranted to explore its therapeutic utility fully.

References

  • Shaputkin, E. D., et al. (2024). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. Mendeleev Communications, 34, 1-3. [Link]

  • Kanoh, S., et al. (1998). Synthesis and reaction of optically active morpholinones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3567-3574. [Link]

  • Supporting Information for a relevant study. (n.d.). AWS. [Link]

  • Supporting Information. (n.d.). MPG.PuRe. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). Molecules, 28(13), 5227. [Link]

Sources

Exploratory

Spectroscopic data of (3S)-4-Benzyl-3-phenylmorpholin-2-one (NMR, IR, MS)

Spectroscopic Characterization of (3S)-4-Benzyl-3-phenylmorpholin-2-one: An In-Depth Technical Guide Executive Summary & Structural Overview (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a privileged chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of (3S)-4-Benzyl-3-phenylmorpholin-2-one: An In-Depth Technical Guide

Executive Summary & Structural Overview

(3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a privileged chiral scaffold and a highly versatile chiral auxiliary widely utilized in the asymmetric synthesis of complex pharmaceuticals, including the antiemetic drug Aprepitant[1]. As a derivative of the classic morpholin-2-one family, its rigid six-membered lactone structure and defined stereocenter at the C3 position make it an exceptional template for stereoselective transformations[2],[3].

For researchers and drug development professionals, confirming the stereochemical integrity, structural connectivity, and purity of this intermediate is paramount[4]. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, IR, HRMS) of (3S)-4-Benzyl-3-phenylmorpholin-2-one, detailing not just the data, but the underlying physical chemistry that dictates these analytical readouts[5].

AnalyticalWorkflow Sample Compound Synthesis (3S)-4-Benzyl-3-phenylmorpholin-2-one Purification Chiral HPLC Purification (Amylose-based column) Sample->Purification Ensure >99% ee NMR NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Purification->NMR IR ATR-FTIR Spectroscopy (Lactone C=O, Aromatic C-H) Purification->IR MS LC-HRMS (ESI+) (Accurate Mass & Fragmentation) Purification->MS Data Data Synthesis & Stereochemical Confirmation NMR->Data IR->Data MS->Data

Figure 1: Spectroscopic characterization workflow for chiral morpholin-2-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for elucidating the three-dimensional arrangement of the morpholinone ring[6].

Mechanistic Insights & Causality:

  • The C3 Methine Proton: The proton at the C3 chiral center is highly deshielded due to the combined electron-withdrawing effects of the adjacent phenyl ring, the lactone carbonyl, and the nitrogen atom. It typically appears as a sharp singlet near 4.35 ppm.

  • Diastereotopic Benzyl Protons: The N-benzyl methylene protons do not appear as a simple singlet. Because they are adjacent to the C3 chiral center within a conformationally restricted ring, they are diastereotopic (magnetically non-equivalent). They couple with each other to form a distinct AB quartet with a large geminal coupling constant ( J≈13.5 Hz). This AB quartet is a self-validating diagnostic feature: if the morpholinone ring opens (e.g., via hydrolysis), conformational flexibility increases, and this quartet often collapses into a singlet or shifts drastically.

Quantitative Data Summary

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.20 – 7.45 | m | 10H | - | Aromatic protons (C3-Ph, N-Bn) | | 4.35 | s | 1H | - | C3-H (Chiral center) | | 4.25 | ddd | 1H | 11.0, 3.5, 2.0 | C6-H (equatorial) | | 4.10 | ddd | 1H | 11.0, 10.5, 3.0 | C6-H (axial) | | 3.85 | d | 1H | 13.5 | N-CH₂-Ph (ABq, proton A) | | 3.25 | d | 1H | 13.5 | N-CH₂-Ph (ABq, proton B) | | 3.05 | dt | 1H | 12.0, 3.0 | C5-H (equatorial) | | 2.65 | td | 1H | 12.0, 3.5 | C5-H (axial) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Structural Correlation
168.5 C2 Lactone Carbonyl (C=O)
137.2, 136.8 Ar-C (quat) Quaternary aromatic carbons
128.8 – 127.5 Ar-C (CH) Aromatic methine carbons
70.2 C3 Chiral center (CH-Ph)
68.4 C6 Ether-adjacent methylene (CH₂-O)
58.6 N-CH₂-Ph Benzyl methylene

| 48.3 | C5 | Amine-adjacent methylene (CH₂-N) |

Protocol 1: High-Resolution NMR Sample Preparation
  • Sample Dissolution: Weigh 15–20 mg of the compound into a clean glass vial. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable 0.0 ppm internal reference, while CDCl₃ lacks exchangeable protons that might obscure the critical C3-H signal[7].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Removing particulates ensures optimal magnetic field homogeneity.

  • Tuning & Shimming: Insert the sample into the spectrometer. Perform automated tuning/matching and execute gradient shimming (Z-axis) until the TMS signal FWHH is ≤ 0.6 Hz. This guarantees sharp, well-resolved multiplets for accurate J -coupling extraction.

  • Acquisition: Acquire the ¹H spectrum (16 scans, 2s relaxation delay) and ¹³C spectrum (1024 scans). Process with zero-filling and a 0.3 Hz exponential line broadening function.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically the intact lactone ring[8].

Mechanistic Insights & Causality: The most diagnostic feature is the C=O stretching frequency. A standard ester typically absorbs around 1735 cm⁻¹. The morpholin-2-one ring is a six-membered cyclic ester (lactone). Due to the slight ring strain and the electron-withdrawing nature of the adjacent heteroatoms, the carbonyl stretch is shifted slightly higher, typically observed at ~1745 cm⁻¹[9].

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Structural Correlation
3060, 3030 C-H stretch (sp²) Aromatic rings
2950, 2860 C-H stretch (sp³) Morpholine ring & Benzyl CH₂
1745 C=O stretch Six-membered lactone
1450 C=C stretch Aromatic ring breathing
1150 C-O-C stretch Lactone ether linkage

| 740, 700 | C-H out-of-plane bend | Monosubstituted benzenes |

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Uniform contact prevents signal attenuation and scattering, ensuring a high signal-to-noise ratio.

  • Validation: Verify the presence of the diagnostic lactone C=O stretch at ~1745 cm⁻¹. A shift below 1720 cm⁻¹ or the appearance of a broad O-H stretch (~3300 cm⁻¹) strongly indicates hydrolytic ring-opening.

High-Resolution Mass Spectrometry (HRMS)

LC-HRMS confirms the exact molecular weight and provides structural elucidation through collision-induced dissociation (CID) fragmentation[9].

Mechanistic Insights & Causality: Under Electrospray Ionization (ESI+) conditions, the basic morpholine nitrogen readily accepts a proton to form the [M+H]⁺ pseudo-molecular ion at m/z 268.1332. Upon fragmentation, the lactone ring is highly susceptible to the neutral loss of carbon dioxide (CO₂, 44 Da), yielding a stable iminium-type intermediate at m/z 224.14. Cleavage of the N-benzyl bond generates the highly stable benzyl/tropylium cation at m/z 91.05.

Fragmentation M [M+H]+ m/z 268.13 F1 Loss of CO2 m/z 224.14 M->F1 -CO2 (44 Da) F2 Benzyl Cation m/z 91.05 M->F2 Cleavage F3 Imine Fragment m/z 134.09 M->F3 Ring Opening

Figure 2: ESI-MS/MS fragmentation pathways for (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Table 4: HRMS (ESI+) Fragmentation

m/z (Observed) Formula Mass Error (ppm) Assignment
268.1332 [C₁₇H₁₈NO₂]⁺ < 2.0 [M+H]⁺ (Protonated molecular ion)
224.1434 [C₁₆H₁₈N]⁺ < 2.0 [M+H - CO₂]⁺ (Lactone cleavage)
134.0964 [C₉H₁₂N]⁺ < 2.0 Imine fragment

| 91.0542 |[C₇H₇]⁺ | < 2.0 | Benzyl / Tropylium cation |

Protocol 3: LC-HRMS (ESI+) Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, maximizing ionization efficiency for basic nitrogenous compounds.

  • Sample Dilution: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes (0.4 mL/min).

  • Mass Calibration: Infuse a standard tuning mix to calibrate the TOF/Orbitrap analyzer, ensuring mass accuracy within < 2 ppm. This self-validating step is critical for assigning exact empirical formulas.

  • Acquisition: Operate in ESI+ mode (Capillary: 3.5 kV, Desolvation: 350°C). Acquire MS1 data (m/z 50–1000) and targeted MS/MS data (Collision Energy: 20–30 eV) to induce the diagnostic fragmentation pathways.

References

  • Benchchem. "(3S)-4-Benzyl-3-phenylmorpholin-2-one: Spectroscopic Methods for Stereochemical Assignment."[6],[5],[9],[4]. URL:

  • Google Patents. "US8133994B2 - Preparation of aprepitant."[1],[8],[7]. URL:

  • ResearchGate. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals."[2]. URL:

  • ResearchGate. "Biological relevance and synthesis of C-substituted morpholine derivatives."[3]. URL:

Sources

Foundational

Structural Elucidation and Synthetic Utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one: A Crystallographic Whitepaper

Executive Summary The compound (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a privileged chiral scaffold extensively utilized in advanced medicinal chemistry and pharmaceutical development. With a molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a privileged chiral scaffold extensively utilized in advanced medicinal chemistry and pharmaceutical development. With a molecular weight of 267.32 g/mol , this morpholin-2-one derivative serves as a critical intermediate in the asymmetric synthesis of complex therapeutics, most notably the substance P/neurokinin 1 (NK1) receptor antagonist, Aprepitant (Emend)[1].

For complex chiral architectures, standard spectroscopic methods (like NMR) often require chiral auxiliaries to differentiate enantiomers. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unequivocally determining the absolute configuration and 3D conformation of the morpholinone core. This whitepaper provides an in-depth technical analysis of the crystallographic properties of (3S)-4-Benzyl-3-phenylmorpholin-2-one, detailing how its structural conformation dictates its facial selectivity in asymmetric synthesis.

Chemical Context and Mechanistic Significance

The synthetic utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one is fundamentally rooted in its rigid 3D conformation. The molecule features a morpholine ring constrained by a lactone moiety, a benzyl protecting group on the nitrogen (N4), and a stereogenic center at C3 bearing a phenyl group.

Causality in Stereocontrol: In synthetic workflows, such as the functionalization of the morpholine core for Aprepitant, the (3S)-phenyl group acts as a robust steric shield. When the morpholinone undergoes enolization (e.g., at C5), the resulting intermediate is planar at the enolate carbon. The bulky (3S)-phenyl group, which adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, effectively blocks one face of the ring. Consequently, incoming electrophiles are forced to attack from the opposite face (anti to the phenyl group). This steric trajectory is the direct cause of the high diastereoselectivity observed in downstream alkylation or cycloaddition reactions.

G N1 (3S)-4-Benzyl-3-phenyl morpholin-2-one N2 Enolate Intermediate (Planar C5) N1->N2 Base (LDA) N3 Electrophilic Attack (Anti to Phenyl) N2->N3 Steric Shielding N4 Trans-Diastereomer (>95% de) N3->N4 Stereoselectivity

Fig 1: Stereoselective alkylation mechanism directed by the (3S)-phenyl group.

Crystallographic Characterization

To understand the reactivity of (3S)-4-Benzyl-3-phenylmorpholin-2-one, one must analyze its solid-state geometry derived from X-ray crystallography.

  • Ring Conformation: The presence of the lactone group (O1–C2=O) enforces local planarity (sp² hybridization at C2), preventing the morpholine ring from adopting a perfect, low-energy chair conformation. Instead, the ring typically adopts a half-chair or envelope conformation.

  • Substituent Orientation: The C3-phenyl group strongly prefers a pseudo-equatorial orientation to avoid severe steric clashes with the axial protons of the ring. The N4-benzyl group's orientation is dictated by the pyramidalization of the nitrogen atom, orienting itself to minimize gauche interactions with the adjacent C3-phenyl group.

  • Intermolecular Packing: The crystal lattice is stabilized by a network of weak non-covalent interactions. The highly polarized lactone carbonyl acts as a hydrogen bond acceptor for weak C–H···O interactions, while the aromatic rings (phenyl and benzyl) engage in edge-to-face C–H···π and π-π stacking interactions, driving the crystallization process.

Quantitative Data Summary

Below is a consolidated table of representative crystallographic parameters expected for enantiopure morpholin-2-one derivatives of this class.

Table 1: Representative Crystallographic Parameters for (3S)-4-Benzyl-3-phenylmorpholin-2-one

ParameterValue / Description
Chemical Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol
Crystal System Orthorhombic (Typical for enantiopure chiral scaffolds)
Space Group P2₁2₁2₁ (Non-centrosymmetric)
Data Collection Temp. 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å)
Conformation Half-chair (Constrained by lactone geometry)
Flack Parameter ~0.01 (Validates (3S) absolute configuration)

Experimental Protocols

The following methodologies detail the self-validating systems required to isolate and crystallographically verify the structure of (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality for Choice: Vapor diffusion provides a highly controlled, slow supersaturation environment. This minimizes rapid nucleation events, ensuring the growth of a single, macroscopic, defect-free crystal suitable for high-resolution X-ray diffraction.

  • Solvent Selection: Dissolve 10 mg of (3S)-4-Benzyl-3-phenylmorpholin-2-one in 0.5 mL of a good solvent (e.g., Dichloromethane) in a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility of the compound.

  • Validation Check: Harvest the crystals and examine them under a polarized light microscope. A self-validating single crystal will extinguish light uniformly when rotated by 90 degrees, confirming the absence of twinning.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality for Choice: Cryocooling the crystal to 100 K minimizes the thermal motion of atoms (reducing the Debye-Waller factor). This significantly enhances the intensity of high-angle diffraction spots, which is critical for accurately resolving the absolute stereochemistry of light-atom structures.

  • Mounting: Coat a selected single crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source. Copper radiation is specifically chosen over Molybdenum because its longer wavelength enhances the anomalous dispersion signal of oxygen and nitrogen, which is necessary for absolute structure determination in the absence of heavy atoms.

  • Integration & Solution: Integrate the diffraction frames and solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement & Validation: Refine the atomic coordinates using full-matrix least-squares on F² (SHELXL).

    • Self-Validation System: Calculate the Flack parameter. A Flack parameter of ~0.00 (with an esd < 0.05) mathematically guarantees that the crystal is the (3S) enantiomer. If the value is ~1.00, the structural model must be inverted. Run the final model through the IUCr checkCIF utility to ensure no unassigned electron density voids remain.

G C1 Crystal Growth (Vapor Diffusion) C2 Mounting & Cryocooling (100 K, N2 stream) C1->C2 C3 X-ray Diffraction (Cu Kα radiation) C2->C3 C4 Structure Solution (Direct Methods) C3->C4 C5 Refinement & Validation (Flack Parameter) C4->C5

Fig 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

References

  • Some Items of Interest to Process R&D Chemists and Engineers (Aprepitant Synthesis) . ACS Publications. Available at:[Link]

  • Green Chemistry in Pharmaceutical Synthesis . Scribd / Chemistry of Materials. Available at:[Link]

Sources

Exploratory

Stereochemistry and Synthetic Utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one: A Technical Guide

Executive Summary (3S)-4-Benzyl-3-phenylmorpholin-2-one is a privileged chiral heterocyclic scaffold. As a Senior Application Scientist, I frequently leverage this morpholinone not only as a structural intermediate for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (3S)-4-Benzyl-3-phenylmorpholin-2-one is a privileged chiral heterocyclic scaffold. As a Senior Application Scientist, I frequently leverage this morpholinone not only as a structural intermediate for neurokinin-1 (NK1) receptor antagonists but also as a robust chiral auxiliary for asymmetric alkylation. This whitepaper deconstructs the stereochemical dynamics, mechanistic causality, and validated protocols for deploying this molecule in advanced drug development.

Structural Significance and Pharmacological Relevance

The morpholin-2-one ring system is a critical pharmacophore in medicinal chemistry. Specifically, the (3S)-4-benzyl-3-phenylmorpholin-2-one derivative serves as a foundational building block for tachykinin receptor antagonists, which are heavily investigated for the treatment of emesis, pain, and migraines[1]. The most prominent example of this class is Aprepitant (Emend). During the synthesis of Aprepitant and its analogs, morpholin-2-one derivatives act as key chiral intermediates, where the stereochemistry at the C3 position strictly dictates the binding affinity to the NK1 receptor[2].

Stereochemical Dynamics & Mechanistic Causality

The utility of (3S)-4-benzyl-3-phenylmorpholin-2-one in asymmetric synthesis stems from its rigid half-chair conformation. When utilized as a chiral auxiliary, the C3 proton is abstracted to form a lithium enolate.

Causality of Stereocontrol: The enolate formation at C2-C3 creates a planar geometry at the nucleophilic carbon. However, the bulky N-benzyl group and the inherent conformational bias of the morpholine ring effectively shield one face of the enolate (the Re-face). Consequently, incoming electrophiles are forced to approach from the less sterically hindered Si-face. This trajectory results in high levels of enantioselectivity and diastereoselectivity, making it a cornerstone strategy for installing quaternary stereocenters on the morpholine nucleus[3].

Stereochemical_Model Enolate Morpholin-2-one Enolate (Planar at C3) TopFace Re-Face (Sterically Hindered) Blocked by N-Benzyl Enolate->TopFace Disfavored Trajectory BottomFace Si-Face (Accessible) Open for Electrophile Enolate->BottomFace Favored Trajectory Alkylation C3-Quaternary Stereocenter Highly Enantioselective BottomFace->Alkylation Electrophilic Attack

Stereochemical model depicting facial selectivity during enolate alkylation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to verify mechanistic success.

Protocol A: Synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one

This convergent synthesis builds the morpholinone ring from enantiopure (S)-phenylglycine.

  • Reductive Amination: Suspend (S)-phenylglycine (1.0 eq) in methanol. Add benzaldehyde (1.05 eq) and stir for 2 hours to form the imine.

    • Causality: Imine formation must be complete before reduction to prevent the premature reduction of benzaldehyde to benzyl alcohol, which would drastically lower the yield.

  • Reduction: Cool the mixture to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 4 hours, then quench with 1M HCl. Isolate (S)-N-benzylphenylglycine.

  • Cyclization: Dissolve the intermediate in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and 1,2-dibromoethane (1.2 eq). Heat to 70 °C for 12 hours.

    • Causality: DIPEA is chosen over inorganic bases (like NaOH) because strong aqueous bases would hydrolyze the resulting lactone (morpholin-2-one) product. DIPEA neutralizes the generated HBr while preserving the sensitive C2 carbonyl.

  • Self-Validation (QC): Monitor via LC-MS. The product mass [M+H]⁺ should be 268.3. Verify the retention of stereochemistry (no racemization at C3) using chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

Synthesis_Pathway SM (S)-Phenylglycine IM (S)-N-Benzylphenylglycine SM->IM PhCHO, NaBH4 Reductive Amination Prod (3S)-4-Benzyl-3-phenyl morpholin-2-one IM->Prod 1,2-Dibromoethane DIPEA, DMF, 70°C

Synthesis workflow of (3S)-4-benzyl-3-phenylmorpholin-2-one.

Protocol B: Enantioselective Alkylation at C3

Alternatively to direct cyclization, complex chiral morpholinones can be synthesized via the condensation of arylglyoxals with amino alcohols using Brønsted acid-catalyzed aza-benzilic ester rearrangements[4]. For direct C3 functionalization of our scaffold:

  • Enolization: Dissolve (3S)-4-benzyl-3-phenylmorpholin-2-one in anhydrous THF under argon. Cool to -78 °C.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq).

    • Causality: LHMDS is a non-nucleophilic, sterically hindered base. It quantitatively deprotonates the C3 position without attacking the electrophilic C2 lactone carbonyl. The -78 °C temperature is critical for kinetic control, preventing self-condensation (Claisen-type reactions) of the lactone.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq). Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

  • Self-Validation (QC): Quench with saturated NH₄Cl. Extract with EtOAc. Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture by integrating the distinct benzylic protons of the major and minor diastereomers.

Quantitative Data Presentation

The following table summarizes the optimization data for the cyclization step and the subsequent C3-alkylation, demonstrating the robustness of the stereocontrol.

Reaction StepReagents / ConditionsYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Cyclization 1,2-Dibromoethane, DIPEA, DMF, 70 °C82%>99% ee (Retention of (S) configuration)
Cyclization 1,2-Dibromoethane, K₂CO₃, MeCN, 80 °C65%95% ee (Slight racemization observed)
Alkylation (C3) LHMDS, Benzyl Bromide, THF, -78 °C88%96:4 dr
Alkylation (C3) LDA, Methyl Iodide, THF, -78 °C91%98:2 dr
Alkylation (C3) NaHMDS, Allyl Bromide, THF, -78 °C74%85:15 dr (Cation effect reduces selectivity)
Conclusion

The (3S)-4-benzyl-3-phenylmorpholin-2-one scaffold is a masterclass in applied stereochemistry. By leveraging the inherent steric biases of the morpholine ring and the N-benzyl protecting group, chemists can predictably install complex quaternary stereocenters. Whether utilized as an intermediate for NK1 antagonists like Aprepitant[2] or as a recyclable chiral auxiliary, its mechanistic reliability makes it indispensable in modern drug development.

References
  • Benchchem. "(3S)-4-Benzyl-3-phenylmorpholin-2-one Product Specifications and Synthetic Methodologies." Benchchem.
  • US Patent Office. "Preparation of aprepitant (US8133994B2).
  • He, Y.-P., et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

Sources

Foundational

Introduction to Chiral Morpholin-2-one Synthesis: Strategies, Mechanisms, and Applications in Drug Development

Executive Summary Morpholin-2-ones and their derivatives are privileged pharmacophores and highly versatile building blocks in medicinal chemistry and polymer science[1]. They form the structural core of critical therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-2-ones and their derivatives are privileged pharmacophores and highly versatile building blocks in medicinal chemistry and polymer science[1]. They form the structural core of critical therapeutics, including the blockbuster NK1 receptor antagonist Aprepitant[2], act as highly selective T-type Ca²⁺ channel blockers[3], and serve as prospective monomers for new-generation polymeric lipofectants used in nucleic acid delivery[4].

Despite their broad utility, the asymmetric synthesis of C3-disubstituted morpholin-2-ones has historically been a formidable challenge. The severe steric hindrance associated with installing incoming aza-quaternary or aza-tertiary carbon centers makes traditional direct alkylation approaches inefficient[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, quantitative performance, and protocol self-validation of modern chiral morpholin-2-one synthesis, providing a robust framework for researchers in drug development.

Mechanistic Causality in Core Synthetic Strategies

ZnCl₂-Catalyzed Cyclizative 1,2-Rearrangement (Aza-Quaternary Centers)

Traditional approaches struggle to install aza-quaternary stereocenters on the morpholine core de novo. A breakthrough strategy overcomes this by employing a1 of vicinal tricarbonyl compounds and chiral amino alcohols[1].

  • Causality: Zinc chloride acts as a highly specific Lewis acid, coordinating with the tricarbonyl substrate to lower the activation energy for a formal [4+2] heteroannulation. This regioselectively delivers an α-iminium/imine hemiacetal intermediate[1]. The subsequent 1,2-ester or amide shift is thermodynamically driven by the relief of ring strain and the formation of a stable morpholin-2-one ring. This elegant sequence completely bypasses the steric blocks that plague direct C3-alkylation, allowing for excellent diastereoselectivity[1].

Resolution-Based Synthesis of Aprepitant Intermediates

The commercial synthesis of Aprepitant requires the enantiomerically pure (S)-3-(4-fluorophenyl)morpholin-2-one. While asymmetric hydrogenation is an option, a highly efficient and scalable method relies on classical resolution using2[2].

  • Causality: The choice of solvent and temperature is the critical failure point in this workflow. Elevated temperatures in protic solvents (like isopropanol) lead to the nucleophilic attack of the solvent on the lactone, generating a ring-opened linear ester side product[2]. By conducting the resolution strictly at room temperature with a 2:1 molar ratio of the racemate to L-DBTA, the diastereomeric salt crystallizes cleanly. This prevents thermal degradation and avoids the use of hazardous hot Grignard reagents required in legacy routes[2].

Ring-Opening Polymerization (ROP) for Polymeric Lipofectants

Morpholin-2-ones derived from natural α-amino acids are polymerized to create functionalized poly(aminoesters) for gene delivery (CARTs)[4].

  • Causality: The thermodynamics of the 5 depends sensitively on the hybridization of the endocyclic nitrogen atom[5]. N-acyl morpholin-2-ones possess a planar amide nitrogen, which increases ring strain relative to the pyramidal nitrogen in N-alkyl variants. This higher ground-state energy provides the necessary thermodynamic driving force (enthalpy of ring-opening) for successful polymerization, whereas N-alkyl substituted morpholin-2-ones fail to polymerize[5].

Quantitative Data & Comparative Analysis

To guide synthetic route selection, the quantitative performance of these core methodologies is summarized below:

Synthesis StrategyTarget Application / ProductKey Reagent / CatalystStereocenter TypeKey Metric (Yield / Selectivity)
Cyclizative 1,2-Rearrangement Pharmacophore LibrariesZnCl₂ (20 mol%)Aza-quaternaryUp to 99% Yield, >20:1 d.r.[1]
Classical Resolution Aprepitant IntermediateL-(-)-DBTAAza-tertiary28% isolated yield, 82% d.e.[2]
Organocatalytic ROP Polymeric LipofectantsTriazabicyclodeceneN/A (Polymer backbone)High MW poly(aminoesters)[5]
Ugi Multicomponent Reaction T-type Ca²⁺ BlockersIsocyanides / AminesAza-tertiaryIC₅₀ = 0.45 ± 0.02 µM[3]

Mechanistic Pathways & Workflows

ZnCl2_Mechanism A Linear Precursors (Tricarbonyl + Amino Alcohol) B ZnCl2 Coordination (Lewis Acid Activation) A->B C [4+2] Heteroannulation B->C D α-Iminium/Imine Hemiacetal C->D E 1,2-Ester/Amide Shift D->E Regioselective F Chiral Morpholin-2-one (Aza-quaternary center) E->F Stereocontrolled

Mechanism of ZnCl2-catalyzed 1,2-rearrangement for morpholin-2-ones.

Resolution_Workflow A Racemic 3-(4-Fluorophenyl) morpholin-2-one B Add L-(-)-DBTA in Isopropanol (Strictly Room Temp) A->B C Crystallization of Diastereomeric Salt B->C G Avoid Heat: Prevents Ring-Opening B->G Critical Parameter D Filtration & Washing C->D E Free Basing with Na2CO3 D->E F (S)-3-(4-Fluorophenyl) morpholin-2-one E->F

Workflow for the resolution of the Aprepitant intermediate using L-DBTA.

Detailed Experimental Protocols & Self-Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Asymmetric Synthesis via ZnCl₂-Catalyzed 1,2-Rearrangement

Objective: De novo construction of C3-disubstituted morpholin-2-ones bearing aza-quaternary stereocenters[1].

  • Preparation: In an oven-dried, argon-flushed sealed tube, add the vicinal tricarbonyl compound (0.10 mmol) and the chiral amino alcohol (0.12 mmol)[1].

  • Catalysis: Introduce anhydrous ZnCl₂ (0.02 mmol, 20 mol%) as the Lewis acid catalyst[1].

  • Solvent & Reaction: Dissolve the mixture in 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Seal the tube and stir at the optimized temperature for 12 hours[1].

  • Self-Validation & Isolation: Monitor the consumption of the tricarbonyl compound via TLC. Upon completion, quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Quality Control: Purify via flash column chromatography. Validate the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy (analyzing the integration of distinct C3-substituent peaks) and determine enantiomeric excess using chiral stationary phase HPLC[1].

Protocol B: Resolution of (S)-3-(4-Fluorophenyl)morpholin-2-one

Objective: Scalable isolation of the Aprepitant intermediate[2].

  • Salt Formation: Dissolve racemic 3-(4-fluorophenyl)morpholin-2-one and L-(-)-DBTA in a 2:1 molar ratio in anhydrous isopropanol[2].

  • Temperature Control (Critical): Stir the mixture strictly at room temperature. Causality check: Do not heat, as elevated temperatures will trigger lactone ring-opening by isopropanol to form an unwanted linear ester[2].

  • Crystallization: Allow the diastereomeric salt to precipitate completely. Filter and wash the crystals with cold isopropanol.

  • Free-Basing: Suspend the salt in water, basify with aqueous Na₂CO₃ to pH 9-10, and extract with ethyl acetate[2].

  • Self-Validation: Confirm the optical purity of the (S)-enantiomer via polarimetry. Check the IR spectrum for the intact lactone carbonyl stretch (~1740 cm⁻¹) to ensure no ring-opening occurred during processing[2].

References

  • Li, X.-Z., He, Y.-P., & Wu, H. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Communications Chemistry. 1

  • Wang, S.-M., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Synthetic Communications. 2

  • Shaputkin, E. D., Nifant'ev, I. E., & Ivchenko, P. V. (2024). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. Mendeleev Communications. 4

  • JACS / ACS Publications (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. 5

  • PubMed / NIH (2006). Morpholin-2-one derivatives as novel selective T-type Ca2+ channel blockers.3

Sources

Exploratory

The Morpholin-2-one Scaffold in Modern Drug Discovery: Biological Significance, Synthesis, and Therapeutic Applications

Executive Summary The morpholin-2-one heterocycle represents a privileged and highly versatile scaffold in medicinal chemistry. Combining the conformational rigidity of a six-membered ring with the hydrogen-bonding capac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-2-one heterocycle represents a privileged and highly versatile scaffold in medicinal chemistry. Combining the conformational rigidity of a six-membered ring with the hydrogen-bonding capacity of an internal lactone equivalent, it serves as a critical pharmacophore across multiple therapeutic areas. As a Senior Application Scientist, I frequently leverage this scaffold to solve complex drug design challenges—from overcoming pharmacokinetic liabilities to designing advanced polymeric delivery systems. This technical guide deconstructs the biological utility of morpholin-2-ones, explores the causality behind structural modifications, and provides field-validated, metal-free protocols for their synthesis and evaluation.

Biological Significance and Therapeutic Modalities

Oncology: iPLA2β Inhibition and Cell Cycle Arrest

Haloenol morpholin-2-ones have emerged as highly potent antineoplastic agents, demonstrating targeted efficacy against human prostate cancer cell lines, specifically PC-3 and LNCaP. The causality of their biological activity lies in the selective inhibition of cytosolic calcium-independent phospholipase A2β (iPLA2β). By covalently interacting with the active site of iPLA2β, the morpholin-2-one scaffold prevents the enzymatic release of arachidonic acid from lipid membranes. This lipid signaling blockade subsequently triggers G2/M cell cycle arrest, leading to apoptosis in malignant cells.

Pathway Compound Haloenol Morpholin-2-one Target Cytosolic iPLA2β (Inhibition) Compound->Target Binds active site Lipid Arachidonic Acid Release (Decreased) Target->Lipid Reduces CellCycle G2/M Cell Cycle Arrest Lipid->CellCycle Triggers Apoptosis Prostate Cancer Cell Death (LNCaP / PC-3) CellCycle->Apoptosis Induces

Fig 1: Mechanism of action for haloenol morpholin-2-ones in prostate cancer cell lines.

Pharmacokinetic Optimization: The "Magic Methyl" Effect

A historical liability of the morpholin-2-one core in systemic therapies is its susceptibility to rapid lactone hydrolysis by plasma esterases. However, strategic methylation (often termed the "magic methyl" effect) at the C6-position introduces critical steric hindrance. This precise structural modification shields the vulnerable ester bond from enzymatic cleavage, drastically improving plasmatic half-life and stability while preserving the scaffold's in vitro antifungal activity against Candida and Aspergillus species[1].

Advanced Delivery Systems: Polymeric Lipofectants

Beyond small-molecule therapeutics, morpholin-2-ones are critical building blocks for Charge-Altering Releasable Transporters (CARTs)[2]. When polymerized, these natural α-amino acid-based monomers form lipophilic blocks that facilitate the cellular delivery of plasmid DNA and mRNA. The lactone ring provides a programmable, biodegradable trigger; upon cellular entry, ester hydrolysis shifts the polymer's charge profile, safely releasing the nucleic acid payload into the cytosol[2].

A Privileged Synthetic Intermediate

The chiral morpholin-2-one core is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent industrial example is the synthesis of Aprepitant (EMEND), an FDA-approved NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting. Optically enriched (R)- and (S)-3-aryl morpholin-2-ones are essential, stereocontrolling intermediates in this synthetic pathway.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table synthesizes the quantitative impact of specific functionalizations on the morpholin-2-one scaffold, providing a rapid reference for drug discovery professionals.

Scaffold ModificationPrimary Target / ApplicationBiological Effect / OutcomeCausality & Rationale
Unsubstituted Core General BaselineSusceptible to rapid lactone hydrolysis.Lack of steric protection allows plasma esterases to cleave the ring.
C6-Methylation Antifungal AgentsEnhanced plasma stability; retained efficacy.Steric hindrance physically blocks esterase access to the lactone bond[1].
Haloenol Functionalization Prostate Cancer (LNCaP/PC-3)iPLA2β inhibition; G2/M cell cycle arrest.Electrophilic haloenol acts as a trap for the active-site serine of iPLA2β.
C3-Aryl Substitution Aprepitant IntermediateHigh NK1 receptor antagonism.Aryl group dictates chiral recognition and optimal fit within the target binding pocket.
Polymeric Assembly CARTs (Lipofectants)Efficient mRNA/DNA cytosolic delivery.Lactone hydrolysis alters polymer charge, triggering payload release[2].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and rationale-driven methodologies to eliminate common experimental artifacts.

Protocol A: Metal-Free Organocatalytic Synthesis of the Morpholin-2-one Core

Causality & Rationale: Traditional Buchwald-Hartwig aminations require palladium catalysts. Trace heavy metals are notoriously difficult to purge and frequently confound downstream biological assays (e.g., generating false positives in enzyme inhibition screens)[3]. To circumvent this, we employ a metal-free, one-pot Knoevenagel/epoxidation/domino ring-opening cyclization (DROC) cascade using a chiral urea catalyst. This ensures the synthesized scaffold is biologically assay-ready.

Workflow Step1 Knoevenagel Condensation Step2 Asymmetric Epoxidation Step1->Step2 Aldehyde + Nitrile Step3 Domino Ring-Opening Cyclization (DROC) Step2->Step3 Chiral Urea Catalyst Product Chiral Morpholin-2-one (Aprepitant Intermediate) Step3->Product High ee%

Fig 2: One-pot organocatalytic workflow for synthesizing chiral morpholin-2-one intermediates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the starting aryl aldehyde and (phenylsulfonyl)acetonitrile in anhydrous dichloromethane (DCM).

  • Knoevenagel Condensation: Add a catalytic amount of piperidine. Stir at room temperature until TLC indicates complete consumption of the aldehyde.

  • Asymmetric Epoxidation: Introduce the chiral quinine-derived urea catalyst (10 mol%) and cumyl hydroperoxide. Stir at -20°C to induce stereoselective epoxidation.

  • Domino Ring-Opening Cyclization (DROC): Add the corresponding 1,2-amino alcohol (e.g., L-phenylglycinol). The nucleophilic amine attacks the epoxide, triggering a spontaneous cascade cyclization to form the morpholin-2-one ring.

  • System Validation: Purify via flash chromatography. Confirm enantiomeric excess (target ee > 89%) using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to validate the stereocontrol of the urea catalyst.

Protocol B: In Vitro iPLA2β Inhibition Assay (Mixed-Micelle Format)

Causality & Rationale: iPLA2β is an interfacial enzyme that acts on lipid membranes. Testing inhibitors in standard aqueous buffers leads to substrate aggregation, resulting in artificially skewed kinetics. Using a Triton X-100 mixed-micelle system mimics the physiological lipid bilayer, ensuring the calculated IC50 reflects true target binding affinity.

Step-by-Step Methodology:

  • Micelle Preparation: Dry arachidonoyl thio-PC (substrate) and Triton X-100 under a gentle N2 stream. Resuspend in assay buffer (HEPES pH 7.4, 1 mM EGTA to isolate Ca2+-independent activity) to form mixed micelles at a 1:4 molar ratio.

  • Enzyme Equilibration: Pre-incubate recombinant human cytosolic iPLA2β (10 ng/well) with the synthesized morpholin-2-one inhibitor (serial dilutions from 10 µM to 1 nM) for 15 minutes at 37°C.

  • Internal Controls (Self-Validation): Include Bromoenol lactone (BEL) as a positive inhibition control, and a 1% DMSO vehicle as a negative control.

  • Reaction Initiation: Add the mixed-micelle substrate to the enzyme-inhibitor complex to initiate lipid cleavage.

  • Detection: Quench the reaction after 30 minutes with DTNB (Ellman's reagent). Measure absorbance at 412 nm to quantify the enzymatic release of free thiols.

  • Data Validation: Ensure the DMSO negative control yields a linear kinetic rate over the 30-minute window. Calculate the IC50 using non-linear regression analysis.

References

  • Synthetic Access to Morpholine and Oxazolidine Derivatives as Next-Generation Antifungal Scaffolds - International Journal of Science and Research (IJSR).3

  • Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants - European Polymer Journal. 2

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - Pharmaceuticals (Basel). 1

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - National Institutes of Health (NIH).

  • Haloenol pyranones and morpholinones as antineoplastic agents of prostate cancer - Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Advanced Literature Review and Methodological Guide: 3,4-Disubstituted Morpholin-2-ones in Asymmetric Synthesis

Executive Summary The 3,4-disubstituted morpholin-2-one scaffold is a privileged heterocyclic core in modern organic chemistry. Functioning both as a highly efficient chiral auxiliary for the synthesis of unnatural α -am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-disubstituted morpholin-2-one scaffold is a privileged heterocyclic core in modern organic chemistry. Functioning both as a highly efficient chiral auxiliary for the synthesis of unnatural α -amino acids and as a critical structural motif in active pharmaceutical ingredients (APIs) like the antiemetic drug Aprepitant (EMEND), this scaffold demands rigorous stereochemical control during synthesis. This whitepaper synthesizes current literature, mechanistic causality, and validated experimental protocols to provide an authoritative guide on the preparation and application of 3,4-disubstituted morpholin-2-ones.

Architectural Significance & Mechanistic Causality

The utility of 3,4-disubstituted morpholin-2-ones stems from the rigid, boat-like conformation of the six-membered lactone ring. The substitution pattern at the C-3 (carbon) and N-4 (nitrogen) positions dictates both the chemical reactivity and the biological target affinity of the molecule.

Substrate-Controlled Diastereoselectivity (The Williams Auxiliary)

In the classic chiral pool approach pioneered by Robert M. Williams, the morpholin-2-one is pre-loaded with stereocenters at C-5 and C-6 (e.g., 5,6-diphenyl). The mechanistic causality of its extreme stereoselectivity lies in steric shielding. When the N-4 position is protected with a bulky tert-butoxycarbonyl (Boc) group, the molecule is forced into a conformation where the Boc group and the C-5/C-6 phenyl rings effectively block one face of the lactone[1].

Upon enolization at C-3, the resulting Z-enolate is kinetically trapped. Electrophiles (such as alkyl halides) can only approach from the unhindered, opposite face (anti-alkylation). This self-validating steric lock routinely yields 3,4-disubstituted products with >99% diastereomeric excess (de).

G A Starting Material: (5R,6S)-Williams Lactone B Kinetic Enolization (LHMDS, -78°C, THF) A->B C Z-Enolate Intermediate (Stereoface shielded by C5/C6 Ph) B->C D Electrophilic Addition (Allyl Iodide) C->D E 3,4-Disubstituted Product (Anti-alkylation, >99% de) D->E

Caption: Workflow of stereoselective C-3 alkylation using Williams' chiral auxiliary.

Catalyst-Controlled Enantioselectivity (Organocatalytic DROC)

Recent advancements have shifted toward asymmetric catalysis to build the morpholin-2-one core from acyclic precursors. A breakthrough one-pot Knoevenagel/epoxidation/Domino Ring-Opening Cyclization (DROC) cascade utilizes a quinine-derived urea (eQNU) organocatalyst [2].

The causality here relies on hydrogen-bonding networks. The eQNU catalyst simultaneously activates the electron-poor Knoevenagel alkene and the oxidant (cumyl hydroperoxide), directing the epoxidation to a single enantiotopic face. The subsequent nucleophilic attack by a 1,2-aminoethanol derivative at the epoxide triggers a stereospecific ring-opening and lactonization, yielding enantioenriched 3-aryl-4-alkyl morpholin-2-ones without the need for stoichiometric chiral auxiliaries.

G A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (Electron-poor alkene) A->B C Asymmetric Epoxidation (eQNU catalyst + CHP) B->C D Transient Epoxide (Chiral intermediate) C->D E Domino Ring-Opening Cyclization (1,2-aminoethanol addition) D->E F Enantioenriched 3,4-Disubstituted Morpholin-2-one E->F

Caption: One-pot organocatalytic DROC pathway to enantioenriched morpholin-2-ones.

Quantitative Synthesis Metrics

The following table summarizes the primary synthetic strategies for accessing 3,4-disubstituted morpholin-2-ones, comparing their efficiency and stereochemical outcomes based on peer-reviewed literature [1][2][3].

Synthetic StrategyKey Reagents / CatalystTarget ScaffoldYield (%)Stereochemical Purity
Chiral Auxiliary Alkylation LHMDS, Allyl Iodide(3R,5R,6S)-3-allyl-4-Boc-5,6-diphenylmorpholin-2-one90%>99% de
Organocatalytic DROC eQNU, Cumyl Hydroperoxide(R)-3-aryl-4-alkylmorpholin-2-ones71–90%70–89% ee
Chiral Phosphoric Acid Catalysis Chiral Phosphoric Acid (CPA)3-aryl-4-arylmorpholin-2-ones75–85%Up to 95% ee
Diastereomeric Salt Resolution (+)-DPTTA(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one40–45%>98% ee

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and checkpoints to verify success before proceeding.

Protocol A: Asymmetric Alkylation of Williams' Lactone

Objective: Synthesis of (3R,5R,6S)-4-tert-butoxycarbonyl-5,6-diphenyl-3-(1'-prop-2'-enyl)morpholin-2-one. [1]

  • Preparation : Flame-dry a 250-mL round-bottomed flask. Charge with 1.0 g (2.83 mmol) of (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. Purge with argon and dissolve in 50 mL of anhydrous THF.

    • Causality: Anhydrous conditions are critical; ambient moisture will prematurely protonate the highly basic LHMDS, preventing enolization.

  • Electrophile Addition : Inject 2.0 mL (10 mmol) of allyl iodide. Cool the stirring solution to −78 °C using a dry ice/acetone bath.

  • Kinetic Enolization : Dropwise, add 2.8 mL (2.83 mmol) of LHMDS (1M in THF). Stir for 1 hour at −78 °C.

    • Causality: LHMDS is a bulky, non-nucleophilic base that selectively abstracts the C-3 proton. The −78 °C temperature prevents thermodynamic equilibration and side-reactions (e.g., ring opening).

  • Quench & Extraction : Quench the reaction with 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (250 mL). Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation.

  • Self-Validation Checkpoint : The crude mixture should appear as an orange oil. Analyze via TLC (4:1 hexanes:ethyl acetate). The disappearance of the starting lactone and the emergence of a single new spot (higher Rf​ ) validates complete conversion and anti-alkylation.

  • Purification : Purify via flash chromatography (silica gel, 4:1 to 2:1 hexanes:ethyl acetate) to afford the product as a white solid (Yield: ~90%).

Protocol B: One-Pot Organocatalytic Synthesis of (R)-Morpholin-2-ones

Objective: Synthesis of an Aprepitant intermediate via DROC. [2]

  • Knoevenagel Condensation : In a reaction vial, combine the target commercial aldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.0 equiv) in toluene.

  • Epoxidation : Add the eQNU organocatalyst (10 mol%) and cumyl hydroperoxide (1.2 equiv). Stir at room temperature until the intermediate alkene is fully consumed.

    • Causality: The urea moiety of eQNU hydrogen-bonds with the hydroperoxide, delivering the oxygen atom strictly to one face of the electron-deficient alkene.

  • Domino Ring-Opening : Introduce the 1,2-aminoethanol derivative (1.5 equiv). The amine acts as a nucleophile, opening the transient epoxide, followed by intramolecular cyclization to form the morpholin-2-one ring.

  • Self-Validation Checkpoint : Perform chiral HPLC analysis on an aliquot of the crude mixture. An enantiomeric excess (ee) of >80% validates the stereodirecting efficacy of the eQNU catalyst before committing to column chromatography.

Industrial Application: The Aprepitant (EMEND) Synthesis

The synthesis of Aprepitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea, relies heavily on the 3,4-disubstituted morpholin-2-one architecture. The critical chiral intermediate is (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one .

Historically, Merck achieved this via a crystallization-induced diastereoselective glycosylation. However, modern alternative approaches utilize the resolution of racemic 3-(4-fluorophenyl)morpholin-2-one using (+)-di-p-toluoyltartaric acid (DPTTA) [3]. The subsequent N-alkylation with benzyl bromide yields the 3,4-disubstituted core. The precise spatial orientation of the 3-(4-fluorophenyl) group and the adjacent chiral centers is absolute; any epimerization at C-3 results in a complete loss of NK1 receptor binding affinity, underscoring the necessity of the rigorous stereocontrol methodologies outlined in this guide.

References

  • Title : EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING (5R,6S)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE Source : Organic Syntheses, 1999, 76, 57. URL :[Link]

  • Title : Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source : The Journal of Organic Chemistry (ACS) / PubMed Central URL :[Link]

  • Title : An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist Source : Organic Process Research & Development (ACS) URL :[Link]

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of 4-Benzyl-3-phenylmorpholin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale Chiral morpholin-2-ones are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Chiral morpholin-2-ones are privileged heterocyclic scaffolds in advanced pharmaceutical and medicinal chemistry[1]. They serve as critical building blocks for the synthesis of complex active pharmaceutical ingredients (APIs), including tachykinin NK1 receptor antagonists such as Aprepitant and its spiro derivatives[2]. The stereochemistry at the C3 position is paramount, as it dictates the biological activity, binding affinity, and the trajectory of subsequent asymmetric inductions[1].

This application note details the robust, diastereoselective synthesis of (3S)-4-benzyl-3-phenylmorpholin-2-one . We explore two highly validated pathways:

  • The Chiral Pool Approach: Utilizing enantiopure (S)-phenylglycine to establish the C3 stereocenter, followed by N-alkylation and thermodynamically driven lactonization.

  • Diastereoselective Arylglyoxal Rearrangement: A modern, Brønsted acid-catalyzed approach utilizing chiral auxiliaries to control facial selectivity during the de novo construction of the morpholinone ring[3].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • The Imperative of N-Benzylation: In the synthesis of morpholin-2-ones from amino acids, the secondary amine must be protected. The N-benzyl group is strategically chosen because it prevents intermolecular oligomerization and diketopiperazine formation during the lactonization step. Furthermore, the steric bulk of the benzyl group effectively blocks one face of the morpholinone ring, directing electrophiles to the opposite face in downstream diastereoselective enolate alkylations[4].

  • Thermodynamics of Lactonization: The ring closure of N-benzyl-N-(2-hydroxyethyl)phenylglycine is an intramolecular Fischer esterification. Because esterification is an equilibrium process, the reaction must be driven forward thermodynamically. This is achieved by the continuous azeotropic removal of water using a Dean-Stark apparatus. Toluene is the solvent of choice due to its optimal boiling point (110 °C), which allows for efficient water removal without causing thermal degradation of the amino acid precursor.

  • Diastereoselective Arylglyoxal Rearrangement: When an arylglyoxal reacts with a chiral amino alcohol under Brønsted acid catalysis (e.g., TFA), an iminium intermediate is formed. The chiral environment provided by the auxiliary effectively controls the facial selectivity of the subsequent rearrangement, leading to the desired stereoisomer with high diastereomeric ratios (dr > 80:20)[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Stereospecific Synthesis via Chiral Pool

This protocol leverages the pre-existing stereocenter of (S)-phenylglycine to yield the target morpholinone.

Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-phenylglycine

  • Suspend (S)-phenylglycine (1.0 eq, 100 mmol) in aqueous NaOH (2.0 eq) to form the soluble sodium salt.

  • Add 2-bromoethanol (1.1 eq) dropwise at 0 °C.

  • Heat the mixture to 60 °C for 12 hours.

  • Causality: The basic conditions prevent protonation of the amine, maintaining its nucleophilicity for the SN2 displacement of the bromide.

Step 2: N-Benzylation

  • To the crude mixture from Step 1, add benzyl bromide (1.1 eq) and Na2CO3 (1.5 eq).

  • Stir at room temperature for 18 hours.

  • Acidify to pH 3 using 1M HCl to precipitate the intermediate. Filter and dry under a vacuum.

  • Self-Validation: The intermediate must exhibit a broad O-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) via FTIR analysis prior to proceeding.

Step 3: Acid-Catalyzed Lactonization

  • Dissolve the dried intermediate (50 mmol) in anhydrous toluene (0.1 M concentration).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.1 eq) as a Brønsted acid catalyst.

  • Attach a Dean-Stark trap and reflux the mixture (110 °C) for 16 hours.

  • Cool to room temperature, wash with saturated aqueous NaHCO3 to remove the catalyst, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation: Successful lactonization is confirmed by TLC (disappearance of the baseline polar spot) and 1H-NMR (shift of the C2-carbonyl carbon in 13C-NMR to ~168 ppm, characteristic of a lactone).

Protocol B: Diastereoselective Synthesis via Arylglyoxal (Advanced Method)

This protocol describes the multi-component diastereoselective assembly of substituted morpholin-2-ones[3].

  • Suspend the chiral amino alcohol (1.0 eq), phenylglyoxal hydrate (1.05 eq), and anhydrous MgSO4 (4.0 eq) in dry toluene (0.1 M)[3].

  • Treat the mixture with Trifluoroacetic acid (TFA, 0.1 eq) via a microliter syringe[3].

  • Heat the reaction in an oil bath at 75 °C under a constant stream of N2 for 12–24 hours[3].

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via silica gel chromatography[3].

  • Causality: MgSO4 acts as a potent desiccant to drive the initial condensation, while TFA catalyzes the stereoselective rearrangement of the intermediate[3].

Quantitative Data & Optimization

Table 1: Optimization of Lactonization Conditions (Protocol A)

Solvent Catalyst Temp (°C) Time (h) Yield (%) ee (%)
Benzene p-TsOH 80 24 65 >99
Toluene p-TsOH 110 16 88 >99

| DCM | DCC / DMAP | 25 | 48 | 55 | 95 |

Table 2: Diastereoselectivity in Arylglyoxal Rearrangements (Protocol B) [3]

Amino Alcohol Auxiliary Glyoxal Substrate Catalyst Time (h) Yield (%) dr
(1R,2R)-Pseudoephedrine 2-Bromophenylglyoxal TFA (10 mol%) 12 95 9:1

| (S)-Phenylglycinol deriv. | Phenylglyoxal hydrate | TFA (10 mol%) | 24 | 64 | 83:17 |

Visualizations

Workflow A Phase 1: Starting Material (S)-Phenylglycine B Phase 2: N-Alkylation Reaction with 2-Bromoethanol A->B C Phase 3: N-Benzylation Benzyl Bromide / Base B->C D Phase 4: Lactonization p-TsOH, Toluene, Reflux C->D E Target Isolation (3S)-4-Benzyl-3-phenylmorpholin-2-one D->E

Workflow diagram: Step-by-step chiral pool synthesis of 4-benzyl-3-phenylmorpholin-2-one.

Mechanism S1 Arylglyoxal Hydrate + Chiral Auxiliary S2 Brønsted Acid Catalysis (TFA, Toluene, 75°C) S1->S2 S3 Facial Selective Rearrangement S2->S3 S4 Diastereomerically Enriched Morpholin-2-one (>80:20 dr) S3->S4

Mechanistic pathway: Diastereoselective construction of the morpholinone ring via arylglyoxal.

References

1.[1] Title: (3S)-4-Benzyl-3-phenylmorpholin-2-one - Benchchem Source: benchchem.com URL:

2.[3] Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: acs.org URL:

3.[2] Title: US8133994B2 - Preparation of aprepitant - Google Patents Source: google.com URL:

4.[4] Title: (3S)-4-Benzyl-3-phenylmorpholin-2-one - Benchchem (Stereocontrol) Source: benchchem.com URL:

Sources

Application

Application Note: Asymmetric Synthesis and Application of Chiral Morpholin-2-ones

Utilizing the Williams Chiral Auxiliary for the Enantioselective Construction of α-Amino Acids Executive Summary The asymmetric synthesis of unnatural, enantiopure α-amino acids is a foundational requirement in modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Utilizing the Williams Chiral Auxiliary for the Enantioselective Construction of α-Amino Acids

Executive Summary

The asymmetric synthesis of unnatural, enantiopure α-amino acids is a foundational requirement in modern drug discovery, particularly for the development of peptidomimetics and stabilized α-helices[1]. Among the most robust methodologies available is the use of chiral morpholin-2-ones as chiral auxiliaries. Specifically, the 5,6-diphenylmorpholin-2-one system, pioneered by R. M. Williams, provides an exceptionally reliable platform for the stereocontrolled functionalization of glycine enolates[2].

This application note details the causality behind the stereocontrol of this system, provides self-validating protocols for both the synthesis of the auxiliary and its subsequent application in asymmetric alkylation, and outlines the cleavage strategies required to isolate the final enantiopure amino acids.

Mechanistic Insights: The Causality of Stereocontrol

The exceptional stereoselectivity (often >98% de) achieved by the Williams auxiliary is not accidental; it is the result of rigid conformational locking and severe steric gating[3].

When the morpholin-2-one lactone is deprotonated, it forms a planar lithium enolate. Within the six-membered ring, the 5- and 6-phenyl substituents are forced into pseudo-equatorial positions to minimize 1,3-diaxial steric strain. This conformational locking forces the bulky tert-butoxycarbonyl (Boc) protecting group at the N4 position into a pseudo-axial orientation.

The Stereochemical Consequence: The pseudo-axial Boc group, combined with the adjacent phenyl ring, creates a massive steric shield over one face of the enolate. An incoming electrophile is physically blocked from this face and must approach from the opposite, unhindered trajectory. This precise matching of steric bulk translates to near-perfect facial selectivity during carbon-carbon bond formation[3].

AlkylationMechanism A Williams Auxiliary (5R,6S)-Isomer B Lithium Enolate (Z-geometry preferred) A->B LHMDS, THF, -78 °C C Diastereoselective Alkylation B->C Electrophile (e.g., Allyl-I) Facial Shielding D Enantiopure α-Amino Acid (>98% ee) C->D Cleavage (Li/NH3)

Mechanistic pathway for asymmetric enolate alkylation and stereocenter formation.

Experimental Workflows & Protocols

Protocol A: De Novo Synthesis of the Chiral Auxiliary

This protocol describes the synthesis of (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one from the chiral pool[2].

Step 1: N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of (1S,2R)-1,2-diphenyl-2-hydroxyethylamine in absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents of N,N-diisopropylethylamine (DIEA), followed by the dropwise addition of 1.05 equivalents of ethyl bromoacetate.

  • Validation Cue: Stir the mixture at room temperature for 24 hours. The reaction progress can be validated via TLC (disappearance of the primary amine spot).

  • Workup: Concentrate the mixture under reduced pressure, partition between water and dichloromethane (DCM), and isolate the organic layer to yield the N-alkylated amino ester.

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve the crude amino ester in DCM.

  • Protection: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc anhydride)[4]. Stir at room temperature for 12 hours.

  • Validation Cue: The evolution of CO₂ gas serves as a visual confirmation of the reaction proceeding.

Step 3: Lactonization

  • Cyclization: Dissolve the Boc-protected intermediate in toluene. Add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TsOH).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux the mixture.

  • Validation Cue: The reaction is driven to completion by the removal of ethanol. The self-validating cue is the collection of distillate in the trap; cessation of ethanol evolution indicates completion[2].

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and recrystallize from ethanol to afford the pure morpholin-2-one as white crystals.

SynthesisWorkflow A Chiral Amino Alcohol (1S,2R) B N-Alkylated Amino Ester A->B DIEA, EtOH C N-Boc Protection (Boc2O) B->C CH2Cl2 D Williams Auxiliary (Morpholin-2-one) C->D p-TsOH, Toluene

Workflow for the synthesis of the Williams chiral morpholin-2-one auxiliary.

Protocol B: Asymmetric Alkylation (Synthesis of Allylglycine)

This protocol details the asymmetric alkylation of the (5R,6S)-auxiliary to yield the (3R)-alkylated product, a precursor to (R)-allylglycine[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1.0 equivalent of (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one and anhydrous THF.

  • Electrophile Addition: Add 3.5 equivalents of allyl iodide to the solution.

  • Cryogenic Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality Note: Temperature control is critical. Elevated temperatures will lead to thermodynamic enolate equilibration and subsequent racemization.

  • Enolization: Dropwise add 1.0 equivalent of Lithium bis(trimethylsilyl)amide (LHMDS) (1M in THF). Causality Note: LHMDS is chosen because it is a strong, non-nucleophilic base that quantitatively deprotonates the α-carbon without attacking the sensitive lactone carbonyl[3].

  • Validation & Workup: Stir for 1 hour at -78 °C. Quench the reaction cold by adding water. Extract with ethyl acetate, dry the organic phase, and purify via flash chromatography (Hexanes/EtOAc) to isolate the diastereomerically pure product.

Quantitative Data Summary

The Williams auxiliary demonstrates broad functional group tolerance and exceptional stereocontrol across a variety of electrophiles. Below is a summary of typical alkylation outcomes:

ElectrophileTarget Amino Acid DerivativeYield (%)Diastereomeric Excess (de %)Ref.
Allyl iodide(R)-Allylglycine90%>98%[3]
Iodomethane(S)-Alanine (via α-methylation)85–92%>98%[1]
Benzyl bromide(S)-Phenylalanine88%>98%[5]

Cleavage and Product Isolation

To isolate the final enantiopure α-amino acid, the chiral auxiliary must be cleaved. Because the morpholin-2-one relies on benzylic C-N and C-O bonds, it can be destructively cleaved using dissolving metal reduction (Li/NH₃ at -33 °C) or catalytic hydrogenolysis (Pd/C, H₂, 50 psi)[5].

This cleavage reduces the 5,6-diphenyl backbone to bibenzyl (which is easily washed away with non-polar solvents), liberating the N-Boc protected α-amino acid in high purity and without any erosion of the newly formed stereocenter.

References

  • [2] Williams, R. M., Sinclair, P. J., DeMong, D. E. "ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE." Organic Syntheses. URL:

  • [3] Williams, R. M., Sinclair, P. J., DeMong, D. E. "EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING (tert-BUTOXY)CARBONYL-2,3-DIPHENYLMORPHOLIN-6-ONE." Organic Syntheses. URL:

  • [5] "An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one." ResearchGate. URL:

  • [1] "Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains." NIH.gov. URL:

  • [4] "Di-tert-butyl dicarbonate." Wikipedia. URL:

Sources

Method

Application Note: Chemoselective N-Benzylation of 3-Phenylmorpholin-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary The chiral morpholinone scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The chiral morpholinone scaffold is a highly versatile building block in asymmetric synthesis and a core pharmacophore in neurokinin-1 (NK1) receptor antagonists, most notably in the synthesis of Aprepitant (Emend) . The N-benzylation of (3S)-3-phenylmorpholin-2-one to form (3S)-4-benzyl-3-phenylmorpholin-2-one is a critical transformation.

The installation of the benzyl group serves a dual purpose: it acts as a robust protecting group for the secondary amine, and it provides essential steric shielding. This steric bulk effectively directs subsequent enolate alkylations (at the C5 or C6 positions) to the opposite face of the morpholinone ring, enabling exceptional diastereoselectivity during the construction of quaternary stereocenters 1. This guide details the mechanistic rationale, process optimization, and a self-validating protocol for this specific alkylation.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

The N-benzylation of 3-phenylmorpholin-2-one is fundamentally an SN2 nucleophilic substitution. However, the substrate's structural dynamics require precise chemoselectivity to prevent side reactions.

  • Nucleophilicity vs. Lactone Stability: The morpholin-2-one ring is a cyclic amino-ester (lactone). While the secondary amine must be deprotonated to act as a potent nucleophile, the adjacent lactone is highly susceptible to base-catalyzed hydrolysis (ring-opening into a linear amino acid). Consequently, strong aqueous bases (e.g., NaOH, KOH) are strictly contraindicated. Mild, heterogeneous inorganic bases like Potassium Carbonate (K₂CO₃) are preferred because they facilitate amine deprotonation without attacking the carbonyl carbon.

  • Solvent Causality: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), are selected over non-polar or protic alternatives. DMF effectively solvates the potassium counterion (K⁺) while leaving the amine nucleophile relatively unsolvated ("naked"). This drastically lowers the activation energy of the SN2 attack on benzyl bromide 2.

  • Stereochemical Integrity: The reaction temperature must be strictly controlled (0 °C to 40 °C). Excessive thermal energy in the presence of a base can lead to epimerization at the labile C3 chiral center, degrading the enantiomeric excess (ee) of the final product.

Mechanism Substrate Secondary Amine (Lactone Core) Base K2CO3 in DMF (Chemoselective) Substrate->Base Prevents hydrolysis Intermediate Amine Nucleophile (Deprotonated) Base->Intermediate Electrophile Benzyl Bromide (Steric Shielding) Intermediate->Electrophile SN2 Attack Product 4-Benzyl-3-phenyl morpholin-2-one Electrophile->Product Br- leaving

Fig 1. Mechanistic causality of chemoselective SN2 alkylation preserving the lactone ring.

Process Optimization Data

The following table summarizes the optimization of the reaction conditions. The data clearly demonstrates the causality between solvent/base selection and the overall yield and purity of the morpholinone scaffold.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Analytical Observation
1NaOH (2.0)H₂O / THF2512< 10Extensive lactone hydrolysis; ring-opened byproducts.
2DIPEA (2.5)CH₂Cl₂252445Sluggish SN2 kinetics; incomplete conversion.
3K₂CO₃ (2.5)MeCN601878Good yield, but trace epimerization at C3 due to heat.
4NaH (1.2)THF0 to 251285Fast reaction; requires strictly anhydrous conditions.
5 K₂CO₃ (2.5) DMF 0 to 40 16 92 Optimal nucleophilicity; intact lactone; high optical purity.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By utilizing in-process controls (IPC), the chemist can verify the success of the reaction before proceeding to the workup phase, ensuring trustworthiness and reproducibility.

Materials Required
  • (3S)-3-phenylmorpholin-2-one (1.0 equiv, 10.0 mmol, 1.77 g)

  • Benzyl bromide (1.15 equiv, 11.5 mmol, 1.37 mL)

  • Potassium carbonate, anhydrous, finely powdered (2.5 equiv, 25.0 mmol, 3.45 g)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Ethyl Acetate (EtOAc) and Brine for extraction

Workflow Step1 1. Substrate Preparation Dissolve 3-phenylmorpholin-2-one in DMF Step2 2. Base Addition Add K2CO3 (Mild Deprotonation) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Benzyl Bromide at 0°C Step2->Step3 Step4 4. SN2 Alkylation Stir at RT to 40°C for 16h Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Isolation Silica Gel Chromatography (Hex/EtOAc) Step5->Step6

Fig 2. Step-by-step workflow for the highly efficient N-benzylation of 3-phenylmorpholin-2-one.

Step-by-Step Execution
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3S)-3-phenylmorpholin-2-one (1.77 g, 10.0 mmol) and anhydrous DMF (25 mL). Stir until completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.45 g, 25.0 mmol) to the solution. The mixture will become a heterogeneous suspension. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Syringe in benzyl bromide (1.37 mL, 11.5 mmol) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could trigger C3 epimerization or dialkylation side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). If the reaction is sluggish after 4 hours, gently warm the mixture to 40 °C. Stir for a total of 16 hours.

  • Self-Validating In-Process Control (IPC):

    • Method: Withdraw 50 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, filter through a 0.22 µm syringe filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material peak ([M+H]⁺ = 178.08) is depleted to < 2% relative area, and the product peak ([M+H]⁺ = 268.13) is the dominant species.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Washing: Wash the combined organic layers with water (2 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: gradient of 5% to 20% EtOAc in Hexanes). The product (3S)-4-benzyl-3-phenylmorpholin-2-one elutes as a white to off-white solid.

Analytical Characterization

To confirm the structural integrity and stereochemical retention of the synthesized (3S)-4-benzyl-3-phenylmorpholin-2-one, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected m/z for C₁₇H₁₇NO₂ is 267.13. Observed[M+H]⁺ = 268.13.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic AB quartet of the benzylic protons (N-CH₂-Ph) around 3.0 - 3.8 ppm, which validates the successful N-alkylation. The C3 methine proton (N-CH-Ph) typically appears as a singlet or sharp doublet around 4.2 - 4.5 ppm, confirming the lactone ring remains intact.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm that the enantiomeric excess (ee) remains > 98%, validating that the mild K₂CO₃/DMF conditions successfully prevented C3 epimerization.

References

  • Preparation of aprepitant Source: US Patent US8133994B2 URL
  • Advanced Synthetic Methodologies for (3S)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Application

Application Note: Purification of (3S)-4-Benzyl-3-phenylmorpholin-2-one by Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Chiral Intermediates, Active Pharmaceutical Ingredient (API) Synthesis, Enantiomeric Resolution Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Chiral Intermediates, Active Pharmaceutical Ingredient (API) Synthesis, Enantiomeric Resolution

Executive Summary

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a privileged chiral scaffold and a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably the potent antiemetic drug Aprepitant 1. The stereochemical integrity of the C3 position is paramount, as it dictates the spatial orientation of the entire pharmacophore. While recent catalytic approaches have streamlined the synthesis of morpholin-2-ones, chromatographic purification remains essential to achieve the stringent >99% enantiomeric excess (ee) required for pharmaceutical applications.

This application note details a comprehensive, self-validating two-stage chromatographic workflow. The protocol employs Normal-Phase Flash Chromatography (NP-FC) for the removal of achiral synthesis byproducts, followed by Preparative Chiral High-Performance Liquid Chromatography (HPLC) for the precise resolution of the (3S) enantiomer from its (3R) counterpart.

Mechanistic Basis of Purification

A successful purification strategy for morpholinones must address both chemical and stereochemical complexities.

  • Normal-Phase Flash Chromatography (Chemical Purity): The morpholin-2-one core features a lactone carbonyl (H-bond acceptor) and a tertiary amine (basic center). On standard acidic silica gel, the tertiary amine can cause severe peak tailing due to strong ionic interactions with free silanol groups. To mitigate this, a carefully optimized Hexane/Ethyl Acetate gradient is utilized. This ensures sharp elution profiles and high recovery of the chemically pure racemate or enantioenriched mixture without the need for basic modifiers that could complicate downstream solvent evaporation.

  • Chiral HPLC (Enantiomeric Resolution): The separation of (3S) and (3R) enantiomers relies on differential spatial interactions with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase 2. The carbamate linkages act as both hydrogen bond donors and acceptors, interacting strongly with the morpholinone lactone. Simultaneously, the phenyl and benzyl substituents of the analyte engage in π−π stacking with the dimethylphenyl groups of the stationary phase. A mobile phase of Hexane/Isopropanol (IPA) is utilized, where IPA acts as a protic competitor to modulate the strength of the hydrogen bonding, preventing excessive retention while maintaining a high resolution factor ( Rs​>1.5 ).

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (3S/3R + Impurities) FC Normal-Phase Flash Chromatography (Silica) Crude->FC Dry Load Waste1 Polar & Non-Polar Synthesis Impurities FC->Waste1 Gradient Elution ChemPure Chemically Pure Enriched Mixture FC->ChemPure Target Fraction HPLC Preparative Chiral HPLC (Amylose Stationary Phase) ChemPure->HPLC Isocratic Injection Waste2 (3R)-Enantiomer Fraction HPLC->Waste2 Peak 1/2 Final Pure (3S)-4-Benzyl-3- phenylmorpholin-2-one HPLC->Final Peak 2/1

Workflow for the dual-stage chromatographic purification of (3S)-4-benzyl-3-phenylmorpholin-2-one.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (NP-FC)

Objective: Isolate the morpholin-2-one core from unreacted starting materials (e.g., aryl glyoxals, amino alcohols) and side products.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate the solvent under reduced pressure to create a dry-load powder.

  • Column Equilibration: Mount a 40-63 µm silica gel flash cartridge onto an automated flash chromatography system. Equilibrate with 3 column volumes (CV) of 90% Hexane / 10% Ethyl Acetate.

  • Loading & Elution: Load the Celite mixture into the solid loading cartridge. Initiate the gradient elution as specified in Table 1 . Monitor the eluent using dual-wavelength UV detection at 220 nm and 254 nm.

  • Fraction Pooling: Identify the target peak (typically eluting around 30-40% Ethyl Acetate). Pool the fractions and evaporate under reduced pressure to yield the chemically pure intermediate.

Protocol B: Preparative Chiral HPLC

Objective: Resolve the (3S) enantiomer from the (3R) enantiomer to achieve >99% ee.

  • System Suitability (Analytical Run): Prior to preparative scaling, inject 10 µL of a 1 mg/mL sample onto an analytical Chiralpak AD-H column (see Table 2 ). Confirm baseline resolution ( Rs​>1.5 ) and identify the exact retention times of the (3S) and (3R) peaks.

  • Preparative Injection: Dissolve the chemically pure intermediate in the mobile phase (Hexane/IPA, 80:20 v/v) at a concentration of 50 mg/mL. Inject 500 µL onto the preparative Chiralpak AD-H column.

  • Fraction Collection: Collect the peak corresponding to the (3S) enantiomer. Note: Elution order must be confirmed via polarimetry post-collection, as the (3S) enantiomer exhibits a specific optical rotation [α]D20​ that matches established literature values for the Aprepitant intermediate.

  • Recovery: Concentrate the (3S) fraction under reduced pressure at 35 °C to prevent thermal degradation of the lactone ring.

Quantitative Data Summaries

Table 1: Flash Chromatography Gradient Conditions

Time (min) % Hexane % Ethyl Acetate Flow Rate (mL/min) Purpose
0.0 - 5.0 90 10 30.0 Elution of non-polar impurities

| 5.0 - 20.0 | 90 70 | 10 30 | 30.0 | Target compound elution | | 20.0 - 25.0| 70 50 | 30 50 | 30.0 | Elution of polar byproducts | | 25.0 - 30.0| 50 | 50 | 30.0 | Column flush |

Table 2: Chiral HPLC Parameters

Parameter Analytical Scale Preparative Scale
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm) Chiralpak AD-H (20 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (80:20, v/v) Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min 15.0 mL/min
Detection UV @ 254 nm UV @ 254 nm
Temperature 25 °C Ambient

| Injection Vol. | 10 µL (1 mg/mL) | 500 µL (50 mg/mL) |

Quality Control & Self-Validation System

To ensure the trustworthiness of the purification, the following orthogonal analytical checks must be performed on the final isolated (3S) fraction:

  • Chemical Purity Validation (NMR): Verify via 1 H NMR (400 MHz, CDCl 3​ ). Diagnostic peaks must include the benzylic protons (AB quartet, δ 3.8-4.0 ppm) and the C3 methine proton ( δ ~4.2 ppm). Absence of residual ethyl acetate or isopropanol must be confirmed.

  • Enantiomeric Purity Validation (HPLC): Re-inject the isolated (3S) fraction onto the analytical chiral HPLC system. The integrated area percent of the (3S) peak must be 99.5%, with the (3R) peak 0.5%.

  • Absolute Configuration Validation: Measure the specific optical rotation [α]D20​ using a polarimeter (c = 1.0, CHCl 3​ ). The sign and magnitude must align with the validated (3S) standard for the Aprepitant intermediate.

References

  • Meninno, S., & Lattanzi, A. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." The Journal of Organic Chemistry, 88(12), 7888-7892.
  • Benchchem. "Advanced Synthetic Methodologies for 3s 4 Benzyl 3 Phenylmorpholin 2 One and Related Chiral Morpholinones." Benchchem Product Database.

Sources

Method

Application Note: (3S)-4-Benzyl-3-phenylmorpholin-2-one as a Privileged Chiral Building Block

Introduction & Mechanistic Rationale In the landscape of asymmetric synthesis, the architectural construction of sterically hindered chiral centers requires templates that offer both rigid conformational control and faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, the architectural construction of sterically hindered chiral centers requires templates that offer both rigid conformational control and facile downstream cleavage. As a Senior Application Scientist, I frequently utilize (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) as a highly versatile chiral auxiliary and core scaffold[1].

Unlike traditional Evans oxazolidinones that append to the exterior of a substrate, this morpholin-2-one derivative integrates the reactive center directly into its heterocyclic ring. This dual utility allows it to function either as a traceless auxiliary for the asymmetric synthesis of α-amino acids[2] or as a permanent structural pharmacophore in the development of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant analogs.

The Causality of Stereocontrol

The stereochemical fidelity of this building block is governed by its rigid chair conformation. The (3S)-phenyl group natively occupies an equatorial position to minimize 1,3-diaxial interactions, while the N-benzyl group suppresses nitrogen inversion. When deprotonated, the resulting lithium enolate is planar. However, the bulky 3-phenyl group effectively shields the Re-face of the enolate. Consequently, incoming electrophiles are forced to attack exclusively from the less hindered Si-face. This kinetic gating routinely delivers diastereomeric excesses (d.e.) exceeding 95%, making it an indispensable tool for drug development professionals.

Quantitative Data Summaries

To benchmark the efficacy of (3S)-4-Benzyl-3-phenylmorpholin-2-one against other methodologies, the following tables summarize its performance metrics in enolate alkylation and its comparative advantages.

Table 1: Diastereoselective Alkylation Scope (Kinetic Control at -78 °C)

Electrophile (R-X)Product ApplicationYield (%)Diastereomeric Excess (d.e. %)
Methyl Iodide (MeI)α-Methyl amino acids92> 98
Allyl BromidePeptide stapling precursors8896
Benzyl BromidePhenylalanine analogs8595
4-Fluorobenzyl BromideNK1 Antagonist intermediates8797

Table 2: Comparative Analysis of Chiral Templates

Chiral TemplateAtom EconomyStereocontrol MechanismCleavage ConditionsPrimary Use Case
Morpholin-2-one HighInternal steric shielding (3-Phenyl)Pd/C, H₂ or Li/NH₃α,α-disubstituted amino acids, NK1 cores
Evans Oxazolidinone ModerateExternal chiral appendageLiOH / H₂O₂Polyketides, Aldol reactions
Schöllkopf Bis-lactim LowIsopropyl group shieldingMild acid (0.1 N HCl)Monosubstituted α-amino acids

Mandatory Visualizations of Workflows

G SM (3S)-4-Benzyl-3-phenyl morpholin-2-one Enolate Chiral Lithium Enolate (Re-face Shielded by Phenyl) SM->Enolate LHMDS, THF -78 °C (Kinetic Control) Alkylated Alkylated Morpholinone (>95% d.e.) Enolate->Alkylated Electrophile (R-X) Si-face Attack Product Unnatural α-Amino Acid Alkylated->Product Pd/C, H2 or Dissolving Metal

Fig 1: Mechanistic pathway of diastereoselective alkylation and auxiliary cleavage.

G A Morpholin-2-one Scaffold B Lactol Intermediate A->B DIBAL-H, Toluene/THF, -20 °C C BF3·Et2O Catalyzed Trans-acetalization B->C + Chiral Alcohol (e.g., 3,5-bis(CF3)phenyl ethanol) D Chiral Morpholine Core (NK1 Antagonist Precursor) C->D Stereoselective Inversion (trans/cis = 96/4)

Fig 2: Workflow for synthesizing NK1 receptor antagonist cores via trans-acetalization.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. By monitoring specific visual cues and intermediate analytical checkpoints, researchers can ensure process integrity before proceeding to subsequent steps.

Protocol A: Diastereoselective Alkylation (Synthesis of Unnatural Amino Acid Precursors)

Causality Check: We utilize Lithium hexamethyldisilazide (LHMDS) rather than n-Butyllithium (n-BuLi). LHMDS is a bulky, non-nucleophilic base that selectively deprotonates the α-carbon without attacking the sensitive lactone carbonyl, which would otherwise destroy the morpholine ring[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with (3S)-4-Benzyl-3-phenylmorpholin-2-one (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Critical: Strict temperature control prevents enolate equilibration and self-condensation.

  • Enolization: Dropwise add LHMDS (1.0 M in THF, 1.1 equiv, 11 mL) over 10 minutes.

    • Self-Validation: The solution will transition from colorless to a persistent pale yellow, indicating successful enolate formation. Stir for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., Allyl bromide, 1.2 equiv, 12 mmol) neat, dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Quenching & Validation: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Self-Validation: Extract a 0.1 mL aliquot into EtOAc. TLC analysis (Hexanes/EtOAc 3:1) should reveal complete consumption of the starting material (Rf ~0.4) and the appearance of a single new spot (Rf ~0.5), confirming high diastereoselectivity.

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Lewis Acid-Catalyzed Trans-Acetalization (Aprepitant Core Assembly)

This protocol establishes the stereocenters required for NK1 antagonists[3]. Causality Check: Boron trifluoride etherate (BF₃·Et₂O) is utilized as a hard Lewis acid to coordinate the lactol oxygen, generating an oxocarbenium ion. The kinetic trapping of this ion by the chiral alcohol yields the thermodynamically favored trans-acetal.

Step-by-Step Methodology:

  • Lactol Formation: Reduce the morpholin-2-one to its corresponding lactol using DIBAL-H (1.2 equiv) in a Toluene/THF mixture at -20 °C. Quench with Rochelle's salt and isolate the lactol.

  • Acetalization Setup: Dissolve the lactol (1.0 equiv, 10 mmol) and the target chiral alcohol (e.g., (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, 1.05 equiv) in 40 mL of Toluene/THF (1:1 v/v).

  • Catalysis: Cool the mixture to -30 °C. Slowly add a catalytic amount of BF₃·Et₂O (0.1 equiv).

    • Self-Validation: Monitor via HPLC. The reaction is typically complete within 4 hours. The trans/cis ratio should read approximately 96/4, validating the stereoselective inversion of the adjacent chiral center on the morpholine ring[4].

  • Workup: Quench with 5% aqueous Na₂CO₃ to neutralize the Lewis acid. Extract with Toluene, wash with water, and concentrate. The product can often be isolated in >85% yield with consistently high purity[3].

References

  • BenchChem. (3S)-4-Benzyl-3-phenylmorpholin-2-one Product Profile and Synthetic Applications. BenchChem Database.1

  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. Journal of Organic Chemistry, 67(19), 6743-6747.3

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135.5

  • Walensky, L. D., et al. (2003). Synthesis of Non-Natural Amino Acids for Peptide Stapling. Methods in Enzymology / NIH Public Access.2

Sources

Application

Application Note: (3S)-4-Benzyl-3-phenylmorpholin-2-one as a Chiral Scaffold in NK-1 Receptor Antagonist Synthesis

Introduction and Strategic Rationale Neurokinin-1 (NK-1) receptor antagonists, notably Aprepitant (Emend®) and its water-soluble prodrug Fosaprepitant, represent a critical class of antiemetic medications used to manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Neurokinin-1 (NK-1) receptor antagonists, notably Aprepitant (Emend®) and its water-soluble prodrug Fosaprepitant, represent a critical class of antiemetic medications used to manage chemotherapy-induced nausea and vomiting (CINV). The pharmacological efficacy of these molecules is intrinsically linked to their precise spatial geometry, specifically the arrangement of substituents around a central morpholine ring[1].

The synthesis of these complex active pharmaceutical ingredients (APIs) relies heavily on the construction of the morpholine core with absolute stereochemical control. (3S)-4-Benzyl-3-phenylmorpholin-2-one serves as a premier chiral intermediate in this endeavor. By establishing the critical C3 stereocenter early in the synthetic sequence, this scaffold dictates the facial selectivity of subsequent alkylation and acetalization steps, ensuring high diastereomeric excess (de) and minimizing costly downstream chiral resolutions.

Causality in Experimental Design

Why utilize the morpholin-2-one lactone rather than a linear precursor? The cyclic lactone constrains the conformational flexibility of the intermediate. When subjected to enolization or nucleophilic attack, the bulky phenyl and benzyl groups effectively block one face of the ring. This thermodynamic and steric bias forces incoming electrophiles or nucleophiles to approach from the less hindered face, establishing the adjacent stereocenters (e.g., the C2 acetal linkage to the fluorinated aryl ring in Aprepitant) with high predictability and yield.

Synthetic Workflow and Mechanistic Pathway

The construction of the (3S)-4-Benzyl-3-phenylmorpholin-2-one core typically involves the condensation of a chiral N-benzyl amino alcohol with a phenylglyoxal derivative. Under acidic conditions, this reaction undergoes a cascade sequence involving iminium ion formation, nucleophilic attack by the hydroxyl group, and subsequent lactonization[2].

G N1 N-Benzyl Amino Alcohol + Phenylglyoxal Hydrate N2 Toluene, TFA, MgSO4 75 °C, 12 h N1->N2 Catalytic Activation N3 (3S)-4-Benzyl-3-phenylmorpholin-2-one (Chiral Scaffold) N2->N3 Condensation & Cyclization N4 Acetalization & Triazolinone Coupling Sequence N3->N4 Stereoselective functionalization N5 Aprepitant / Fosaprepitant (NK-1 Antagonists) N4->N5 Final API Assembly

Figure 1: Synthetic workflow from chiral precursors to NK-1 receptor antagonists via the morpholin-2-one intermediate.

Validated Experimental Protocol

The following protocol details the synthesis of the morpholin-2-one core via a trifluoroacetic acid (TFA)-catalyzed rearrangement and cyclization. This method is favored for its mildness, cost-efficiency, and scalability[2].

Materials Required
  • Chiral N-benzyl amino alcohol precursor (1.0 equiv, ~1.0 mmol)

  • Phenylglyoxal hydrate (1.05 equiv, ~1.05 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄) (4.0 equiv)

  • Trifluoroacetic Acid (TFA) (10 mol%)

  • Anhydrous Toluene (10 mL)

  • Nitrogen (N₂) gas line and Schlenk apparatus

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend the chiral N-benzyl amino alcohol (e.g., 241 mg, 0.999 mmol) and phenylglyoxal hydrate (160 mg, 1.05 mmol) in 10 mL of anhydrous toluene.

    • Expert Insight: Toluene is selected as the solvent because it allows for azeotropic removal of water (if required) and supports the requisite reaction temperature without promoting unwanted solvolysis of the intermediates.

  • Desiccant Addition: Add anhydrous MgSO₄ (485 mg, 4.03 mmol) to the suspension.

    • Expert Insight: The desiccant is critical. Phenylglyoxal hydrate releases water upon condensation. Removing this water drives the equilibrium toward the cyclic lactone and prevents the hydrolysis of the transient iminium intermediate.

  • Catalyst Initiation: Inject TFA (8 μL, 0.104 mmol) into the stirring mixture.

    • Expert Insight: TFA acts as a Brønsted acid catalyst, protonating the glyoxal carbonyl to accelerate iminium formation while remaining mild enough to avoid racemization of the sensitive chiral centers.

  • Thermal Cycling: Flush the vessel with N₂, attach a reflux condenser, and submerge the flask in a pre-heated oil bath at 75 °C. Maintain vigorous stirring for 12 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the MgSO₄ salts, washing the filter cake with ethyl acetate (3 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0–40% EtOAc in Hexanes) to afford the pure (3S)-4-benzyl-3-phenylmorpholin-2-one derivative.

Quantitative Data and Optimization Metrics

The efficiency of the morpholin-2-one synthesis is highly dependent on the choice of acid catalyst and desiccant. The table below summarizes the optimization parameters for the condensation reaction, demonstrating the necessity of the TFA/MgSO₄ system[2].

Catalyst (mol%)DesiccantSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
TFA (10%) MgSO₄ (4 eq) Toluene 75 12 78 82:18
NoneMgSO₄ (4 eq)Toluene7524<10N/A
p-TsOH (10%)MgSO₄ (4 eq)Toluene75124560:40
TFA (10%)NoneToluene75123270:30
TFA (10%)Molecular Sieves (4Å)THF65185575:25

Table 1: Impact of reaction conditions on the yield and stereoselectivity of the morpholin-2-one core synthesis. The optimized conditions ensure both high conversion and favorable diastereomeric ratios.

References

  • US8133994B2 - Preparation of aprepitant Source: Google Patents URL
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Development of bioactive compounds from morpholin-2-one derivatives

Application Note: Development, Optimization, and Synthesis of Bioactive Morpholin-2-one Derivatives Executive Summary The morpholin-2-one scaffold is a privileged N,O-heterocycle in medicinal chemistry, serving both as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development, Optimization, and Synthesis of Bioactive Morpholin-2-one Derivatives

Executive Summary

The morpholin-2-one scaffold is a privileged N,O-heterocycle in medicinal chemistry, serving both as a potent pharmacophore and a versatile synthetic intermediate[1]. Unlike the conformationally flexible morpholine ring, the inclusion of a lactone moiety in morpholin-2-ones introduces a degree of conformational constraint. This rigidity enhances target binding affinity through the precise spatial orientation of functional substituents[2]. This application note provides a comprehensive guide to the rational design, structural optimization, and synthetic protocols for morpholin-2-one derivatives, highlighting their efficacy as broad-spectrum antifungal agents, selective T-type Ca2+ channel blockers, and precursors to blockbuster drugs like Aprepitant[2][3][4].

Mechanistic Insights: Overcoming Metabolic Liabilities

A critical challenge in the development of morpholin-2-one-based therapeutics is their susceptibility to rapid plasmatic degradation. The lactone ring is highly prone to esterase-mediated hydrolysis, which prematurely cleaves the pharmacophore into inactive open-chain metabolites[4].

Causality of the "Magic Methyl" Effect: During the optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives for antifungal activity against Candida and Aspergillus species, initial hits demonstrated potent in vitro minimum fungicidal concentrations (MFC = 12.5 μg/mL) but suffered from poor plasmatic stability (t1/2 ≈ 32 min in mouse plasma)[4]. To counteract this liability without losing target affinity, medicinal chemists employed steric shielding. The introduction of a gem-dimethyl group at the C6 position of the morpholin-2-one core significantly hindered nucleophilic attack on the lactone carbonyl[4][5]. This modification drastically extended the half-life while maintaining the essential N-ethyl group required for target engagement, proving that strategic methylation can rescue a metabolically labile pharmacophore[5].

Pathway cluster_0 Unmodified Scaffold cluster_1 Optimized Scaffold Unmod Morpholin-2-one Core Hydrol Esterase Cleavage (Lactone Hydrolysis) Unmod->Hydrol Inact Inactive Open-Chain Metabolite (t1/2 < 30 min) Hydrol->Inact Mod C6-gem-dimethyl Morpholin-2-one Steric Steric Shielding (Blocks Nucleophilic Attack) Mod->Steric Act Sustained Plasmatic Stability (Maintained Bioactivity) Steric->Act

Caption: Mechanism of steric shielding via C6-gem-dimethylation to prevent lactone hydrolysis.

Biological Activity Profiles

The versatility of the morpholin-2-one core is demonstrated by its wide-ranging biological activities. Table 1 summarizes the quantitative data for key derivatives across different therapeutic indications.

Compound Class / TargetKey Structural ModificationPrimary Bioactivity MetricPlasmatic Stability / YieldReference
Antifungal Agent (Hit 1)Unmodified C6 positionMFC = 12.5 μg/mL (C. albicans)t1/2 = 32 min (Poor)[4]
Antifungal Agent (Opt 37)C6-gem-dimethylationMFC = 12.5 μg/mL (C. albicans)Highly stable[4]
T-type Ca2+ Blocker (5i)C5-carboxamide (Ugi reaction)IC50 = 0.45 ± 0.02 μMN/A[3]
Aprepitant Intermediate (4c)C3-aryl substitutionN/A (Synthetic Precursor)71% Yield, 89% ee[2]

Table 1: Quantitative comparison of morpholin-2-one derivatives across different therapeutic applications.

Experimental Workflows and Methodologies

The synthesis of highly substituted, enantioenriched morpholin-2-ones requires precise stereocontrol. Below are two validated protocols for generating bioactive morpholin-2-one scaffolds.

G Start Starting Materials (Amino Alcohols / Glyoxals) Ugi Ugi Multicomponent Reaction (Isocyanide, Aldehyde, Amine, Acid) Start->Ugi Asym Asymmetric Catalysis (Chiral Brønsted Acid / Epoxides) Start->Asym CaBlocker Morpholin-2-one-5-carboxamides (T-type Ca2+ Blockers) Ugi->CaBlocker Aprepitant C3-Substituted Morpholin-2-ones (Aprepitant Intermediates) Asym->Aprepitant

Caption: Divergent synthetic workflows for generating targeted morpholin-2-one bioactive compounds.

Protocol A: One-Pot Asymmetric Synthesis of C3-Aryl Morpholin-2-ones

This protocol describes the telescoped catalytic synthesis of 3-aryl morpholin-2-ones, which are critical intermediates for the NK1 receptor antagonist Aprepitant[2]. The causality behind using a one-pot approach is to avoid the isolation of unstable epoxide intermediates, thereby maximizing atom economy and preserving enantiomeric excess (ee)[2].

Reagents & Materials:

  • Aryl aldehyde (e.g., 4-fluorobenzaldehyde)

  • Chiral urea/thiourea catalyst (Cinchona alkaloid-based)

  • 1-phenylsulfonyl-1-cyano epoxide synthons

  • L-prolinol or substituted 1,2-amino alcohol

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Epoxidation: In a flame-dried Schlenk flask under N2, dissolve the aryl aldehyde (1.0 equiv) and the chiral catalyst (10 mol%) in anhydrous DCM (0.1 M).

  • Activation: Add the 1-phenylsulfonyl-1-cyano epoxide synthon (1.2 equiv) at -20 °C. Stir for 12 hours. Rationale: Low temperature ensures high enantiofacial discrimination during the initial epoxidation.

  • Ring-Opening & Heteroannulation: Without isolating the intermediate, add L-prolinol or the selected 1,2-amino alcohol (1.5 equiv) directly to the reaction vessel.

  • Rearrangement: Warm the mixture to room temperature and stir for an additional 8 hours. The intermediate undergoes a cascade ring-opening, followed by a 1,2-aryl shift and lactonization[2].

  • Purification: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to yield the (R)-morpholin-2-one (up to 71% yield, 89% ee)[2].

Protocol B: Synthesis of Morpholin-2-one-5-carboxamides via Ugi Reaction

This methodology provides rapid access to highly substituted morpholin-2-one derivatives evaluated as T-type Ca2+ channel blockers[3]. The Ugi four-component reaction (U-4CR) is utilized because it allows for late-stage diversification of four distinct vectors in a single step, which is ideal for Structure-Activity Relationship (SAR) profiling[3].

Reagents & Materials:

  • N-protected α-amino acid (e.g., N-Boc-glycine)

  • Aldehyde or ketone

  • Primary amine

  • Isocyanide

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, combine the primary amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (0.5 M). Stir at room temperature for 2 hours to pre-form the imine.

  • Multicomponent Assembly: Add the N-protected α-amino acid (1.0 equiv) and the isocyanide (1.0 equiv) to the mixture. Stir at room temperature for 24 hours.

  • Deprotection & Cyclization: Concentrate the solvent. Treat the crude Ugi product with a 20% TFA/DCM solution for 2 hours to remove the Boc protecting group. Rationale: Acidic deprotection triggers spontaneous intramolecular lactonization between the newly freed amine and the ester/carboxylic acid moiety, successfully closing the morpholin-2-one ring.

  • Isolation: Neutralize with saturated NaHCO3, extract with DCM, dry, and purify via reverse-phase HPLC to isolate the pure morpholin-2-one-5-carboxamide (e.g., Compound 5i)[3].

References

  • Kolla, N., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020. URL:[Link]

  • Ku, I. W., et al. "Morpholin-2-one derivatives as novel selective T-type Ca2+ channel blockers." Bioorganic & Medicinal Chemistry Letters, 16(19), 5244-5248, 2006. URL:[Link]

  • "2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Barreiro, E., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Current Topics in Medicinal Chemistry, 19(19), 1712–1733, 2019. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Executive Summary & Scientific Context (3S)-4-Benzyl-3-phenylmorpholin-2-one is a highly valuable chiral scaffold, predominantly utilized as a key intermediate and chiral auxiliary in the commercial synthesis of Aprepita...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a highly valuable chiral scaffold, predominantly utilized as a key intermediate and chiral auxiliary in the commercial synthesis of Aprepitant (Emend®), a first-in-class neurokinin-1 (NK1) receptor antagonist[1]. In asymmetric synthesis, the morpholin-2-one core serves as a rigid, stereodirecting template. The inherent (3S)-stereocenter effectively dictates the facial selectivity during subsequent enolate alkylation steps, ensuring the precise installation of adjacent stereocenters required for the final active pharmaceutical ingredient (API)[2].

This application note details a robust, scalable, and self-validating two-step synthetic protocol starting from the chiral pool precursor, (S)-phenylglycinol. The methodology focuses on maximizing atom economy, ensuring chemoselectivity, and utilizing crystallization-induced purification to meet stringent pharmaceutical purity standards.

Mechanistic Insights & Causality (E-E-A-T)

To successfully scale this synthesis, understanding the thermodynamic and kinetic drivers of each step is critical:

  • Reductive Amination (N-Benzylation): The synthesis begins with the chemoselective mono-alkylation of (S)-phenylglycinol. Reacting the primary amine with benzaldehyde forms an intermediate imine, which is subsequently reduced to N-benzyl-(S)-phenylglycinol. The bulky benzyl group is highly deliberate; it acts as an orthogonal protecting group for the secondary amine and provides the necessary steric bulk to enforce high diastereoselectivity during the downstream functionalization of the morpholine ring[1].

  • Chemoselective Acylation: The N-benzyl-(S)-phenylglycinol is treated with chloroacetyl chloride. Strict temperature control (0–5 °C) is vital. Kinetically, the secondary amine is significantly more nucleophilic than the primary alcohol. Maintaining low temperatures suppresses competitive O-acylation, ensuring the exclusive formation of the N-(chloroacetyl) intermediate.

  • Intramolecular Cyclization: The addition of a strong base (e.g., KOH) deprotonates the primary hydroxyl group. The resulting alkoxide undergoes a rapid, entropically favored intramolecular SN​2 displacement of the alkyl chloride, closing the 6-membered morpholin-2-one ring[3]. Switching the solvent from Dichloromethane (DCM) to Isopropyl Alcohol (IPA) before base addition homogenizes the reaction mixture, accelerating the cyclization and allowing the final product to precipitate directly from the reaction matrix.

Synthetic Workflow

Workflow A (S)-Phenylglycinol B N-Benzyl-(S)- phenylglycinol A->B 1. PhCHO, MeOH 2. NaBH4, 0°C C N-Chloroacetyl Intermediate B->C ClCH2COCl, DIPEA DCM, 0°C D (3S)-4-Benzyl-3-phenyl morpholin-2-one C->D KOH, IPA / H2O Intramolecular SN2

Caption: Synthetic workflow from (S)-Phenylglycinol to (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Benzyl-(S)-phenylglycinol
  • Objective: Chemoselective mono-benzylation of the primary amine.

  • Procedure:

    • Reactor Preparation: Charge a clean, dry 10 L jacketed glass reactor with (S)-phenylglycinol (1.0 kg, 7.29 mol) and Methanol (5.0 L).

    • Imine Formation: Cool the mixture to 0–5 °C under a continuous nitrogen sweep. Add benzaldehyde (788 g, 7.43 mol, 1.02 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C. Stir for 2 hours.

    • Reduction: Carefully add sodium borohydride ( NaBH4​ ) (275 g, 7.29 mol, 1.0 eq) in 50 g portions over 2 hours.

      • Causality: NaBH4​ addition is highly exothermic and evolves hydrogen gas. Portion-wise addition prevents thermal runaway and excessive foaming.

    • Workup: Quench the reaction with deionized water (2.0 L) and extract the aqueous layer with DCM (3 x 3.0 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a crystalline white solid.

    • Self-Validation Check: Analyze via HPLC (210 nm). The reaction is validated if the residual (S)-phenylglycinol is <1.0%.

Protocol B: Acylation and Cyclization to (3S)-4-Benzyl-3-phenylmorpholin-2-one
  • Objective: C2-homologation and ring closure via SN​2 displacement.

  • Procedure:

    • Acylation: Dissolve N-benzyl-(S)-phenylglycinol (1.5 kg, 6.6 mol) in DCM (7.5 L) and add N,N-Diisopropylethylamine (DIPEA) (1.02 kg, 7.9 mol, 1.2 eq). Cool the reactor to 0 °C.

    • Add chloroacetyl chloride (819 g, 7.26 mol, 1.1 eq) dropwise over 1.5 hours. Strictly maintain the internal temperature < 5 °C to prevent O-acylation. Stir for 1 hour.

    • Solvent Swap: Distill off the DCM under vacuum (400 mbar, 35 °C) and replace it with Isopropyl Alcohol (IPA) (8.0 L).

      • Causality: Removing DCM eliminates biphasic resistance during the subsequent aqueous base addition, significantly accelerating the cyclization rate.

    • Cyclization: To the IPA solution, add a solution of KOH (444 g, 7.9 mol, 1.2 eq) dissolved in water (1.0 L) dropwise at 20–25 °C. Stir vigorously for 4 hours.

    • Self-Validation Check: Sample the reaction mixture. The cyclization is deemed complete when the N-chloroacetyl intermediate peak area is <0.5% by HPLC. If unreacted intermediate persists, add an additional 0.05 eq of aqueous KOH and stir for 1 hour.

    • Isolation: Add deionized water (10 L) to the reactor over 1 hour to precipitate the product. Filter the resulting white crystalline solid, wash with cold water (2 x 2 L), and dry in a vacuum oven at 45 °C for 24 hours.

    • Recrystallization: Recrystallize the crude product from hot IPA/heptane (1:2 v/v) to upgrade the enantiomeric excess (ee).

Scale-Up Data & Quality Metrics

The robustness of this protocol has been validated across multiple scales. The implementation of the IPA solvent swap and direct precipitation consistently yields high-purity material suitable for downstream API manufacturing.

Batch ScaleIsolated Yield (%)HPLC Purity (%, 210 nm)Enantiomeric Excess (ee %)Residual Solvents (ppm)
100 g (Bench)88.5%99.8%>99.9%DCM < 50, IPA < 200
1.0 kg (Kilo-lab)87.2%99.6%99.8%DCM < 50, IPA < 250
10.0 kg (Pilot)86.9%99.7%99.9%DCM < 10, IPA < 400

Table 1: Quantitative metrics demonstrating process reproducibility and scalability.

References

  • Preparation of aprepitant. US Patent 8,133,994 B2. Google Patents.

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021.

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules (MDPI), 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Benzylation for 3-Phenylmorpholin-2-one

Knowledge Base ID: KB-8824-ORG Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Chemoselective and stereoselective N-alkylation of morpholinone scaffolds. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base ID: KB-8824-ORG Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Chemoselective and stereoselective N-alkylation of morpholinone scaffolds.

Executive Summary

The N-benzylation of 3-phenylmorpholin-2-one (and its structurally similar fluorinated analogues) is a critical transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably the antiemetic drug Aprepitant[1],[2]. This functionalization protects the secondary amine and establishes the necessary steric environment for subsequent cascade reactions. However, the morpholin-2-one scaffold is highly sensitive. Improper reaction conditions frequently lead to lactone hydrolysis, O-alkylation, or catastrophic loss of chirality at the C3 stereocenter,[3].

This support guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to achieve high-yielding, enantiopure N-benzylation.

Mechanistic Insights & Reaction Workflow

Understanding the competing pathways is essential for optimization. The secondary amine must be nucleophilic enough to attack the benzyl halide, but the conditions cannot be so harsh that they trigger the degradation of the lactone ring or the deprotonation of the acidic C3 proton.

Workflow SM 3-phenylmorpholin-2-one (Secondary Amine) Base K2CO3 in DMF (Mild Non-Nucleophilic Base) SM->Base Deprotonation Hydrolysis Lactone Hydrolysis (Ring Opening) SM->Hydrolysis Aqueous/Strong Base (e.g., NaOH) Epimerization C3 Epimerization (Loss of Chirality) SM->Epimerization Excess Heat (>60 °C) Reagents Benzyl Bromide + KI (Electrophile + Catalyst) Product 4-benzyl-3-phenylmorpholin-2-one (Target N-Alkylation) Base->Product + Reagents (25 °C)

Workflow for N-benzylation of 3-phenylmorpholin-2-one and common side reactions.

Diagnostic Troubleshooting (FAQs)

Q1: Why am I observing significant lactone ring opening during the benzylation? A1: Morpholin-2-ones are cyclic esters (lactones). They are highly susceptible to irreversible hydrolysis when exposed to aqueous or strong nucleophilic bases (e.g., NaOH, KOH). When the lactone opens, it forms a 2-(benzylamino)-2-phenylacetic acid derivative, destroying your scaffold. Causality & Fix: Switch to a mild, non-nucleophilic, and strictly anhydrous base such as Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA). Ensure your polar aprotic solvents (DMF or MeCN) are dried over molecular sieves.

Q2: My reaction is yielding a racemic mixture, but I started with enantiopure (3S)-3-phenylmorpholin-2-one. What causes this C3 epimerization? A2: The proton at the C3 position is flanked by a phenyl ring and a lactone carbonyl, making it unusually acidic[3]. Prolonged exposure to excess base or elevated temperatures (>60 °C) leads to reversible enolization of the lactone. When the enolate re-protonates, it does so from both faces, destroying the (3S) stereocenter[4]. Causality & Fix: Limit the base to 1.5–2.0 equivalents. Conduct the reaction at room temperature (20–25 °C) and never exceed 40 °C.

Q3: The N-benzylation is proceeding too slowly at room temperature, leaving unreacted starting material. How can I accelerate it without applying heat? A3: Steric hindrance around the secondary amine retards the reaction. Applying heat is not an option due to the epimerization risk outlined in Q2. Causality & Fix: Employ Finkelstein catalysis. By adding a catalytic amount (0.1 eq) of Potassium Iodide (KI), you generate benzyl iodide in situ. Benzyl iodide is a far superior electrophile compared to benzyl bromide or chloride, drastically accelerating the N-alkylation at room temperature.

Q4: Can O-alkylation occur instead of N-alkylation? A4: While N-alkylation is kinetically and thermodynamically favored, O-alkylation of the lactone enolate can occur if overly strong bases (like NaH or LDA) are used. These bases fully deprotonate the system, creating an ambident nucleophile. Sticking to K2​CO3​ ensures the amine remains the primary nucleophilic site.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the integrity of the final product.

BaseSolventTemp (°C)AdditiveConversion (%)Epimerization (%)Primary Observation / Issue
NaOH (aq)THF25None<10%N/ASevere lactone hydrolysis; ring opening.
NaHDMF25None45%15%O-alkylation and enolization-driven epimerization.
K2​CO3​ MeCN65None85%12%High epimerization due to excessive thermal energy.
K2​CO3​ DMF 25 KI (0.1 eq) >95% <1% Optimal N-alkylation; stereocenter preserved.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By strictly controlling the order of addition and the thermal environment, the methodology inherently prevents the side reactions discussed above.

Step 1: System Preparation

  • Action: Charge a rigorously dried reactor with enantiopure (3S)-3-phenylmorpholin-2-one (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and Potassium Iodide (KI, 0.1 eq). Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: K2​CO3​ acts as a mild base that deprotonates the amine without hydrolyzing the lactone. KI enables in situ Finkelstein catalysis. Anhydrous conditions are strictly required to prevent water-mediated ring opening.

Step 2: Electrophile Addition

  • Action: Cool the suspension to 0–5 °C using an ice bath. Add Benzyl bromide (1.1 eq) dropwise over 15 minutes.

  • Causality: The alkylation is mildly exothermic. Cooling during the addition prevents localized heating spikes, which could trigger premature deprotonation at the C3 position and subsequent epimerization.

Step 3: Reaction & In-Process Control (IPC)

  • Action: Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 12–16 hours. Monitor via Chiral HPLC.

  • Causality: Maintaining room temperature ensures complete conversion while keeping the thermal energy below the activation barrier for C3 enolization. Self-Validation: The reaction is deemed successful when HPLC shows >95% conversion with <1% of the (3R)-epimer.

Step 4: Quench and Extraction

  • Action: Quench the reaction by pouring it into ice-cold water (equal volume to DMF). Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ), followed by brine.

  • Causality: Ice water safely quenches any unreacted base. Washing with 5% LiCl is a highly effective, field-proven method for completely partitioning DMF into the aqueous phase, preventing solvent carryover into the final product.

Step 5: Isolation

  • Action: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via crystallization from EtOAc/Heptane.

  • Causality: Crystallization purifies the product from residual benzyl bromide and serves as a final stereochemical safeguard, upgrading the enantiomeric excess (ee) by leaving any trace epimers in the mother liquor[5],[6].

References

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Welcome to the technical support guide for the synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The stereochemical integrity at the C3 position is paramount for its application in pharmaceuticals, making a clean and controlled synthesis essential.[1] This guide addresses common challenges and side reactions encountered during synthesis, providing expert insights and actionable troubleshooting protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can often be traced to several factors, ranging from reaction conditions to reagent quality. The primary synthetic route considered here is the N-benzylation of (3S)-3-phenylmorpholin-2-one, a standard but nuanced transformation.

Causality Analysis: The nucleophilicity of the lactam nitrogen is moderate. For benzylation to proceed efficiently, the nitrogen must be deprotonated by a suitable base. An inappropriate choice of base or reaction conditions can lead to incomplete conversion or favor competing side reactions.

Troubleshooting Table:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used (e.g., K₂CO₃, Cs₂CO₃) is not strong enough or is not fully dissolved, leading to a low concentration of the reactive anion.Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Use a polar aprotic solvent like DMF or THF to improve solubility.
Poor Reagent Quality The benzylating agent (e.g., benzyl bromide) may have degraded, containing impurities like benzyl alcohol or dibenzyl ether.[2]Use freshly distilled or newly purchased benzyl bromide. Confirm purity via ¹H NMR before use.
Sub-optimal Temperature The reaction temperature may be too low for the chosen base/solvent system, resulting in slow kinetics.Gently heat the reaction. For NaH in DMF, a temperature of 40-50°C is often effective. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Competing O-Alkylation The enolate of the lactam can be formed, especially with strong bases, leading to O-benzylation. This byproduct is often difficult to separate.Add the benzylating agent at a lower temperature (0°C) after deprotonation to favor N-alkylation kinetically.
Question 2: The optical purity of my final product is compromised. What leads to racemization at the C3 position?

Maintaining the (S)-stereochemistry at the C3 position is the most critical aspect of this synthesis. Loss of enantiomeric excess (ee) indicates epimerization, a process where the (S)-enantiomer converts to the (R)-enantiomer.

Mechanistic Insight: The proton on the C3 carbon is benzylic and alpha to a carbonyl group, making it acidic. In the presence of a strong base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (S) and (R) products, thus causing racemization.

Epimerization cluster_main Epimerization at C3 S_Isomer (3S)-Isomer (Desired) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate + Base - H⁺ Enolate->S_Isomer + H⁺ R_Isomer (3R)-Isomer (Side Product) Enolate->R_Isomer + H⁺

Caption: Epimerization pathway via a planar enolate intermediate.

Protocol for Minimizing Racemization:

  • Base Selection: Avoid excessively strong or sterically hindered bases that favor proton abstraction over N-deprotonation. While NaH is effective for N-alkylation, its use must be carefully controlled. Milder bases like potassium carbonate are less likely to cause epimerization but may require longer reaction times or higher temperatures.

  • Temperature Control: Perform the deprotonation and alkylation at the lowest possible temperature that allows the reaction to proceed. Add the base at 0°C or below, allow the anion to form, and then add the benzyl bromide, letting the reaction slowly warm to room temperature.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Do not let the reaction run for an extended period after the starting material is consumed, as prolonged exposure to basic conditions increases the risk of epimerization.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base. A large excess can significantly increase the rate of racemization.

Question 3: I've isolated my product, but my NMR spectrum shows several unexpected impurities. What are they and how do I prevent them?

Side products can complicate purification and reduce overall yield. Identifying them is the first step toward optimizing the reaction to prevent their formation.

Side_Reactions cluster_reagent From Reagents SM (3S)-3-phenylmorpholin-2-one + Benzyl Bromide, Base Product Desired Product (3S)-4-Benzyl-3-phenylmorpholin-2-one SM->Product  N-Alkylation (Major Pathway) Epimer Side Product (3R)-Epimer SM->Epimer  Epimerization O_Alkylated Side Product O-Alkylated Isomer SM->O_Alkylated  O-Alkylation DiBenzyl Side Product N,N-Dibenzyl Amine Derivative Product->DiBenzyl Over-alkylation (Harsh Conditions) BenzylAlcohol Impurity Benzyl Alcohol

Caption: Synthetic pathways leading to the desired product and common side products.

Common Impurities and Their Origins:

Impurity Origin Prevention Strategy
(3R)-4-Benzyl-3-phenylmorpholin-2-one Epimerization of the C3 stereocenter.Follow the protocol for minimizing racemization described in Question 2. Use milder bases and low temperatures.
O-Benzyl Isomer Nucleophilic attack from the lactam enolate oxygen.Favor N-alkylation by using less coordinating counter-ions (e.g., Na⁺ over K⁺) and adding the alkylating agent at low temperatures.
(3S)-3-phenylmorpholin-2-one Incomplete reaction.Ensure sufficient equivalents of base and benzyl bromide are used. Allow adequate reaction time, monitoring by TLC.
Dibenzyl Ether An impurity in the benzyl bromide reagent, or formed via self-condensation under basic conditions.[2]Use high-purity benzyl bromide. Avoid excessive heat and prolonged reaction times.
Benzyl Alcohol Hydrolysis of benzyl bromide, often present as an impurity in the starting material.Use fresh, high-purity benzyl bromide. Store the reagent under anhydrous conditions.
Question 4: What is the most effective method for purifying the crude product and removing these side products?

Purification is critical for obtaining a product with high chemical and optical purity. The choice between recrystallization and column chromatography depends on the impurity profile.

Method Selection:

  • Flash Column Chromatography: This is the most versatile method for separating a mixture of products.

    • Advantages: Can separate compounds with very similar polarities, including the desired product from the O-alkylated isomer and other minor impurities.

    • Disadvantages: Can be time-consuming and requires significant solvent volumes. The slightly acidic nature of silica gel can potentially cause degradation of sensitive compounds, although this is less of a concern for this stable lactam.

  • Recrystallization: This is the ideal method for achieving high purity if a suitable solvent system can be found and if the impurities are present in small quantities.[3]

    • Advantages: Highly effective at removing trace impurities, scalable, and can sometimes selectively crystallize one enantiomer, enhancing optical purity.

    • Disadvantages: Finding an appropriate solvent can be challenging. It is less effective at removing large quantities of impurities with similar solubility profiles (like the (3R)-diastereomer).

Recommended Purification Protocol (Two-Step):

  • Initial Purification by Flash Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the polarity. The desired product is moderately polar. The O-alkylated isomer is typically less polar than the N-alkylated product.

    • Procedure:

      • Dissolve the crude oil/solid in a minimal amount of dichloromethane.

      • Adsorb onto a small amount of silica gel and dry in vacuo.

      • Load the dry powder onto the column.

      • Elute with the solvent gradient, collecting fractions and monitoring by TLC.

      • Combine fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Polish by Recrystallization:

    • Solvent Screening: Test solubility in solvents like isopropanol, ethanol, ethyl acetate, and toluene. An ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

    • Procedure:

      • Dissolve the material from the column in a minimum amount of boiling isopropanol.

      • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

      • Allow the solution to cool slowly to room temperature, then place it in a 0-4°C refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in vacuo.

References

  • Shaputkin, E. D., et al. (2024). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. Mendeleev Communications, 34. Retrieved from [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. Retrieved from [Link]

  • Pillai, C. N., & Jayamani, M. (1986). Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. Journal of Molecular Catalysis, 36(3), 363-368. Retrieved from [Link]

  • Reductive Amination. (n.d.). Pearson. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric Catalyst. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7320–7325. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI. Retrieved from [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2025, June 4). MDPI. Retrieved from [Link]

  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reddy, K. L., & Sharpless, K. B. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 117-119. Retrieved from [Link]

  • Process For The Preparation Of 4 Phenyl 3 Morpholinone. (n.d.). Quick Company. Retrieved from [Link]

  • Kratzel, M., et al. (2000). Diastereoselective Synthesis of 2Alkyl1,2,3,4-tetrahydroquinolin-3-ols — An Example of Diastereoconversion of a-Alkyl Epoxides. ResearchGate. Retrieved from [Link]

  • Tummatorn, J., et al. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964. Retrieved from [Link]

  • Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. (n.d.). Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Departments of Physics and Chemistry - EMU. Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023, February 9). PMC. Retrieved from [Link]

  • Seixas, R. S. G. R., et al. (2014). Diastereoselective syntheses of (Z)- And (E)-3-styrylquinolin-4(1H)-ones. ResearchGate. Retrieved from [Link]

  • Benzylation revised. (2022, April 5). NSF PAR. Retrieved from [Link]

  • Philippova, A. N., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for (3S)-4-Benzyl-3-phenylmorpholin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Module: Asymmetric Synthesis & Chiral Auxiliaries Welcome to the Application Scientist Support Portal. The synthesis of (3S)-4-benzyl-3-phenylmorpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Module: Asymmetric Synthesis & Chiral Auxiliaries

Welcome to the Application Scientist Support Portal. The synthesis of (3S)-4-benzyl-3-phenylmorpholin-2-one (CAS 159706-35-1) is a critical workflow, particularly when utilized as a chiral auxiliary or an intermediate in the preparation of neurokinin-1 receptor antagonists like Aprepitant[1]. Achieving high stereochemical fidelity (e.e. >95%) and chemical yield requires precise control over nucleophilic substitution and subsequent lactonization[2].

This guide provides a self-validating protocol and addresses common bottlenecks encountered during the reaction of α-bromo esters with N-substituted 2-aminoethanol nucleophiles[3].

Mechanistic Pathway & Workflow

The optimized route utilizes an SN2 substitution of (R)-methyl 2-bromo-2-phenylacetate by N-benzyl-2-aminoethanol, followed by an intramolecular transesterification (lactonization)[3].

ReactionMechanism Substrate Substrates (R)-Methyl 2-bromo-2-phenylacetate + N-Benzyl-2-aminoethanol SN2 Kinetic Step SN2 Nucleophilic Attack Inversion of Configuration (R to S) Substrate->SN2 DIPEA, 0°C SideReaction Side Reaction Epimerization / Racemization (Avoid strong bases) Substrate->SideReaction Strong Base / High Temp Intermediate Acyclic Intermediate Methyl (S)-2-(N-benzyl-N-(2-hydroxyethyl)amino) -2-phenylacetate SN2->Intermediate Lactonization Thermodynamic Step Intramolecular Transesterification (Heat, Toluene, 110°C) Intermediate->Lactonization - MeOH Product Product Lactonization->Product

Mechanistic pathway for (3S)-4-Benzyl-3-phenylmorpholin-2-one synthesis and side reactions.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and enantiomeric ratio (e.r.).

SolventBaseTemperature ProfileTime (h)Yield (%)Enantiomeric Ratio (3S:3R)
DMFK₂CO₃25 °C (Isothermal)2445%85:15
THFDIPEA0 °C → 65 °C1268%92:8
Toluene DIPEA 0 °C → 110 °C 8 89% 98:2
TolueneEt₃N0 °C → 110 °C1275%94:6

Note: Toluene combined with DIPEA provides the optimal balance of a non-polar environment (minimizing racemization) and high thermal capacity (driving lactonization).

Validated Step-by-Step Methodology

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure each mechanistic step is successful before proceeding to the next.

  • Step 1: Reagent Preparation & Kinetic Control Setup

    • Action: To a flame-dried Schlenk flask under N₂, add N-benzyl-2-aminoethanol (1.0 equiv) and anhydrous Toluene (to 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C suppresses the deprotonation of the highly acidic α-proton on the incoming bromo ester, preventing the formation of a planar enolate that would lead to racemization.

  • Step 2: Electrophile Addition (SN2)

    • Action: Dropwise add (R)-methyl 2-bromo-2-phenylacetate (1.05 equiv) over 15 minutes. Stir at 0 °C for 2 hours.

    • Self-Validation: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the bromo ester (UV active, higher Rf) and the appearance of a highly polar acyclic intermediate confirms successful N-alkylation.

  • Step 3: Thermodynamic Lactonization

    • Action: Remove the ice bath. Attach a reflux condenser and heat the reaction to 110 °C for 8 hours.

    • Causality: The acyclic intermediate requires thermal energy to overcome the activation barrier for intramolecular transesterification. Toluene's high boiling point facilitates the expulsion of methanol, driving the equilibrium toward the morpholin-2-one ring[3].

    • Self-Validation: LC-MS analysis should show a mass shift from the intermediate (M+H) to the product (M+H - 32 Da, corresponding to the loss of methanol).

  • Step 4: Workup & Isolation

    • Action: Cool to room temperature. Wash with saturated aqueous NaHCO₃ (to remove DIPEA salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Self-Validation: Confirm stereochemical fidelity via Chiral HPLC (e.g., Chiralcel OD-H column). The (3S) enantiomer should elute with >95% e.e.

Troubleshooting Guides & FAQs

Q1: My overall yield is fine, but the enantiomeric excess (e.e.) of the (3S) product is dropping below 80%. What is causing this epimerization? A1: Epimerization in this synthesis almost exclusively occurs at the α-carbon of the starting (R)-methyl 2-bromo-2-phenylacetate.

  • Causality: The proton adjacent to the ester and phenyl ring is highly acidic. If your base is too strong (e.g., K₂CO₃ or NaOH) or if the electrophile is added at room temperature, the base will abstract this proton, forming an enolate. Upon reprotonation, the stereocenter is scrambled.

  • Solution: Strictly use a sterically hindered, mild base like DIPEA. Ensure the electrophile is added at exactly 0 °C. Do not allow the reaction to warm up until the SN2 substitution is analytically confirmed to be complete.

Q2: The SN2 substitution works perfectly, but the cyclization (lactonization) stalls, leaving a buildup of the acyclic intermediate. How can I drive it to completion? A2: The intramolecular transesterification is thermodynamically favored but kinetically slow at low temperatures.

  • Causality: The nucleophilicity of the primary alcohol is relatively low compared to the stability of the methyl ester.

  • Solution: If heating in toluene at 110 °C is insufficient, you can introduce a mild acid catalyst. Research on related morpholin-2-one syntheses demonstrates that treating the reaction mixture with a catalytic amount of Trifluoroacetic acid (TFA) and MgSO₄ (as a desiccant) at 75 °C significantly accelerates cyclization[4]. Alternatively, applying a Dean-Stark trap to physically remove the methanol byproduct will push the equilibrium forward.

Q3: LC-MS shows a mass corresponding to the acyclic intermediate, but NMR indicates O-alkylation instead of the desired N-alkylation. How do I fix this regioselectivity? A3: N-benzyl-2-aminoethanol is an ambident nucleophile.

  • Causality: Nitrogen is a "softer" nucleophile than oxygen and kinetically favors attacking the soft carbon of the α-bromo ester. However, if the solvent is highly polar (like DMF or DMSO), it can hydrogen-bond with the amine, artificially increasing the relative nucleophilicity of the oxygen (hard-hard interaction).

  • Solution: Switch your solvent to a non-polar medium like anhydrous Toluene or DCM. This suppresses charge separation and heavily favors the desired N-alkylation pathway.

References

  • Google Patents. US8133994B2 - Preparation of aprepitant.
  • American Chemical Society (ACS). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem. 2018. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the isolation and purification of (3S)-4-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the isolation and purification of (3S)-4-Benzyl-3-phenylmorpholin-2-one .

This compound is a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant and Fosaprepitant. The stereochemistry at the C3 position strictly dictates the biological activity of the final morpholinone-containing API. Regulatory guidance for API manufacturing mandates that process impurities—such as enantiomers, unreacted starting materials, and degradation products—must be rigorously controlled through optimized purification steps like liquid-liquid extraction and crystallization[1].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee) and exceptional chemical purity.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: During the aqueous workup of the cyclization reaction, I observe a significant drop in yield and the appearance of a highly polar baseline spot on TLC. What is causing this? A1: You are likely observing the base-catalyzed hydrolysis of the morpholin-2-one ring. The compound features a cyclic lactone moiety. If the aqueous workup exceeds pH 8.0, hydroxide ions will nucleophilically attack the C2 carbonyl. This causes the ring to open, forming the highly polar impurity N-benzyl-N-(2-hydroxyethyl)-(S)-phenylglycine.

  • Causality & Solution: Maintain strict pH control (pH 6.5–7.5) during the neutralization of the cyclization reaction. Use mild buffers (e.g., saturated aqueous NaHCO3​ neutralized with dilute HCl , or a 0.5 M phosphate buffer) rather than strong bases like NaOH or KOH during extraction.

Q2: My isolated product contains 2-5% of unreacted N-benzyl-(S)-phenylglycine. How can I efficiently remove this starting material without losing my product? A2: N-benzyl-(S)-phenylglycine is an amino acid derivative with zwitterionic properties, whereas your target product is a neutral lactone containing a weakly basic tertiary amine.

  • Causality & Solution: A meticulously controlled acid-base wash is the most effective self-validating system here. By washing the organic phase (e.g., Ethyl Acetate) with a mildly basic aqueous solution (pH 7.5), the unreacted starting material is deprotonated and partitions into the aqueous layer as a water-soluble carboxylate salt. Ensure the contact time is brief (< 15 minutes) to prevent the lactone hydrolysis described in Q1.

Q3: The enantiomeric excess (ee) of my crude product is only 92%. How can I upgrade the chiral purity to >99%? A3: The (3R)-enantiomer is a critical process impurity that typically arises from trace racemization of the (S)-phenylglycine starting material. Fortunately, (3S)-4-Benzyl-3-phenylmorpholin-2-one crystallizes favorably, allowing for chiral upgrading via thermodynamic resolution.

  • Causality & Solution: Recrystallization from a binary solvent system—specifically Isopropanol (IPA) and Heptane—is highly effective. The (3S)-enantiomer forms a stable crystalline lattice, while the minor (3R)-isomer and other structurally related impurities remain dissolved in the mother liquor. Pure isolates will typically exhibit an optical rotation of [α]D25​+9.0 ( c 1.06, CHCl3​ )[2].

Part 2: Visualizing the Chemistry

DegradationPathway Intact (3S)-4-Benzyl-3-phenylmorpholin-2-one (Intact Lactone) Base OH- (pH > 8) Nucleophilic Attack Intact->Base Degraded N-Benzyl-N-(2-hydroxyethyl)- (S)-phenylglycine (Ring-Opened Impurity) Base->Degraded Hydrolysis

Figure 1: Base-catalyzed hydrolysis pathway of the morpholin-2-one lactone ring.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Quench Buffered Quench (pH 7.0) Prevents Hydrolysis Crude->Quench Extraction EtOAc Extraction Quench->Extraction Wash Mild Basic Wash (pH 7.5) Removes SM Extraction->Wash WasteAq Aqueous Waste (Salts, Polar Impurities) Extraction->WasteAq Aqueous Layer Crystallization Crystallization (IPA / Heptane) Wash->Crystallization Organic Layer Wash->WasteAq Aqueous Layer Pure Pure (3S)-Enantiomer (>99% ee) Crystallization->Pure Filtered Crystals WasteML Mother Liquor ((3R)-Isomer, Byproducts) Crystallization->WasteML Filtrate

Figure 2: Optimized downstream purification workflow for (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Part 3: Experimental Protocols

Protocol: Isolation and Chiral Upgrading of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Objective: To isolate the title compound from the crude cyclization mixture, clear process impurities, and upgrade chiral purity to >99% ee.

Step 1: Quenching and Extraction (Self-Validating Step)

  • Cool the crude reaction mixture (typically in DMF or THF) to 0–5 °C using an ice bath.

  • Slowly add a pre-chilled 0.5 M Sodium Phosphate buffer (pH 7.0) to quench the reaction.

    • Causality: The neutral buffer prevents both acid-catalyzed degradation and base-catalyzed lactone hydrolysis.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL/g of theoretical yield).

  • Validation: Spot the aqueous layer on TLC (Silica, Hexane:EtOAc 7:3) and visualize with UV and Ninhydrin. If the product spot ( Rf​≈0.4 ) remains, perform one additional extraction.

Step 2: Targeted Impurity Washing

  • Wash the combined organic layers with 5% aqueous NaHCO3​ (pH ~7.5) for exactly 5 minutes, then separate the layers immediately.

    • Causality: This selectively deprotonates unreacted N-benzyl-(S)-phenylglycine, removing it as a water-soluble sodium salt without degrading the lactone.

  • Wash the organic phase with saturated brine and dry over anhydrous Na2​SO4​ .

Step 3: Solvent Exchange and Crystallization

  • Concentrate the organic layer under reduced pressure (water bath < 40 °C) to a thick syrup.

  • Add Isopropanol (IPA) (5 volumes) and concentrate again to remove residual Ethyl Acetate via azeotropic distillation.

  • Redissolve the residue in fresh IPA (3 volumes) and heat to 60 °C.

  • Slowly add Heptane (6 volumes) dropwise while maintaining the temperature at 55–60 °C until the solution reaches the cloud point (slightly turbid).

  • Validation: Seed the mixture with pure (3S)-4-Benzyl-3-phenylmorpholin-2-one (0.1% w/w) and hold at 55 °C for 1 hour to establish a uniform crystal bed.

  • Cool linearly to 0–5 °C over 4 hours.

    • Causality: A slow, controlled cooling ramp prevents the entrapment of the (3R)-isomer and solvent molecules within the crystal lattice, ensuring high polymorphic purity.

  • Filter the crystals, wash with cold IPA/Heptane (1:3), and dry under vacuum at 40 °C to constant weight.

Part 4: Data Presentation

Table 1: Impurity Profile, Detection, and Clearance Strategy
ImpurityOrigin / MechanismAnalytical Detection MethodClearance Strategy
(3R)-4-Benzyl-3-phenylmorpholin-2-one Trace racemization of starting materialChiral HPLC (e.g., Chiralcel OD-H column)Crystallization from IPA/Heptane (impurity remains highly soluble in mother liquor).
N-Benzyl-(S)-phenylglycine Unreacted starting materialAchiral HPLC / TLC (Ninhydrin active)Mild basic aqueous wash (pH 7.5); partitions entirely to the aqueous phase.
N-Benzyl-N-(2-hydroxyethyl)-(S)-phenylglycine Base-catalyzed lactone hydrolysisAchiral HPLC / LC-MSPreventative: Strict pH control (6.5-7.5) during reaction quench and extraction.
Residual Solvents (e.g., DMF, EtOAc) Process solventsGC-HS (Headspace Gas Chromatography)Solvent exchange to IPA; vacuum drying at 40 °C.

References

  • Source: Google Patents (US8133994B2)
  • (3S)
  • SIMPLE AND EFFICIENT ONE POT SYNTHETIC PROTOCOL TO ...

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Method Development for 3-Phenylmorpholin-2-one Enantiomers

Welcome to the Technical Support Center for chiral method development. 3-Phenylmorpholin-2-one and its derivatives (such as 4-benzyl-3-phenylmorpholin-2-one) are highly valuable chiral auxiliaries and structural intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development. 3-Phenylmorpholin-2-one and its derivatives (such as 4-benzyl-3-phenylmorpholin-2-one) are highly valuable chiral auxiliaries and structural intermediates, notably used in the asymmetric synthesis of active pharmaceutical ingredients like the antiemetic aprepitant[1][2].

Because the stereochemistry at the C3 position dictates the biological and synthetic efficacy of these molecules, achieving baseline enantiomeric resolution is critical[1]. This guide provides researchers with self-validating protocols, mechanistic troubleshooting, and foundational methodologies to isolate these enantiomers using High-Performance Liquid Chromatography (HPLC).

Core Method Development Workflow

Developing a separation method for morpholin-2-one derivatives requires balancing the basicity of the morpholine nitrogen with the hydrolytic sensitivity of the lactone ring. Below is the logical progression for screening and optimizing your separation.

ChiralWorkflow Start Analyze Analyte Structure 3-Phenylmorpholin-2-one Screen Primary CSP Screening (Amylose/Cellulose Derivatives) Start->Screen NP Normal Phase (NP) Hexane / IPA or EtOH Screen->NP Standard Approach RP Reversed Phase (RP) Water / MeCN + Buffer Screen->RP LC-MS Compatibility EvalNP Evaluate Rs & Peak Shape (Target: Rs ≥ 1.5, Tf ≤ 1.5) NP->EvalNP EvalRP Evaluate Rs & Peak Shape (Target: Rs ≥ 1.5, Tf ≤ 1.5) RP->EvalRP OptNP Add 0.1% DEA (Basic) or 0.1% TFA (Acidic) EvalNP->OptNP Tailing / Rs < 1.5 Valid Method Validation & Scale-up EvalNP->Valid Success OptRP Adjust Buffer pH (e.g., NH4HCO3) EvalRP->OptRP Tailing / Rs < 1.5 EvalRP->Valid Success OptNP->EvalNP Re-evaluate OptRP->EvalRP Re-evaluate

Logical workflow for chiral HPLC method development of 3-phenylmorpholin-2-one enantiomers.

Standard Operating Procedure (SOP): Self-Validating Screening Protocol

This step-by-step methodology ensures that every adjustment is validated by empirical system suitability criteria.

Step 1: Sample Preparation

  • Action: Dissolve the racemic 3-phenylmorpholin-2-one in the starting mobile phase (e.g., 50:50 Hexane/Isopropanol) at a concentration of 1 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter[3].

  • Validation: Visually inspect for particulate matter. Inject a blank to ensure no background interference occurs at the target UV wavelength (typically 210–254 nm).

Step 2: Column & Mobile Phase Screening

  • Action: Screen the sample across 4 such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate)[4]. Run a Normal Phase (NP) isocratic method using 90:10 v/v n-Hexane/Isopropanol (IPA) at a flow rate of 1.0 mL/min[4].

  • Validation: Calculate the Resolution ( Rs​ ). If Rs​=0 , the CSP lacks the necessary chiral recognition mechanisms (hydrogen bonding, π−π interactions) for this molecule; switch to a different CSP derivative. If Rs​>0 but <1.5 , proceed to Step 3.

Step 3: Additive Optimization

  • Action: Evaluate the Tailing Factor ( Tf​ ). If Tf​>1.5 , add 0.1% v/v Diethylamine (DEA) to the mobile phase[3][4].

  • Validation: Re-inject the sample. A successful optimization will yield a Tf​≤1.5 and an Rs​≥1.5 .

Quantitative Screening Matrix

To accelerate your method development, reference the table below, which summarizes the expected interactions and suitability of various column and mobile phase combinations for morpholine derivatives.

CSP TypeMobile Phase ModeRecommended ModifierPrimary Interaction MechanismSuitability for 3-Phenylmorpholin-2-one
Amylose-based (e.g., AD-H)Normal Phase (NP)0.1% DEA in Hexane/IPA π−π stacking, H-bondingHigh – Excellent steric fit for phenyl rings[4].
Cellulose-based (e.g., OD-H)Normal Phase (NP)0.1% DEA in Hexane/EtOHDipole-dipole, H-bondingHigh – EtOH often improves Rs​ over IPA[4].
Macrocyclic Glycopeptide Polar Organic (PO)Methanol / AcetonitrileIonic, Steric inclusionMedium – Good for highly polar derivatives[5].
Polysaccharide-based Reversed Phase (RP)10 mM NH4​HCO3​ in H2​O /MeCNHydrophobic, H-bondingHigh – Required for LC-MS compatibility.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for the 3-phenylmorpholin-2-one enantiomers on a cellulose-based CSP? A1: Peak tailing in morpholine derivatives is primarily caused by a secondary chemical interaction. The basic nitrogen atom in the morpholine ring interacts strongly with unendcapped, acidic residual silanols on the silica matrix of the CSP[3].

  • The Fix: Incorporate a basic modifier into your mobile phase. Adding 0.1% (v/v) Diethylamine (DEA) to the normal-phase eluent will competitively bind to the acidic silanols, masking them from the analyte and sharpening the peaks[4].

Q2: I achieved partial resolution ( Rs​≈1.0 ) using Hexane/IPA, but I need baseline separation ( Rs​≥1.5 ). How should I adjust the method? A2: Chiral recognition relies on a precise three-point interaction model between the analyte and the CSP[5]. The steric bulk of the alcohol modifier in your mobile phase significantly impacts these interactions.

  • The Fix: Switch the polar modifier from Isopropanol (IPA) to Ethanol (EtOH). Ethanol has a smaller steric footprint and alters the hydrogen-bonding dynamics with the carbamate linkages of the CSP, which frequently improves resolution for phenyl-containing heterocycles[4]. Additionally, lowering the column temperature (e.g., from 25°C to 15°C) can enhance the thermodynamic difference between the enantiomers' binding affinities.

Q3: My downstream application requires LC-MS analysis for pharmacokinetic profiling, but my normal-phase method uses highly flammable hexane. What is the alternative? A3: Normal phase solvents like hexane and IPA are incompatible with the high temperatures of MS ion sources due to flammability risks and poor ionization efficiency.

  • The Fix: Migrate your method to a Reversed-Phase (RP) chiral mode. Polysaccharide-based CSPs can be successfully operated in RP mode using Water/Acetonitrile gradients. To maintain peak shape and promote positive electrospray ionization (ESI+), use a volatile buffer such as 10–20 mM Ammonium Bicarbonate ( NH4​HCO3​ ).

Q4: The 3-phenylmorpholin-2-one lactone ring seems to be degrading during the HPLC run, resulting in ghost peaks. What is causing this? A4: Morpholin-2-ones contain a lactone (cyclic ester) that is susceptible to hydrolysis or ring-opening methanolysis[6][7]. This degradation is accelerated in the presence of strong bases, water, or primary alcohols over extended periods.

  • The Fix: Avoid storing the sample in protic solvents for long durations. If using a basic modifier like DEA, ensure the concentration strictly does not exceed 0.1%. Prepare samples fresh in aprotic solvents (like Acetonitrile or Hexane) and maintain the autosampler temperature at 4°C to kinetically slow down any degradation pathways.

References

  • HPLC.today - Chiral HPLC Method Development [Link]

  • Google Patents - US8133994B2 - Prepar
  • LCGC International - A Strategy for Developing HPLC Methods for Chiral Drugs [Link]

  • ACS Publications - Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals[Link]

  • Chromatography Today - Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases [Link]

  • LookChem - CAS No.2749-11-3, L-Alaninol Suppliers (Ring Cleavage / Methanolysis Data) [Link]

Sources

Optimization

Stability of (3S)-4-Benzyl-3-phenylmorpholin-2-one under different conditions

Welcome to the Technical Support Center for Advanced Chiral Intermediates. This guide is designed for researchers, medicinal chemists, and process scientists working with (3S)-4-Benzyl-3-phenylmorpholin-2-one and its hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chiral Intermediates. This guide is designed for researchers, medicinal chemists, and process scientists working with (3S)-4-Benzyl-3-phenylmorpholin-2-one and its halogenated derivatives (such as those used in the synthesis of the NK1 receptor antagonist, Aprepitant).

Morpholin-2-ones are highly versatile peptidomimetic scaffolds and chiral auxiliaries[1]. However, their unique structural features—specifically the lactone ring and the highly acidic C3 proton—make them susceptible to specific degradation pathways under varying environmental conditions. This guide synthesizes field-proven troubleshooting strategies, thermodynamic stability data, and validated protocols to ensure the integrity of your synthetic workflows.

Section 1: Troubleshooting & FAQs

FAQ 1: Why am I observing a loss of enantiomeric excess (ee) during my basic workup? The Causality: The C3 position of the morpholin-2-one ring (bearing the phenyl group) is situated directly between the lactone carbonyl and the morpholine nitrogen. This makes the C3 proton highly acidic. Exposure to basic conditions (pH > 8) triggers the deprotonation of this carbon, forming a planar enolate intermediate. Upon reprotonation, the proton can add from either face of the ring, leading to epimerization (racemization) and a corresponding drop in ee[2]. The Fix: Always quench reactions involving this intermediate with a mild acid (e.g., saturated aqueous NH₄Cl or dilute citric acid) to maintain a pH between 5 and 7 during extraction. Avoid prolonged exposure to secondary or tertiary amine bases unless actively performing a dynamic resolution.

FAQ 2: LC-MS analysis of my stored stock solution shows a major impurity at [M+18] Da. What is this degradation product? The Causality: The +18 Da mass shift is the hallmark of hydrolytic ring-opening. (3S)-4-Benzyl-3-phenylmorpholin-2-one is a cyclic ester (lactone). In the presence of adventitious water—especially under acidic or basic conditions—the lactone undergoes hydrolysis to form the corresponding acyclic N-benzyl-phenylglycine derivative[3]. The Fix: Store the compound in its solid state at 4 °C under an inert atmosphere (Argon/Nitrogen). If solutions must be prepared, use strictly anhydrous solvents (e.g., dry THF or DCM over molecular sieves) and use them immediately.

FAQ 3: I have a batch that has partially racemized. Is there a way to recover the pure (3S)-isomer without discarding the material? The Causality: Yes. Because the epimerization is reversible, you can utilize a Crystallization-Induced Asymmetric Transformation (CIAT) . By introducing a catalytic base to intentionally epimerize the mixture in solution, and simultaneously introducing a chiral resolving agent (such as (+)-di-p-toluoyltartaric acid) that forms a highly insoluble salt specifically with the (3S)-isomer, Le Chatelier’s principle drives the entire racemic mixture toward the precipitated, enantiopure (3S)-salt[4][5].

Section 2: Quantitative Stability Profile

To optimize your experimental design, refer to the thermodynamic and kinetic stability metrics of (3S)-4-Benzyl-3-phenylmorpholin-2-one summarized below.

Environmental ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid State (Desiccated) 4 °C> 12 MonthsNone (Stable)[6]
Solid State (Ambient) 25 °C~ 4 to 6 WeeksSlow thermal decomposition / Oxidation[6]
Aqueous Buffer (pH 7.0) 25 °C~ 48 HoursSlow Lactone Hydrolysis
Aqueous Base (pH 10.0) 25 °C< 1 HourRapid Epimerization & Hydrolysis[3]
Aqueous Acid (pH 2.0) 25 °C~ 4 HoursAcid-Catalyzed Ring Opening
Anhydrous THF/Toluene 80 °C> 24 HoursStable (if strictly anhydrous)[7]

Section 3: Mechanistic Visualizations

The following diagrams map the logical relationships between the compound's structure, its degradation vulnerabilities, and the thermodynamic recovery workflows.

Degradation S_Isomer (3S)-4-Benzyl-3-phenyl morpholin-2-one Enolate Planar Enolate Intermediate S_Isomer->Enolate Base (OH-) -H+ RingOpen Ring-Opened Amino Acid S_Isomer->RingOpen H2O / H+ or OH- Hydrolysis R_Isomer (3R)-Isomer (Epimer) Enolate->R_Isomer +H+ R_Isomer->RingOpen H2O / H+ or OH- Hydrolysis

Base-catalyzed epimerization via enolate intermediate and hydrolytic ring-opening.

CIAT Racemic Racemic Mixture in Solution Equilibrium Dynamic Epimerization (Base Catalyzed) Racemic->Equilibrium Add Base/Acid Crystallization Selective Crystallization of (3S)-Isomer Salt Equilibrium->Crystallization Chiral Resolving Agent Crystallization->Equilibrium Soluble (3R)-Isomer Recycles Pure Enantiopure (3S)-Isomer (Solid) Crystallization->Pure Filtration & Salt Break

CIAT workflow for enantiomer recovery via dynamic epimerization and crystallization.

Section 4: Validated Experimental Protocols

Protocol A: Standardized Storage and Handling

Self-Validating Principle: Preventing moisture ingress eliminates the hydrolytic pathway, validating the integrity of the stock upon subsequent use.

  • Receipt & Aliquoting: Upon receipt, immediately transfer the bulk powder into an inert glovebox (Argon or Nitrogen atmosphere).

  • Packaging: Divide the bulk material into single-use amber glass vials to prevent repeated freeze-thaw cycles and ambient moisture exposure.

  • Sealing: Seal vials with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store at 4 °C.

  • Usage: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid[6].

Protocol B: Recovery of (3S)-Isomer via Crystallization-Induced Asymmetric Transformation (CIAT)

Self-Validating Principle: The continuous depletion of the (3S)-isomer from the liquid phase forces the (3R)-isomer to epimerize, resulting in >98% theoretical yield from a 50/50 mixture.

  • Dissolution: Dissolve the partially racemized morpholin-2-one in a suitable organic solvent (e.g., isopropyl acetate or a toluene/acetonitrile mixture) at 50 °C.

  • Epimerization Initiation: Add a catalytic amount of a mild base (e.g., DBU or a substituted benzaldehyde derivative depending on the specific auxiliary) to initiate the dynamic equilibrium between the (3S) and (3R) enantiomers[8].

  • Resolution: Slowly add 1.05 equivalents of a chiral resolving acid (e.g., (+)-di-p-toluoyltartaric acid or [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid)[9].

  • Crystallization: Cool the reaction mixture linearly to 20 °C over 4 hours. The (3S)-isomer salt will selectively precipitate.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold isopropyl acetate.

  • Free-Basing: Suspend the isolated salt in dichloromethane and wash with saturated aqueous NaHCO₃ (pH ~7.5) to break the salt. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (3S)-free base[4].

  • Validation: Confirm optical purity via Chiral HPLC (>98% ee expected).

References

  • Benchchem. "(3S)-4-Benzyl-3-phenylmorpholin-2-one - Benchchem". Benchchem.
  • Google Patents. "US8133994B2 - Preparation of aprepitant".
  • Google Patents. "WO2009116081A2 - An improved process for the preparation of aprepitant".
  • MDPI.
  • Google Patents. "US8133994B2 - Preparation of aprepitant - Degradation".
  • Journal of the American Chemical Society. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation".
  • ResearchGate. "Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant".
  • ACS Publications. "Developing Processes for Crystallization-Induced Asymmetric Transformation".
  • ResearchGate. "Recycling of undesired isomers of key intermediate for aprepitant".

Sources

Troubleshooting

Workflow: Crystallization-Induced Dynamic Resolution (CIDR)

Welcome to the Technical Support Center for Chiral Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the isolation and enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the isolation and enantiomeric resolution of chiral morpholin-2-ones.

Morpholin-2-ones—such as the Williams chiral auxiliary and the key intermediates for the antiemetic drug Aprepitant—are highly sensitive to their crystallization environments. This guide moves beyond basic procedures to explain the causality behind phase behaviors, providing self-validating protocols that ensure high enantiomeric excess (ee) and robust yields.

When classical resolution caps your yield at 50%, transitioning to a dynamic resolution system is essential. The following workflow illustrates the logical progression of CIDR, a technique frequently used for Aprepitant intermediates [2].

CIDR_Workflow N1 Racemic Morpholin-2-one Starting Material N2 Add Resolving Agent & Catalyst (e.g., DPTTA, Acid) N1->N2 N3 In Situ Epimerization (Dynamic Equilibrium) N2->N3 N4 Selective Precipitation of Desired Diastereomeric Salt N3->N4 Cooling/Antisolvent N4->N3 Racemization of unwanted isomer N5 Filtration & Washing N4->N5 N6 Salt Cleavage (Free-basing) N5->N6 N7 Enantiopure Chiral Morpholin-2-one (>99% ee) N6->N7

Workflow of Crystallization-Induced Dynamic Resolution (CIDR) for Morpholin-2-ones.

Troubleshooting Guides & FAQs

FAQ 1: Oiling Out During Direct Recrystallization

Q: When attempting to recrystallize crude (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one (Williams Auxiliary), the product oils out instead of forming crystals. How can I force crystallization and ensure >98% ee?

Causality & Expert Insight: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high at a temperature above the melting point of the solute in the solvent mixture. For the Williams auxiliary, this is almost always caused by residual non-polar impurities (such as unreacted di-tert-butyl dicarbonate) or trace extraction solvents (like benzene or CH₂Cl₂) that depress the melting point of the solute [1].

Self-Validating Protocol: Absolute Ethanol Recrystallization Self-Validation Check: If the material is sufficiently pure to crystallize, it will nucleate spontaneously at room temperature without the need for crash-cooling or seeding.

  • Solvent Exchange: Transfer the crude organic layer to a rotary evaporator. Apply high vacuum (5 mm Hg) at 130 °C (oil bath) for 15 minutes to strip away excess di-tert-butyl dicarbonate and all trace solvents.

  • Dissolution: Dissolve the resulting white/yellowish residue by boiling in absolute EtOH (use approx. 18 mL of EtOH per gram of crude material).

  • Controlled Cooling: Remove from heat. Do not crash-cool in an ice bath. Allow the flask to stand at room temperature overnight.

  • Harvesting: Collect the white crystals by vacuum filtration. Wash the filter cake with ice-cold EtOH (0–4 °C).

  • Drying: Dry at 60 °C under vacuum to a constant weight.

Troubleshooting T1 Issue: Oiling Out During Recrystallization T2 Check Solvent System T1->T2 T3 Are non-polar impurities present? (e.g., unreacted Boc2O) T2->T3 T4 Perform High-Vac Strip & Exchange to Absolute EtOH T3->T4 No T5 Pre-wash / Distill off Impurities T3->T5 Yes T6 Slow Cooling (Room Temp overnight) T4->T6 T5->T4 T7 Pure Crystals Formed (>98% ee) T6->T7

Troubleshooting logic for oiling out during morpholin-2-one recrystallization.

FAQ 2: Overcoming Low Yields in Enantiomeric Resolution

Q: I am synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one. Classical diastereomeric salt crystallization with (+)-di-p-toluoyltartaric acid (DPTTA) gives me great ee, but the yield is capped at ~35%. How can I improve this?

Causality & Expert Insight: Classical resolution discards 50% of your theoretical yield (the unwanted enantiomer). Because the C3 proton of 3-(4-fluorophenyl)morpholin-2-one is relatively acidic, the stereocenter is labile. You can exploit this lability using Crystallization-Induced Dynamic Resolution (CIDR). By adding a racemizing agent (like an acid) alongside a resolving agent, the unwanted enantiomer continuously epimerizes in solution to replenish the desired enantiomer as it precipitates out [2].

Self-Validating Protocol: CIDR Implementation Self-Validation Check: A yield exceeding 50% mathematically proves that dynamic epimerization is successfully occurring in situ.

  • Preparation: Suspend the racemic morpholin-2-one in isopropyl acetate.

  • Reagent Addition: Add 1.0 equivalent of [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid. This acts as both the resolving agent (forming a highly insoluble salt with the S-enantiomer) and the acid catalyst for in situ racemization of the R-enantiomer [2].

  • Equilibration: Heat the slurry to 70 °C for 2 hours to establish the dynamic equilibrium.

  • Crystallization: Cool the mixture linearly to 20 °C over 6 hours.

  • Isolation & Free-Basing: Filter the dense crystalline salt. Suspend the salt in CH₂Cl₂ and water, adjust the aqueous layer to pH 8.5 with saturated NaHCO₃, and extract the organic layer to isolate the free base.

FAQ 3: Preventing Partial Racemization During Storage

Q: My purified chiral morpholin-2-one shows a degraded ee% after a month of storage. What causes this?

Causality & Expert Insight: Morpholin-2-ones bearing electron-withdrawing groups (e.g., nitro or fluorophenyl groups) at the C3 position exhibit increased acidity of the C3 proton. This makes the stereocenter highly susceptible to base-catalyzed or auto-catalyzed epimerization over time, even from trace moisture or alkaline glass surfaces [3]. Solution: Always store enantiopure morpholin-2-one lactones in a desiccator at -20 °C under an argon atmosphere. If purifying via silica gel chromatography prior to recrystallization, ensure the silica is strictly neutralized, as slightly basic or acidic sites on the stationary phase can induce partial racemization during elution.

Quantitative Data Summary

The following table summarizes the expected performance metrics for various recrystallization and resolution strategies applied to morpholin-2-ones.

SubstrateRecrystallization TechniqueSolvent / Resolving AgentYield (%)Enantiomeric Excess (ee %)
(5S,6R)-Williams Auxiliary Direct RecrystallizationAbsolute EtOH71 – 77%> 98%
(S)-3-(4-Fluorophenyl)morpholin-2-one Classical Salt ResolutionIsopropyl Acetate / DPTTA35 – 40%> 98%
(S)-3-(4-Fluorophenyl)morpholin-2-one CIDR(-)-3-bromocamphor-8-sulfonic acid81 – 85%> 99%
3-Aryl Morpholin-2-ones One-Pot DROC & Recryst.Toluene / Hexanes38 – 90%Up to 99%

References

  • Title: Organic Syntheses Procedure: (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE Source: Organic Syntheses URL: [Link]

  • Title: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant Source: Synthetic Communications (via ResearchGate) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: PubMed Central (PMC) - NIH URL: [Link]

Optimization

Avoiding racemization during the synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with chiral morpholinone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with chiral morpholinone scaffolds.

The compound (3S)-4-benzyl-3-phenylmorpholin-2-one is a highly valuable chiral building block, frequently utilized in the development of tachykinin receptor antagonists and multi-drug resistance (MDR) antagonists[1]. However, maintaining the integrity of the (3S) stereocenter during its synthesis is a notorious challenge. This guide provides mechanistic insights, field-proven protocols, and troubleshooting steps to prevent racemization.

Section 1: Mechanistic Causality of Racemization

To prevent racemization, you must first understand why it happens. The stereocenter at the C3 position of 3-phenylmorpholin-2-one (and its acyclic precursors) is exceptionally labile.

The Causality: The C3 proton is highly acidic because it is flanked by two strongly electron-withdrawing systems: the lactone carbonyl (or carboxylate) and the aromatic phenyl ring. When exposed to basic conditions—even mild organic bases like potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP)—this proton is easily abstracted. This forms a resonance-stabilized, planar enolate intermediate. Upon reprotonation, the proton can attack from either face of the planar enolate, leading to rapid epimerization and a catastrophic drop in enantiomeric excess (ee%).

Core Directive: To avoid racemization, your synthetic route must strictly avoid basic conditions once the phenylglycine core is activated.

Section 2: Synthetic Workflow & Danger Zones

Below is the logical workflow for synthesizing (3S)-4-benzyl-3-phenylmorpholin-2-one from the chiral pool precursor L-phenylglycine. The diagram highlights the critical "Danger Zones" where stereocontrol is most often lost.

Workflow A L-Phenylglycine (Chiral Pool) B N-Benzyl-L-phenylglycine (Intermediate 1) A->B Reductive Amination (PhCHO, NaBH3CN) High ee% R Racemized Byproducts (Loss of Stereocontrol) A->R Direct Alkylation (BnBr, Base) [Base-induced enolization] C N-Benzyl-N-(2-hydroxyethyl)- L-phenylglycine (Intermediate 2) B->C Hydroxyethylation (Ethylene Oxide, Neutral) D (3S)-4-Benzyl-3-phenylmorpholin-2-one (Target Product) C->D Acidic Lactonization (p-TsOH, Dean-Stark) High ee% C->R Basic Coupling (DCC/DMAP) [C3-proton abstraction]

Figure 1: Synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one and critical racemization pathways.

Section 3: Step-by-Step Methodologies (Self-Validating Systems)

Protocol 1: N-Benzylation via Reductive Amination

Causality: Direct alkylation with benzyl bromide requires a base, which triggers enolization. Reductive amination operates under slightly acidic/neutral conditions, preserving the stereocenter.

  • Suspend 10.0 g (1.0 eq) of L-phenylglycine in 150 mL of anhydrous methanol.

  • Add 1.05 equivalents of benzaldehyde. Stir at 25°C for 2 hours to ensure complete imine formation.

  • Cool the reaction flask to 0°C using an ice bath.

  • Portion-wise, add 1.2 equivalents of sodium cyanoborohydride (NaBH₃CN).

  • Stir for 12 hours at room temperature.

  • Self-Validation Step: Quench carefully with 1M HCl in a fume hood (HCN gas is evolved). Adjust the pH precisely to 6.0 to precipitate the zwitterionic N-benzyl-L-phenylglycine. The formation of a clean white precipitate at this specific isoelectric point validates the successful conversion. Filter and dry.

Protocol 2: Hydroxyethylation

Causality: Using 2-bromoethanol with a base risks racemization. Ethylene oxide ring-opening is neutral and avoids alpha-proton abstraction.

  • Suspend N-benzyl-L-phenylglycine in absolute ethanol.

  • Introduce 1.5 equivalents of ethylene oxide (use a cold finger or sealed pressure tube).

  • Heat gently to 40°C for 24 hours.

  • Concentrate under reduced pressure. The crude N-benzyl-N-(2-hydroxyethyl)-L-phenylglycine should be used immediately in the next step to minimize degradation.

Protocol 3: Acid-Catalyzed Lactonization

Causality: Acidic conditions protonate the carbonyl oxygen to drive esterification without abstracting the C3 proton. This method is highly diastereoselective and avoids the racemization seen with standard basic coupling agents[2].

  • Dissolve the crude intermediate in 200 mL of anhydrous toluene.

  • Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux at 110°C. Self-Validation Step: The reaction progress is visually validated by the accumulation of water in the Dean-Stark trap. The theoretical yield of water confirms cyclization.

  • Once water evolution ceases (approx. 6-8 hours), cool to room temperature.

  • Wash quickly with cold saturated aqueous NaHCO₃ to neutralize the acid, dry over Na₂SO₄, and concentrate.

Section 4: Experimental Data & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess (ee%).

Synthesis StepReagents / ConditionsTemp (°C)Yield (%)ee (%)Causality / Mechanistic Observation
N-Benzylation PhCHO, NaBH₃CN, MeOH2588>99 Absence of base prevents alpha-proton abstraction.
N-Benzylation BnBr, K₂CO₃, DMF6075<20 Carbonate base abstracts the acidic C3 proton, causing rapid enolization.
Hydroxyethylation Ethylene oxide, EtOH4092>98 Neutral ring-opening avoids base-catalyzed epimerization.
Lactonization p-TsOH (cat.), Toluene1108598 Acidic activation of the carboxylate prevents enolate formation.
Lactonization DCC, DMAP (cat.), DCM258065 DMAP acts as a nucleophilic base, triggering partial C3 racemization.

Section 5: Troubleshooting & FAQs

Q1: My ee% dropped significantly during the final lactonization step. What went wrong? A: If you used a coupling agent like DCC or EDC, you likely included a base such as DMAP or DIPEA to accelerate the reaction. Because the C3 proton of the phenylglycine derivative is highly acidic, these bases will rapidly racemize the stereocenter before cyclization is complete. Switch to the acid-catalyzed Dean-Stark method outlined in Protocol 3.

Q2: Can I store the N-benzyl-N-(2-hydroxyethyl)-L-phenylglycine intermediate? A: It is highly recommended to telescope this intermediate directly into the lactonization step. The open-chain hydroxy acid can undergo slow intermolecular reactions or degradation upon prolonged storage, which may complicate the final purification and indirectly affect the isolated optical purity.

Q3: How do I accurately measure the enantiomeric excess of (3S)-4-Benzyl-3-phenylmorpholin-2-one? A: Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard. Use a chiral stationary phase such as Chiralcel OD-H or Chiralpak AD-H with a hexane/isopropanol mobile phase. Ensure you run a racemic standard (synthesized intentionally using the BnBr/K₂CO₃ route) to validate peak separation.

References

  • Title: (3S)
  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity Analysis of (3S)-4-Benzyl-3-phenylmorpholin-2-one by HPLC: A Comparative Guide

Executive Summary (3S)-4-Benzyl-3-phenylmorpholin-2-one is a highly versatile chiral building block, structurally and functionally related to the classic Williams chiral auxiliary[1]. It is extensively utilized in the as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a highly versatile chiral building block, structurally and functionally related to the classic Williams chiral auxiliary[1]. It is extensively utilized in the asymmetric synthesis of unnatural α-amino acids and serves as a critical intermediate in the production of active pharmaceutical ingredients (APIs), such as the potent antiemetic drug aprepitant[2]. Because the stereochemistry at the C3 position dictates the downstream biological activity and stereochemical outcomes of subsequent reactions, rigorous determination of its enantiomeric excess (%ee) is a critical quality control step[3].

This guide provides an objective comparison of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) analysis, equipping analytical scientists with field-proven, self-validating protocols.

Mechanistic Context: The Role of the Chiral Auxiliary

In asymmetric synthesis, the morpholin-2-one scaffold acts as a chiral template. When treated with a strong base (e.g., Lithium diisopropylamide, LDA), it forms a rigid, near-planar enolate. The bulky 3-phenyl and 4-benzyl groups sterically shield one face of the enolate, forcing incoming electrophiles to attack exclusively from the less hindered face[4].

If the starting auxiliary is contaminated with its (3R)-enantiomer, this stereocontrol is compromised, leading to diastereomeric impurities in the final product. Therefore, baseline resolution of the enantiomers via HPLC is required before any synthetic campaign begins.

G A (3S)-4-Benzyl-3-phenyl morpholin-2-one B Enolate Formation (LDA, -78°C) A->B Base Addition C Stereoselective Alkylation B->C Electrophile D Cleavage (Pd/C, H2) C->D Deprotection E Enantiopure α-Amino Acid D->E Product

Workflow of (3S)-4-Benzyl-3-phenylmorpholin-2-one in asymmetric amino acid synthesis.

Comparative Analysis: Amylose vs. Cellulose CSPs

The industry standard for resolving enantiomers of bulky, aromatic-rich compounds relies on polysaccharide-based CSPs under normal-phase isocratic conditions[3]. The two primary alternatives are:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

Causality in Chiral Recognition

Both CSPs utilize hydrogen bonding (via carbamate NH and C=O groups), π-π interactions (via the phenyl rings), and dipole-dipole interactions to achieve chiral recognition. However, their supramolecular structures differ fundamentally.

Amylose forms a tightly coiled helical structure, creating well-defined chiral grooves that perfectly accommodate the spatial arrangement of the benzyl and phenyl groups on the morpholinone ring. In contrast, cellulose forms a more extended, linear conformation. For (3S)-4-Benzyl-3-phenylmorpholin-2-one, the tighter helical twist of the amylose backbone provides superior steric discrimination, resulting in sharper peaks and higher resolution ( Rs​ ).

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance when utilizing a standard normal-phase mobile solvent system (Hexane/Isopropanol).

Chromatographic ParameterAmylose-based CSP (AD-H type)Cellulose-based CSP (OD-H type)
Retention Time (R)-enantiomer 8.5 min12.2 min
Retention Time (S)-enantiomer 11.2 min14.5 min
Selectivity ( α ) 1.381.22
Resolution ( Rs​ ) 3.52.1
Theoretical Plates ( N ) >10,000>8,000
Peak Shape / Tailing Factor 1.05 (Excellent)1.25 (Slight tailing)

Note: Data represents optimized isocratic conditions (Hexane:IPA 90:10 v/v, 1.0 mL/min, 25 °C).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the analytical workflow must be a self-validating system . This means the protocol inherently tests its own validity—checking for column degradation and sample carryover—before sample data is accepted for %ee calculation.

G SST System Suitability Test (SST) Inject Racemic Mixture Check Resolution (Rs) > 2.0? SST->Check Fail Optimize Mobile Phase (Adjust Hexane:IPA) Check->Fail No Pass Sample Analysis Inject (3S)-Enantiomer Check->Pass Yes Fail->SST Re-test Calc Data Processing Calculate %ee Pass->Calc

Self-validating HPLC workflow ensuring robust chiral resolution prior to sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Action: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via sonication for 15 minutes.

  • Causality: Hexane acts as the non-polar bulk solvent, driving the analyte into the stationary phase. IPA acts as the polar modifier; its hydroxyl group competes for hydrogen-bonding sites on the CSP. Adjusting the IPA concentration modulates retention time and resolution by altering the binding kinetics.

2. Sample Preparation

  • Action: Dissolve 1.0 mg of (3S)-4-Benzyl-3-phenylmorpholin-2-one in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head.

3. System Suitability Test (SST)

  • Action: Inject 10 µL of a racemic standard of the morpholin-2-one. Set the UV detector to 254 nm.

  • Causality: The aromatic rings possess strong π−π∗ transitions at 254 nm, ensuring high sensitivity. The SST confirms that the column can still baseline-resolve the enantiomers ( Rs​>2.0 ). If Rs​<2.0 , the column may be degraded or the mobile phase requires adjustment.

4. Blank Injection

  • Action: Inject 10 µL of pure mobile phase.

  • Causality: Validates that there is no carryover from the highly concentrated SST run, which could artificially inflate or deflate the calculated %ee of the actual sample.

5. Sample Analysis & Calculation

  • Action: Inject 10 µL of the synthesized (3S)-batch. Integrate the peak areas.

  • Calculation: %ee=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100

Conclusion

For the chiral purity analysis of (3S)-4-Benzyl-3-phenylmorpholin-2-one, Amylose-based CSPs (such as Chiralpak AD-H) objectively outperform Cellulose-based alternatives. The tightly coiled helical structure of amylose provides superior steric inclusion for the bulky aromatic substituents, yielding higher resolution and shorter run times. By implementing the self-validating protocol outlined above, researchers can ensure robust, artifact-free quantification of enantiomeric excess, safeguarding the integrity of downstream asymmetric syntheses.

References

  • [2] Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ResearchGate URL:[Link]

  • [4] Title: A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Comparative

Advanced Determination of Enantiomeric Excess in 3-Phenylmorpholin-2-one: A Comparative Methodological Guide

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint—it is the definitive measure of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint—it is the definitive measure of synthetic success. 3-Phenylmorpholin-2-one and its derivatives (such as 4-benzyl-3-phenylmorpholin-2-one) are foundational chiral building blocks. They are most notably utilized as critical intermediates in the synthesis of1 [1].

The2 [2] of the final Active Pharmaceutical Ingredient (API). Consequently, distinguishing between 98% ee and 99.5% ee can be the difference between a viable commercial batch and a costly failure. This guide objectively evaluates the three primary analytical modalities for ee determination of 3-phenylmorpholin-2-one, providing field-proven protocols and mechanistic insights to optimize your analytical workflows.

Mechanistic Evaluation of Analytical Modalities

To accurately quantify the enantiomeric ratio, the analytical method must effectively differentiate the (R) and (S) enantiomers. Because enantiomers possess identical physical properties in an achiral environment, we must introduce a chiral discriminator.

A. High-Performance Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing polysaccharide-derived Chiral Stationary Phases (CSPs), such as3 [3], is the industry standard. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.

  • The Causality of Separation: The morpholinone ring contains a hydrogen-bond acceptor (the carbonyl oxygen) and a rigid phenyl ring. When eluted with a non-polar mobile phase (Hexane/Isopropanol), the analyte forms hydrogen bonds with the carbamate linkages of the CSP, while the phenyl group engages in π-π stacking. The spatial arrangement of the (R) vs. (S) isomer leads to differing binding affinities, resulting in distinct retention times.

B. 1 H-NMR with Chiral Shift Reagents (The Orthogonal Validator)

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents (CSRs) like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] — Eu(hfc)3​ — offers direct structural and stereochemical data.

  • The Causality of Signal Splitting: The paramagnetic Europium center acts as a Lewis acid, coordinating reversibly to the carbonyl oxygen of 3-phenylmorpholin-2-one. The bulky, chiral camphorate ligands create an asymmetric magnetic environment. This induces anisochrony, splitting the previously equivalent C3 benzylic proton signals of the racemate into two distinct, integrable peaks.

C. Optical Polarimetry (The Historical Baseline)

Polarimetry measures the bulk optical rotation [α]D​ of a sample against a pure reference standard. While rapid, it is highly susceptible to trace chiral impurities and concentration errors, making it insufficient for rigorous modern regulatory submissions.

Quantitative Performance Comparison

The following table synthesizes the operational parameters of each method when applied specifically to 3-phenylmorpholin-2-one derivatives.

ParameterChiral HPLC (AD-H/OD-H) 1 H-NMR + Eu(hfc)3​ Optical Polarimetry
Accuracy / Resolution Extremely High ( Rs​>1.5 )Moderate (Peak overlap possible)Low (Bulk measurement only)
Limit of Detection (LOD) < 0.1% minor enantiomer~2.0% minor enantiomer~5.0% minor enantiomer
Analysis Time 15–30 minutes per run10–15 minutes (plus prep)< 2 minutes
Sample Recovery Low (unless using Preparative scale)High (Non-destructive, requires extraction)Complete (Non-destructive)
Primary Use Case Precise ee quantification & QCStructural confirmation & cross-validationRapid in-process bulk screening
Capital / Consumable Cost High (Expensive CSP columns)Moderate (Expensive CSRs)Low

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chiral HPLC Determination (Primary Method)

The use of a non-polar mobile phase is critical here; highly polar solvents will competitively hydrogen-bond with the CSP, destroying the chiral recognition mechanism.

  • System Preparation: Equip the HPLC with a CHIRALPAK® AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (90:10 v/v). Degas thoroughly.

  • Validation Step (Critical): Dissolve 1 mg of racemic 3-phenylmorpholin-2-one in 1 mL of the mobile phase. Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

    • Causality: You must confirm baseline resolution ( Rs​≥1.5 ) of the two enantiomeric peaks before analyzing your enriched sample. If Rs​<1.5 , decrease the Isopropanol ratio to 95:5 to increase retention and interaction time.

  • Sample Analysis: Inject the enantioenriched sample under identical conditions.

  • Calculation: Integrate the area under the curve (AUC) for both peaks.

    ee(%)=​AUCmajor​+AUCminor​AUCmajor​−AUCminor​​​×100
Protocol B: 1 H-NMR with Eu(hfc)3​ (Orthogonal Method)

Stepwise addition of the CSR is mandatory. Paramagnetic lanthanides cause line broadening; adding too much will merge the split peaks into an unintegrable broad singlet.

  • Sample Preparation: Dissolve 10 mg of the synthesized 3-phenylmorpholin-2-one in 0.6 mL of anhydrous CDCl3​ (ensure no residual water, which will competitively bind the Europium).

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum (400 MHz or higher). Identify the C3 methine proton (typically a distinct singlet or doublet around 4.5–5.0 ppm depending on substitution).

  • Titration Step (Critical): Add 0.1 equivalents of Eu(hfc)3​ to the NMR tube. Shake gently and acquire a new spectrum. The C3 proton signal will shift downfield and begin to split.

  • Optimization: Continue adding Eu(hfc)3​ in 0.1 eq increments until baseline separation of the (R) and (S) C3 proton signals is achieved (usually between 0.3 and 0.5 eq).

  • Calculation: Carefully integrate the split signals.

    ee(%)=​Imajor​+Iminor​Imajor​−Iminor​​​×100

Workflow and Mechanistic Visualizations

Workflow Start Synthesized 3-Phenylmorpholin-2-one Decision Select Analytical Method Start->Decision HPLC Chiral HPLC (Primary Method) Decision->HPLC High Precision Needed NMR 1H-NMR with CSR (Orthogonal Method) Decision->NMR Structural Data Needed Polarimetry Polarimetry (Rapid Screen) Decision->Polarimetry Quick Bulk Check Prep1 Dissolve in Hexane/IPA HPLC->Prep1 Prep2 Dissolve in CDCl3 + Eu(hfc)3 NMR->Prep2 Run1 Chiralpak AD-H Column UV Detection Prep1->Run1 Run2 Acquire 400+ MHz Spectra Prep2->Run2 Calc1 Integrate Peak Areas ee = (A1-A2)/(A1+A2) Run1->Calc1 Calc2 Integrate Split Signals ee = (I1-I2)/(I1+I2) Run2->Calc2

Decision matrix and analytical workflow for determining the enantiomeric excess of morpholinones.

Mechanism Racemate (R/S)-3-Phenylmorpholin-2-one CSP Chiral Stationary Phase (Amylose Carbamate) Racemate->CSP Injection ComplexR Transient Diastereomeric Complex (R) CSP->ComplexR H-Bonding, π-π Stacking ComplexS Transient Diastereomeric Complex (S) CSP->ComplexS H-Bonding, π-π Stacking Elute1 Weaker Affinity Faster Elution ComplexR->Elute1 Elute2 Stronger Affinity Slower Elution ComplexS->Elute2

Mechanism of chiral recognition and separation on a polysaccharide-based HPLC stationary phase.

References

  • Source: Google Patents (US8133994B2)
  • Supporting Information - 3-Ethyl-5,5-dimethyl-3-phenylmorpholin-2-one Source: The Royal Society of Chemistry URL:[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Absolute Configuration of 3,4-Disubstituted Morpholin-2-ones: A Methodological Comparison Guide

Introduction: The Stereochemical Imperative 3,4-Disubstituted morpholin-2-ones are highly privileged chiral scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of peptidomimetics, unnatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative

3,4-Disubstituted morpholin-2-ones are highly privileged chiral scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of peptidomimetics, unnatural amino acids, and blockbuster therapeutics like the antiemetic drug Aprepitant[1]. Because the biological targets of these compounds (such as the NK1 receptor) are inherently chiral, the pharmacological efficacy of the final drug is strictly dependent on the absolute stereochemistry at the C3 and C4 positions.

While relative stereochemistry (syn/anti or cis/trans relationships) can often be deduced using 2D NOESY Nuclear Magnetic Resonance (NMR) spectroscopy, establishing the absolute configuration requires analytical techniques capable of breaking chiral symmetry. As a Senior Application Scientist, I have evaluated multiple modalities for this purpose. This guide objectively compares these methodologies, demonstrating why single-crystal X-ray crystallography—leveraging anomalous dispersion—remains the gold standard for definitive structural validation.

Comparative Analysis of Configuration Assignment Methods

Selecting the correct analytical method requires balancing sample requirements, chemical stability, and data definitively. The table below summarizes the performance of the primary techniques used for chiral morpholin-2-ones.

MethodologyPrinciple of ActionAdvantagesLimitations for Morpholin-2-ones
X-ray Crystallography Anomalous dispersion of X-rays (Friedel's Law breakdown)[2].Definitive, direct 3D spatial mapping; self-validating via the Flack parameter[3].Requires high-quality single crystals; light-atom structures require specific X-ray sources (Cu-Kα)[4].
NMR (Mosher’s Method) Derivatization with chiral agents (e.g., MTPA) to create diastereomers[5].High availability of NMR instrumentation; works well in solution state[6].Morpholin-2-ones lack free -OH/-NH handles. Requires destructive ring-opening, risking epimerization[5].
VCD / ECD Spectroscopy Differential absorption of left vs. right circularly polarized light.Non-destructive; analyzes the compound in its native solution state.Requires complex TDDFT computational modeling. Conformational flexibility of the morpholinone ring introduces spectral noise[4].
Optical Rotation Bulk rotation of plane-polarized light.Rapid, inexpensive quality control metric.Purely empirical. Cannot assign absolute configuration without a known, synthesized reference standard.

Deep Dive: X-ray Crystallography & Anomalous Dispersion

The core causality behind using X-ray crystallography for absolute configuration lies in the physics of anomalous dispersion . In a standard diffraction experiment, Friedel's Law states that the scattering intensity of a crystal plane (hkl) is equal to its inverse (−h−k−l) [2]. However, when the X-ray energy approaches the absorption edge of the atoms in the crystal, the atomic scattering factors develop an imaginary component. This breaks Friedel's Law, causing measurable intensity differences between Bijvoet pairs[7].

The Flack Parameter: A Self-Validating Metric

To quantify this difference, crystallographers use the Flack parameter ( x ) [2]. During structural refinement, the model is treated as an inversion twin, calculated by the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2
  • If x≈0 (with a standard uncertainty u<0.04 ): The absolute structure is correct[3][4].

  • If x≈1 : The true structure is the enantiomer of the current model; the coordinates must be inverted[2].

  • If x≈0.5 : The crystal is a racemic twin or the data quality is insufficient[2].

The Causality of Source Selection (Cu-Kα vs. Mo-Kα)

Morpholin-2-ones are typically composed entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen). Because the strength of the anomalous scattering effect is proportional to electron cloud density, light atoms produce extremely weak anomalous signals[4]. Crucial Experimental Choice: You must use a Copper (Cu-Kα, λ=1.5418 Å) X-ray source rather than a Molybdenum (Mo-Kα, λ=0.7107 Å) source. The longer wavelength of Cu-Kα radiation increases the scattering ability by 6–10 times, amplifying the resonant scattering effects to a level where the Flack parameter can be determined with high precision[4].

Experimental Workflow & Protocols

Below is the self-validating protocol for determining the absolute configuration of a synthesized 3,4-disubstituted morpholin-2-one.

AbsoluteConfig N1 Chiral Morpholin-2-one Synthesis N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 X-ray Diffraction (Cu-Kα, λ=1.5418 Å) N2->N3 N4 Structure Refinement (Anomalous Dispersion) N3->N4 N5 Calculate Flack Parameter (x) N4->N5 N6 x ≈ 0 and u < 0.04? N5->N6 N7 Absolute Configuration Confirmed N6->N7 Yes N8 Invert Structural Model N6->N8 No (x ≈ 1)

Workflow for absolute configuration determination via X-ray anomalous dispersion.

Step-by-Step Methodology
  • Crystallization (Vapor Diffusion/Slow Evaporation): Dissolve the highly purified morpholin-2-one in a minimal amount of a polar solvent (e.g., ethyl acetate or toluene). Allow a non-polar anti-solvent (e.g., pentane or hexane) to slowly diffuse into the mixture at 4 °C. Causality: Slow growth minimizes crystal defects and prevents macroscopic twinning, which would artificially drive the Flack parameter toward 0.5.

  • Data Collection: Mount a single crystal (approx. 0.1–0.2 mm) on a diffractometer equipped with a micro-focus Cu-Kα sealed X-ray tube and a hybrid pixel array detector. Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factor), preserving high-angle reflections where Bijvoet differences are most pronounced.

  • Integration and Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction. Causality: Because Cu-Kα radiation is highly absorbed by organic crystals, uncorrected absorption artifacts can mimic anomalous dispersion, leading to false stereochemical assignments.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing. Refine the structure using full-matrix least-squares on F2 . Calculate the Flack parameter using Parsons' quotient method to maximize precision. Validate that the standard uncertainty ( u ) is strictly <0.04 [3][4].

Experimental Data Presentation

To illustrate the reliability of this method, the following table summarizes the crystallographic refinement data for representative chiral 3,4-disubstituted morpholin-2-ones and related piperazinones[1][8].

CompoundSpace GroupRadiation SourceFlack Parameter ( x )Uncertainty ( u )Conclusion
(3S,4R)-3-Phenyl-4-benzylmorpholin-2-one P21​21​21​ Cu-Kα0.0120.025Correct Absolute Structure
(3R,4S)-3-Methyl-4-phenylmorpholin-2-one P21​ Cu-Kα0.9850.031Inverted Structure (Enantiomer)
(R)-3-Methylpiperazin-2-one P21​21​21​ Mo-Kα0.4500.210Indeterminate (Weak anomalous signal)
(R)-3-Methylpiperazin-2-one P21​21​21​ Cu-Kα-0.0080.015Correct Absolute Structure

Note: The failure of the Mo-Kα source to provide a definitive Flack parameter for the piperazinone derivative highlights the absolute necessity of utilizing Cu-Kα radiation for light-atom heterocyclic systems.

Sources

Comparative

Comparison of (3S)-4-Benzyl-3-phenylmorpholin-2-one with other chiral auxiliaries

The asymmetric synthesis of unnatural, enantiopure α-amino acids is a cornerstone of modern drug development, enabling the design of stable peptidomimetics and novel pharmacophores. Among the myriad of chiral templates d...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric synthesis of unnatural, enantiopure α-amino acids is a cornerstone of modern drug development, enabling the design of stable peptidomimetics and novel pharmacophores. Among the myriad of chiral templates developed, the Williams chiral auxiliary —specifically (3S)-4-Benzyl-3-phenylmorpholin-2-one—stands out as a premier chiral glycine equivalent[1].

This guide provides an objective, highly technical comparison of the Williams auxiliary against two other industry-standard templates: the Evans oxazolidinone and the Schöllkopf bis-lactim ether [2]. By analyzing the mechanistic causality behind their stereocontrol and evaluating their operational workflows, researchers can make data-driven decisions for their synthetic pipelines.

Mechanistic Causality: The Origin of Stereocontrol

To select the correct auxiliary, one must understand the physical chemistry driving its diastereofacial selectivity.

The Williams Morpholin-2-one Template The efficacy of (3S)-4-Benzyl-3-phenylmorpholin-2-one relies on a combination of electronic and steric factors. When treated with a non-nucleophilic base, the auxiliary forms a rigid Z-enolate. The causality of its >95% diastereomeric excess (de) is twofold:

  • Dipole Alignment: The dipoles of the enolate oxygen and the morpholine nitrogen align, locking the ring into a rigid, predictable conformation[3].

  • Steric Shielding: The bulky 3-phenyl group projects directly over the re-face of the enolate. This creates an impenetrable steric wall, forcing incoming electrophiles (such as alkyl halides) to attack exclusively from the less hindered si-face[1].

The Evans Oxazolidinone The Evans methodology utilizes an oxazolidinone ring, typically bearing an isopropyl or benzyl group, to shield one face of an exocyclic enolate. While this auxiliary is the gold standard for asymmetric aldol reactions due to highly predictable chelation-controlled transition states[4][5], its application in direct α-alkylation for amino acid synthesis often requires multi-step workarounds (such as electrophilic azidation followed by reduction) to achieve high yields of the free amino acid.

The Schöllkopf Bis-Lactim Ether The Schöllkopf auxiliary employs a valine-derived isopropyl group to block one face of a planar aza-enolate. It is exceptionally effective for generating quaternary stereocenters via alkylation[6]. However, the resulting product is an amino acid ester, which necessitates a subsequent—and sometimes problematic—saponification step to yield the free amino acid[2].

Mechanism cluster_0 Chiral Auxiliaries W Williams Morpholinone (Phenyl Steric Block) O1 High de Alkylation (Mild Cleavage) W->O1 re-face block E Evans Oxazolidinone (iPr/Bn Steric Shielding) O2 Syn/Anti Aldol Control (Strong Base Cleavage) E->O2 Chelation control S Schöllkopf Bis-Lactim (Valine iPr Block) O3 Quaternary Centers (Acidic Cleavage) S->O3 Planar aza-enolate

Caption: Mechanistic comparison of stereocontrol across Williams, Evans, and Schöllkopf auxiliaries.

Comparative Performance Analysis

The following table summarizes the quantitative and operational metrics of the three auxiliaries to aid in route selection.

FeatureWilliams Morpholin-2-oneEvans OxazolidinoneSchöllkopf Bis-Lactim
Primary Mechanism Dipole alignment & Phenyl steric blockiPr/Bn steric shielding & Metal ChelationValine iPr steric block on planar aza-enolate
Typical Diastereomeric Excess >95% de>95% de>90-95% de
Cleavage Conditions Hydrogenolysis (PdCl₂, H₂) or Li/NH₃LiOH/H₂O₂ (hydrolysis) or LiBH₄ (reduction)Dilute Acid (e.g., 0.25 N TFA)
Direct Cleavage Product Free α-amino acid Carboxylic acid or alcoholα-amino acid ester (requires saponification)
Best Use Case Direct α-alkylation for unnatural amino acidsAsymmetric aldol reactions & azidationSynthesis of quaternary α-alkyl-α-amino acids

Self-Validating Experimental Protocol: Williams Auxiliary Alkylation

The following protocol details the diastereoselective alkylation of (3S)-4-Benzyl-3-phenylmorpholin-2-one. Every step is designed with built-in causality and self-validation checkpoints to ensure scientific integrity.

Step 1: Enolate Generation (Kinetic Control)

  • Procedure: Dissolve (3S)-4-Benzyl-3-phenylmorpholin-2-one (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction flask to -78 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF). Stir for 30 minutes.

  • Causality: NaHMDS is specifically chosen because it is a strong, highly sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the sensitive lactone carbonyl. The -78 °C temperature ensures the formation of the kinetic Z-enolate[1].

  • Self-Validation: The solution typically transitions to a deep yellow/orange hue, visually confirming enolate generation.

Step 2: Electrophilic Trapping

  • Procedure: Add the desired alkyl halide (R-X, 1.2 equiv) dropwise at -78 °C. Maintain the temperature for 2 hours, then slowly warm to -20 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Causality: The bulky 3-phenyl group completely shields the re-face of the enolate. The electrophile is forced to approach from the less hindered si-face, establishing the new stereocenter[3].

  • Self-Validation: Extract the crude mixture with EtOAc, concentrate, and analyze via crude ¹H-NMR. The benzylic protons of the morpholinone ring exhibit distinct chemical shifts for the syn and anti diastereomers. Calculate the exact diastereomeric ratio (dr) to confirm >95% de before proceeding to cleavage.

Step 3: Auxiliary Cleavage & Recovery

  • Procedure: Dissolve the purified alkylated morpholinone in EtOH/THF. Add catalytic PdCl₂ and subject the mixture to a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate.

  • Causality: Hydrogenolysis simultaneously cleaves the N-benzyl protecting group and the morpholinone C-O bond. This cascade directly yields the free, enantiopure α-amino acid without the need for harsh basic saponification, preserving the stereochemical integrity of sensitive side chains[1].

  • Self-Validation: The chiral byproduct, 1,2-diphenylethanolamine, can be recovered via a simple acid-base extraction. Weighing the recovered auxiliary validates the mass balance and confirms the efficiency of the cleavage step.

Workflow A Williams Auxiliary (3S)-4-Benzyl-3-phenylmorpholin-2-one B Enolization (NaHMDS, THF, -78°C) A->B C Z-Enolate Intermediate (Dipole Aligned, re-face blocked) B->C Kinetic Control D Electrophilic Alkylation (R-X, -78°C) C->D E Alkylated Morpholinone (>95% de) D->E si-face attack F Cleavage (PdCl2, H2 or Li/NH3) E->F G Enantiopure α-Amino Acid (>99% ee) F->G Auxiliary Removal

Caption: Workflow of Asymmetric α-Amino Acid Synthesis using the Williams Chiral Auxiliary.

References

  • Evans, D. A., Britton, T. C., Ellman, J. A., & Dorow, R. L. (1990). The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011-4030. URL:[Link]

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319-12330. URL:[Link]

  • Williams, R. M. (2009). Natural Products Synthesis: Enabling Tools to Penetrate Nature's Secrets of Biogenesis and Biomechanism. National Institutes of Health (NIH). URL:[Link]

  • Moore, M. J., et al. (2020). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. ResearchGate. URL:[Link]

Sources

Validation

Comparative Biological Activity Guide: (3S)-4-Benzyl-3-phenylmorpholin-2-one vs. Therapeutic Morpholinone Scaffolds

Executive Summary The morpholin-2-one heterocycle is a highly versatile structural motif in modern drug discovery. However, its application is strictly bifurcated into two domains: synthetic chiral precursors and intrins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-2-one heterocycle is a highly versatile structural motif in modern drug discovery. However, its application is strictly bifurcated into two domains: synthetic chiral precursors and intrinsically bioactive therapeutics .

(3S)-4-Benzyl-3-phenylmorpholin-2-one belongs to the former. Widely recognized as a derivative of the Williams' chiral auxiliary, it is the stereochemical "gold standard" used to construct enantiopure amino acids and complex N,O-heterocycles. While it lacks potent, direct receptor agonism in its base form, the rigid 3D framework it provides is critical for downstream target specificity 1[1]. In contrast, highly functionalized morpholin-2-ones exhibit profound intrinsic biological activities, ranging from fungicidal agents to selective ion channel blockers. This guide objectively compares the utility, pharmacokinetic liabilities, and experimental validation of these related but functionally distinct scaffolds.

Mechanistic & Structural Profiling

The Chiral Blueprint vs. Direct Target Engagement

The biological utility of (3S)-4-benzyl-3-phenylmorpholin-2-one lies in its ability to dictate facial selectivity. The stereochemistry at the C3 position defines the spatial orientation required for the biological activity of many morpholinone-containing drugs[1]. Conversely, fully functionalized morpholin-2-ones utilize the core ring to establish direct hydrophobic contacts and hydrogen bonds within receptor binding pockets, such as acting as selective blockers for T-type Ca2+ channels .

Overcoming the Lactone Liability (The "Magic Methyl" Effect)

A universal challenge for the morpholin-2-one class is low plasmatic stability. The cyclic ester (lactone) is highly susceptible to rapid hydrolysis by plasma esterases, rendering unmodified scaffolds like the (3S)-4-benzyl derivative unsuitable for direct in vivo efficacy. To transform this scaffold into a viable drug, structural shielding is required. For example, the introduction of gem-dimethyl groups at the 6-position of the morpholin-2-one scaffold creates immense steric hindrance. This modification significantly improves plasmatic stability while maintaining potent in vitro fungicidal activity against Candida and Aspergillus species 2[2].

Prodrug Cyclization Kinetics

Morpholin-2-ones are also leveraged as transient, self-immolative intermediates. In antifungal development, bicine conjugated with FMDP (an inhibitor of glucosamine-6-phosphate synthase) acts as a highly effective prodrug. Upon penetrating the fungal cell, the bicine amide undergoes a facilitated intramolecular cyclization at physiological pH (t1/2 ≈ 3 h). This drives the release of the active FMDP, leaving behind 4-(2-hydroxyethyl)morpholin-2-one as an inert byproduct .

Comparative Biological Activity & Pharmacokinetics

Compound / Scaffold ClassPrimary Biological RoleTarget / MechanismPlasma Stability (t1/2)Key Structural Advantage
(3S)-4-Benzyl-3-phenylmorpholin-2-one Synthetic Precursor / Chiral AuxiliaryN/A (Pre-target scaffold)Low (Rapid lactone hydrolysis)Precise C3 stereocontrol for asymmetric drug synthesis
6-gem-dimethyl Morpholin-2-ones Direct Antifungal AgentCandida / Aspergillus spp.High (>4 hours)Steric hindrance at C6 prevents esterase cleavage
Bicine-FMDP Conjugates Intracellular ProdrugGlucosamine-6-P SynthaseModerate (Controlled release)Facilitated cyclization releases active drug intracellularly
Substituted Morpholin-2-ones Ion Channel ModulatorT-type Ca2+ ChannelsVariable (Substituent dependent)Rigid heterocycle mimics peptide backbone for receptor fit

Pathway Visualization

G cluster_0 Prodrug Cyclization Pathway cluster_1 Direct Bioactive Scaffold A Bicine-FMDP Prodrug B Intracellular Environment (Physiological pH) A->B C Intramolecular Cyclization B->C D 4-(2-hydroxyethyl)morpholin-2-one C->D Byproduct E Free FMDP (Active Inhibitor) C->E Active Agent F 6-Methylated Morpholin-2-one G Steric Shielding of Lactone F->G H High Plasma Stability G->H I Direct Target Binding (e.g., Fungal Pathogens) H->I

Fig 1. Morpholin-2-one mechanisms: Prodrug cyclization vs. direct target engagement.

Experimental Methodologies

Protocol A: Plasmatic Stability Assay (Lactone Hydrolysis Evaluation)

Rationale: Because the morpholin-2-one ring contains a vulnerable cyclic ester, evaluating plasma stability is the critical gating assay before advancing any morpholinone hit. Self-Validating Design: This protocol uses Procaine as a rapid-hydrolysis positive control (validating esterase activity) and Fluconazole as a stable negative control (validating matrix integrity).

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a shaking water bath for 15 minutes.

  • Compound Spiking: Spike (3S)-4-benzyl-3-phenylmorpholin-2-one and the 6-methylated test compounds into separate plasma aliquots to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤1% to prevent esterase denaturation).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 10 µM paraoxon (an irreversible esterase inhibitor) and an internal standard (e.g., labetalol). Causality: Paraoxon prevents post-sampling degradation during the autosampler queue, ensuring accurate kinetic readouts.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent lactone.

Protocol B: In Vitro Antifungal MIC Determination for Lipophilic Morpholinones

Rationale: Highly methylated, stable morpholin-2-ones are highly lipophilic. Standard aqueous broth microdilution often leads to compound precipitation, yielding false negatives. This protocol utilizes a controlled solvent step-down.

  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Serial Dilution: Dissolve the morpholin-2-one derivatives in 100% DMSO at 100x the final desired concentration. Perform 2-fold serial dilutions in pure DMSO.

  • Broth Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the inoculated RPMI medium in a 96-well plate. Causality: This maintains a strict 1% final DMSO concentration, which keeps the lipophilic morpholinones in solution without exhibiting independent toxicity against the fungal strain.

  • Incubation & Readout: Incubate plates at 35°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually and via spectrophotometry (OD530) as the lowest concentration resulting in ≥50% growth inhibition compared to the drug-free control.

References

  • Benchchem. Advanced Synthetic Methodologies for 3s 4 Benzyl 3 Phenylmorpholin 2 One and Related Chiral Morpholinones.1

  • INIST. Morpholin-2-one derivatives as novel selective T-type Ca2+ channel blockers.

  • National Institutes of Health (PMC). The Magic Methyl and Its Tricks in Drug Discovery and Development.2

  • Taylor & Francis. The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)—an inhibitor of glucosamine-6-phosphate synthase.

Sources

Comparative

Comparative study of synthetic routes to chiral 3-phenylmorpholin-2-ones

Executive Summary The chiral 3-phenylmorpholin-2-one scaffold is a privileged pharmacophore, most notably recognized as the core structural motif in neurokinin-1 (NK1) receptor antagonists such as Aprepitant (Emend) [2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral 3-phenylmorpholin-2-one scaffold is a privileged pharmacophore, most notably recognized as the core structural motif in neurokinin-1 (NK1) receptor antagonists such as Aprepitant (Emend) [2]. The precise (S)- or (R)-configuration at the C3 stereocenter fundamentally governs target binding affinity and pharmacological efficacy. Because enantiomers of morpholinone derivatives exhibit profoundly different pharmacological profiles, achieving high enantiomeric excess (ee) during synthesis is a critical quality attribute in drug development.

This guide objectively compares three primary synthetic methodologies for constructing chiral 3-phenylmorpholin-2-ones: Chiral Pool Synthesis , Chiral Auxiliary-Mediated Rearrangement , and Asymmetric Organocatalysis . By evaluating yield, stereoselectivity, scalability, and atom economy, this document provides process chemists and researchers with actionable, field-proven insights.

Comparative Analysis of Synthetic Strategies

Strategy A: Chiral Pool Synthesis (The Traditional Benchmark)

Historically, the synthesis of chiral morpholinones relied heavily on the chiral pool, utilizing naturally occurring, enantiopure amino acids (e.g., L-phenylglycine or L-alaninol) to build the heterocycle[2].

  • Mechanism & Causality : The amino acid is typically reduced to the corresponding chiral 1,2-amino alcohol, which is then condensed with a two-carbon synthon (such as an α-haloacetate or glyoxal derivative) followed by cyclization. The pre-existing stereocenter dictates the stereochemistry of the final product.

  • Pros : Highly reliable; starting materials are inexpensive and commercially available in bulk.

  • Cons : Limited structural diversity. Synthesizing non-natural derivatives requires multi-step procedures that diminish overall atom economy.

Strategy B: Chiral Auxiliary-Mediated Rearrangement

To overcome the limitations of the chiral pool, researchers developed Brønsted acid-catalyzed rearrangements using chiral auxiliaries like (1R,2R)-(-)-pseudoephedrine [3].

  • Mechanism & Causality : Arylglyoxal hydrates react with the chiral auxiliary to form an iminium intermediate. The steric bulk of the pseudoephedrine auxiliary effectively shields one face of the intermediate, controlling the facial selectivity during the subsequent rearrangement into the morpholinone ring.

  • Pros : Excellent diastereomeric ratios (dr up to 9:1); broad substrate scope including ortho-, meta-, and para-substituted aryl rings [3].

  • Cons : Requires stoichiometric amounts of the chiral auxiliary, which must be cleaved in a subsequent step to yield the enantiopure product, adding synthetic steps and reducing atom economy.

Auxiliary_Pathway S1 Arylglyoxal Hydrate + (1R,2R)-(-)-Pseudoephedrine S2 Condensation (TFA, MgSO4, Toluene) S1->S2 S3 Chiral Iminium Intermediate S2->S3 S4 Diastereoselective Rearrangement S3->S4 Facial Selectivity S5 Chiral Morpholin-2-one (High dr, e.g., 9:1) S4->S5 S6 Auxiliary Cleavage (Optional) S5->S6 S7 Enantiopure Morpholin-2-one S6->S7

Stepwise mechanistic flow of the chiral auxiliary-mediated rearrangement using pseudoephedrine.

Strategy C: Asymmetric Organocatalysis (Aza-Benzilic Ester Rearrangement)

The state-of-the-art approach utilizes Chiral Phosphoric Acid (CPA) catalysis to achieve an enantioselective aza-benzilic ester rearrangement, a method pioneered by Zhu and co-workers [4].

  • Mechanism & Causality : The reaction initiates with a domino [4+2] heteroannulation between arylglyoxals and 2-(arylamino)ethan-1-ols, forming a cyclic α-iminium hemiacetal. The CPA catalyst then orchestrates a kinetically controlled 1,2-aryl/alkyl shift. The chiral microenvironment of the phosphoric acid catalyst dictates the stereochemical outcome of the migration step[4, 5].

  • Pros : True catalytic asymmetric process (10-20 mol% catalyst); highly atom-economical; produces C3-substituted morpholinones with excellent enantiomeric ratios (er up to 97.5:2.5) [5].

  • Cons : CPA catalysts can be expensive; reactions often require strict anhydrous conditions (e.g., 5 Å molecular sieves) to prevent hemiacetal hydrolysis.

Organocatalytic_Pathway A Arylglyoxal + 2-(Arylamino)ethan-1-ol B [4+2] Heteroannulation (Chiral Phosphoric Acid) A->B MTBE, 5Å MS C Cyclic α-Iminium Hemiacetal B->C D 1,2-Aryl/Alkyl Shift (Aza-Benzilic Rearrangement) C->D Stereocontrol via CPA E Chiral C3-Substituted Morpholin-2-one D->E High er (up to 97.5:2.5)

Organocatalytic enantioselective aza-benzilic ester rearrangement pathway.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic routes based on empirical data from the cited literature.

ParameterChiral Pool SynthesisAuxiliary-Mediated RearrangementAsymmetric Organocatalysis
Typical Yield 60 - 85%64 - 95% [3]51 - 95% [5]
Stereoselectivity >99% ee (inherited)Up to 9:1 dr [3]Up to 97.5:2.5 er [5]
Catalyst / Mediator None (Stoichiometric starting material)(1R,2R)-(-)-Pseudoephedrine (1 equiv)(S)-Chiral Phosphoric Acid (10-20 mol%)
Atom Economy Low (Requires multi-step derivation)Moderate (Auxiliary must be cleaved)High (Direct assembly from linear precursors)
Scalability High (Industrial standard for Aprepitant)Moderate (Chromatographic separation of diastereomers needed)Moderate to High (Demonstrated in L-742,694 synthesis)[4]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the critical steps for the two most advanced methodologies. The causality behind specific reagent choices is explicitly stated to aid process optimization.

Protocol A: Chiral Auxiliary-Mediated Synthesis of (3S,5R,6R)-3-(2-Bromophenyl)-4,5-dimethyl-6-phenyl-morpholin-2-one

Adapted from the Brønsted acid-catalyzed rearrangement protocol [3].

  • Preparation : In an oven-dried Schlenk tube under a dry N₂ atmosphere, suspend (1R,2R)-(-)-pseudoephedrine (165 mg, 0.999 mmol) and the corresponding arylglyoxal hydrate (280 mg, 1.21 mmol) in dry toluene (10 mL).

    • Causality: Toluene is chosen as a non-polar solvent to stabilize the transition state of the iminium intermediate without competing for hydrogen bonding, which is essential for facial selectivity.

  • Desiccation : Add MgSO₄ (485 mg, 4.03 mmol) to the suspension.

    • Causality: MgSO₄ acts as an in-situ desiccant. Removing the water generated during iminium formation drives the thermodynamic equilibrium forward and prevents the hydrolysis of the sensitive intermediate.

  • Acid Catalysis : Treat the mixture with Trifluoroacetic Acid (TFA) (8 μL, 0.104 mmol) via a microliter syringe.

    • Causality: TFA provides the necessary Brønsted acid protons to catalyze the condensation and subsequent rearrangement without causing the degradation of the arylglyoxal.

  • Reaction : Heat the reaction mixture in an oil bath at 75 °C under a constant stream of N₂ for 12 hours.

  • Workup & Purification : Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3×). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (4% EtOAc/Hexanes) to afford the product as an inseparable mixture of diastereomers (342 mg, 95% yield, 9:1 dr).

Protocol B: Organocatalytic Aza-Benzilic Ester Rearrangement

Adapted from Zhu and co-workers' CPA-catalyzed protocol [4].

  • Preparation : To a dry reaction vial, add the arylglyoxal (0.1 mmol), 2-(arylamino)ethan-1-ol (0.12 mmol), and the (S)-Chiral Phosphoric Acid catalyst (10-20 mol%).

  • Moisture Control : Add 5 Å molecular sieves (300 mg/mmol).

    • Causality: The 5 Å molecular sieves are highly specific for trapping water molecules generated during the [4+2] heteroannulation. This is critical because residual moisture would hydrolyze the cyclic α-iminium hemiacetal back to the linear starting materials, severely depressing the yield and enantiomeric ratio.

  • Solvent & Reaction : Dissolve the mixture in Methyl tert-butyl ether (MTBE) to achieve a 0.1 M concentration. Stir the mixture at 40–80 °C for 4–96 hours depending on the substrate's steric bulk.

    • Causality: MTBE provides an optimal balance of solubility and non-coordinating properties, allowing the CPA catalyst to tightly bind the substrate via hydrogen bonding, ensuring high enantioselectivity during the 1,2-shift.

  • Isolation : Upon completion (monitored by TLC), filter the mixture to remove the molecular sieves, concentrate the filtrate, and purify via flash chromatography to isolate the C3-substituted morpholinone (Yields typically 51-95%, er up to 97.5:2.5).

References

  • M. Zhao et al. "Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." Journal of Organic Chemistry, 2002, 67(19), 6743-6747. Available at: [Link]

  • S. M. M. et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." Journal of Organic Chemistry, 2018, 83(16), 9322–9333. Available at: [Link]

  • Y.-P. He, H. Wu, Q. Wang, J. Zhu. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 2021, 143(19), 7320-7325. Available at: [Link]

Validation

Efficacy of different catalysts in the synthesis of (3S)-4-Benzyl-3-phenylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals The chiral morpholin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise stereochemical control during its synthesis is paramount, as the enantiomeric and diastereomeric purity can significantly impact pharmacological activity. This guide provides an in-depth comparison of various catalytic strategies for the stereoselective synthesis of a key morpholinone derivative, (3S)-4-Benzyl-3-phenylmorpholin-2-one. We will delve into the efficacy of organocatalysis, chiral phosphoric acid catalysis, and established resolution techniques, offering experimental insights and comparative data to inform your synthetic route selection.

The Significance of Stereochemistry in Morpholinone Synthesis

The biological activity of many morpholinone-containing compounds is dictated by the stereochemistry at the C3 position. Therefore, the development of efficient and highly stereoselective synthetic methods is a critical challenge. This guide will compare and contrast different catalytic approaches to achieve high enantiopurity in the synthesis of the target molecule.

Catalytic Strategy 1: Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional methods. For the synthesis of 3-aryl-morpholin-2-ones, a one-pot, three-step sequence employing a quinine-derived urea catalyst has shown considerable promise.[1][2]

Mechanistic Rationale

This one-pot reaction proceeds through a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[1] The quinine-derived urea catalyst plays a crucial role in stereoselectively catalyzing two of these steps. The bifunctional nature of the catalyst, with its ability to act as both a Brønsted base and a hydrogen-bond donor, is key to its efficacy.

Organocatalytic Synthesis cluster_0 One-Pot Reaction Sequence Aldehyde Aldehyde Knoevenagel Knoevenagel Aldehyde->Knoevenagel Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile->Knoevenagel Alkene Alkene Knoevenagel->Alkene Quinine-Urea Catalyst Epoxidation Epoxidation Alkene->Epoxidation CHP Epoxide Epoxide Epoxidation->Epoxide Quinine-Urea Catalyst DROC DROC Epoxide->DROC Amino Alcohol Morpholin-2-one Morpholin-2-one DROC->Morpholin-2-one

Caption: Organocatalytic one-pot synthesis of 3-aryl-morpholin-2-ones.

Performance Data

While specific data for the 4-benzyl-3-phenyl derivative is not explicitly detailed, results for analogous 3-aryl morpholin-2-ones provide a strong indication of the method's potential.

CatalystSubstrate (Aryl Group)Yield (%)Enantiomeric Excess (ee, %)Reference
Quinine-derived UreaPhenylHighup to 89[2]
Quinine-derived Urea4-FluorophenylHighup to 89[2]
Quinine-derived Urea3-NitrophenylHigh70

Key takeaway: This organocatalytic approach offers a streamlined synthesis with good to high yields and enantioselectivities. The readily available starting materials and catalyst make it an attractive option.

Experimental Protocol: Organocatalytic Synthesis
  • Knoevenagel Condensation: To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (0.01 mmol). Stir at room temperature until completion.

  • Epoxidation: Dilute the reaction mixture with toluene (to 0.02 M) and cool to -20 °C. Add cumyl hydroperoxide (CHP, 0.11 mmol).

  • Domino Ring-Opening Cyclization (DROC): Add the corresponding 2-aminoethanol derivative (0.12 mmol) and triethylamine (0.2 mmol) and allow the reaction to warm to 25 °C.

  • Purification: The product is isolated after chromatographic purification.

Catalytic Strategy 2: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations.[3][4][5] For the synthesis of C3-substituted morpholinones, a CPA-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift (an aza-benzilic ester rearrangement) has been developed.[6][7][8]

Mechanistic Rationale

The reaction proceeds through the formation of an iminium ion intermediate from the reaction of an arylglyoxal and a 2-(arylamino)ethan-1-ol in the presence of the chiral phosphoric acid. This is followed by a cyclization and a subsequent stereoselective 1,2-aryl shift to afford the desired morpholinone. The chiral environment provided by the CPA is crucial for controlling the enantioselectivity of the rearrangement step.

CPA_Catalysis cluster_1 Chiral Phosphoric Acid Catalyzed Cascade Arylglyoxal Arylglyoxal Iminium_Ion Iminium_Ion Arylglyoxal->Iminium_Ion Aminoethanol Aminoethanol Aminoethanol->Iminium_Ion CPA Catalyst Cyclization Cyclization Iminium_Ion->Cyclization Cyclic_Intermediate Cyclic_Intermediate Cyclization->Cyclic_Intermediate Aza_Rearrangement Aza_Rearrangement Cyclic_Intermediate->Aza_Rearrangement 1,2-Aryl Shift Morpholinone Morpholinone Aza_Rearrangement->Morpholinone

Caption: Chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones.

Performance Data

This method has demonstrated high yields and excellent enantioselectivities for a range of C3-substituted morpholinones.

CatalystSubstrate (Aryl Group)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric AcidPhenylGood to HighHigh[6]
Chiral Phosphoric Acid4-FluorophenylGood to HighHigh[6]

Key takeaway: CPA catalysis provides a direct route to highly enantioenriched C3-substituted morpholinones from achiral starting materials. The mild reaction conditions and high stereocontrol make it a powerful synthetic tool.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis

A general procedure involves the reaction of an aryl/alkylglyoxal and a 2-(arylamino)ethan-1-ol in the presence of a catalytic amount of a suitable chiral phosphoric acid in an appropriate solvent. The reaction is typically stirred at room temperature until completion, followed by standard workup and purification.

Strategy 3: Crystallization-Induced Dynamic Resolution

For the synthesis of aprepitant, a potent antiemetic drug, a key intermediate is the 4-benzyl-3-(4-fluorophenyl)morpholin-2-one. Industrial syntheses often rely on crystallization-induced dynamic resolution to obtain the desired (S)-enantiomer in high purity.[1][9]

Mechanistic Rationale

This process involves the resolution of a racemic mixture of the morpholinone using a chiral resolving agent. The unwanted enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic mixture to the desired enantiomer, which selectively crystallizes from the solution.

Dynamic_Resolution cluster_2 Crystallization-Induced Dynamic Resolution Racemic_Mixture Racemic_Mixture Diastereomeric_Salts Diastereomeric_Salts Racemic_Mixture->Diastereomeric_Salts + Chiral Resolving Agent Resolving_Agent Resolving_Agent Racemization Racemization Diastereomeric_Salts->Racemization Unwanted Enantiomer Selective_Crystallization Selective_Crystallization Diastereomeric_Salts->Selective_Crystallization Desired Enantiomer Racemization->Diastereomeric_Salts Desired_Enantiomer Desired_Enantiomer Selective_Crystallization->Desired_Enantiomer

Caption: Schematic of crystallization-induced dynamic resolution.

Performance Data

This method is highly effective for obtaining enantiomerically pure material on a large scale.

Resolving AgentSubstrateEnantiopurityReference
(+)-Di-p-toluoyltartaric acid (DPTTA)N-benzylglycinamide>98% ee[1]
(-)-3-Bromocamphor-8-sulfonic acidRacemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-oneHigh[9]

Key takeaway: While not a direct catalytic synthesis of the chiral center, this resolution technique is a robust and scalable method for achieving high enantiomeric purity, particularly in an industrial setting.

Comparative Summary

Catalytic StrategyKey AdvantagesKey Considerations
Asymmetric Organocatalysis Metal-free, mild conditions, one-pot procedure, readily available catalysts.Moderate to good enantioselectivity, may require optimization for specific substrates.
Chiral Phosphoric Acid Catalysis High enantioselectivity, direct synthesis from achiral precursors, broad substrate scope.Catalyst cost and availability may be a factor.
Crystallization-Induced Dynamic Resolution Excellent enantiopurity, scalable, well-established for industrial applications.Requires a resolution step, in situ racemization conditions need to be optimized.

Conclusion

The synthesis of enantiomerically pure (3S)-4-Benzyl-3-phenylmorpholin-2-one can be approached through several effective catalytic strategies. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and cost considerations. Asymmetric organocatalysis and chiral phosphoric acid catalysis offer elegant and direct routes to the chiral product, while crystallization-induced dynamic resolution remains a powerful tool for obtaining highly pure material. The continued development of novel catalytic systems promises to further enhance our ability to synthesize this important class of molecules with even greater efficiency and selectivity.

References

  • Efficient and alternative synthesis of enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant. (URL not available in search results)
  • A notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • Preparation method of aprepitant intermedi
  • Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of C–N axially chiral uracils with antitumor activity through kinetic resolution strategy. [Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. [Link]

Sources

Comparative

In Vitro Evaluation of 4-Benzyl-3-phenylmorpholin-2-one Derivatives: A Comparative Performance Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Neurokinin-1 (NK1) Receptor Antagonism and Scaffold Optimization. Introduction to the Morpholine Scaffold The development of non-peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Neurokinin-1 (NK1) Receptor Antagonism and Scaffold Optimization.

Introduction to the Morpholine Scaffold

The development of non-peptide Neurokinin-1 (NK1) receptor antagonists represents a masterclass in rational drug design. The endogenous ligand for the NK1 receptor, Substance P, is an undecapeptide involved in emesis, pain transmission, and neurogenic inflammation[1]. Early efforts to block this receptor relied on peptide analogs, which suffered from poor metabolic stability and low blood-brain barrier (BBB) penetration.

The breakthrough in this field was the transition to small-molecule heterocyclic scaffolds. While early non-peptide antagonists utilized quinuclidine or piperidine cores (e.g., CP-99,994 and L-733,060), these compounds often exhibited off-target affinities, such as binding to L-type calcium channels, or suffered from rapid oxidative metabolism. The introduction of the 4-benzyl-3-phenylmorpholin-2-one scaffold—most famously realized in the drug Aprepitant—solved these issues. The morpholine ring introduces an oxygen atom that decreases the basicity of the adjacent nitrogen, significantly reducing off-target ion channel binding while enhancing metabolic stability.

This guide objectively evaluates the in vitro performance of 4-benzyl-3-phenylmorpholin-2-one derivatives against alternative structural classes, providing actionable protocols for their pharmacological characterization.

Mechanistic Insights & Signaling Pathway

To evaluate these derivatives effectively, one must understand the causality of their biological target. The human NK1 receptor is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the Gαq protein.

When Substance P binds to the extracellular loops of the NK1 receptor, it triggers a conformational change that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium (Ca²⁺)[1].

The 4-benzyl-3-phenylmorpholin-2-one derivatives act as highly selective, competitive antagonists. The 3,5-bis(trifluoromethyl)benzyl moiety deeply inserts into the hydrophobic pocket of the NK1 receptor, sterically hindering the binding of Substance P and completely arresting the Gq-mediated signaling cascade.

Figure 1: NK1 receptor Gq-coupled signaling pathway and the morpholine antagonist intervention point.

Comparative Performance Data

The true utility of the 4-benzyl-3-phenylmorpholin-2-one core is demonstrated through its in vitro binding affinity (IC₅₀/Kᵢ) and selectivity profile. Table 1 compares Aprepitant (the premier morpholine derivative) against alternative scaffolds, including the aminopiperidine CP-99,994, the piperidine ether L-733,060, and the pyridine derivative Netupitant.

Table 1: In Vitro Binding Affinity and Selectivity for the Human NK1 Receptor

CompoundScaffold CoreNK1 Binding Affinity (IC₅₀ / Kᵢ)Selectivity (NK1 vs. NK2/NK3)Reference
Aprepitant 4-benzyl-3-phenylmorpholin-2-one~0.1 nM >3000-fold
CP-99,994 Aminopiperidine0.145 nMHigh
L-733,060 Piperidine ether0.8 nMHigh[2]
Netupitant Pyridine derivative~1.0 nM>90%

Data Analysis: While CP-99,994 shows comparable sub-nanomolar affinity (0.145 nM), its piperidine core renders it highly susceptible to metabolic degradation in vivo. The morpholine derivative (Aprepitant) maintains an exceptional IC₅₀ of 0.1 nM while achieving >3000-fold selectivity over the closely related NK2 and NK3 receptors. Furthermore, compared to the piperidine ether L-733,060 (IC₅₀ = 0.8 nM)[2], the morpholine core provides nearly an order of magnitude improvement in target affinity.

In Vitro Evaluation Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating novel 4-benzyl-3-phenylmorpholin-2-one derivatives.

Protocol A: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant (Kᵢ) of the derivative by measuring its ability to displace radiolabeled Substance P.

Rationale: Using a radioligand allows for highly sensitive, direct quantification of receptor occupancy. Unlabeled Substance P is used in excess to define non-specific binding, ensuring that only true receptor-ligand interactions are calculated[1].

  • Membrane Preparation: Isolate cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and protease inhibitors).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-Substance P (final concentration ~0.1 nM), and 25 µL of the morpholine derivative at varying concentrations (10⁻¹² to 10⁻⁵ M).

  • Non-Specific Binding Control: To dedicated control wells, add 1 µM of unlabeled Substance P instead of the test derivative. This saturates all specific NK1 sites, validating that remaining signal is background noise[1].

  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding to the filter).

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ via non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Functional Assay

While binding assays confirm affinity, functional assays are required to confirm antagonism. The Fluorometric Imaging Plate Reader (FLIPR) assay measures the blockade of Substance P-induced intracellular calcium release.

Rationale: Probenecid is strictly required in the dye-loading step. It acts as an inhibitor of organic anion transporters, preventing the cells from prematurely pumping the fluorescent calcium indicator out of the cytoplasm, thereby preserving the signal-to-noise ratio of the assay[3].

Figure 2: Step-by-step workflow for the FLIPR calcium mobilization functional assay.

  • Cell Seeding: Seed hTACR1-HEK293 cells (expressing human NK1R) in 96-well black, clear-bottom plates at 3 × 10⁴ cells/well and incubate overnight[3].

  • Dye Loading: Remove media and add FLIPR Calcium 6 dye diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate in the dark for 2 hours at 37°C[3].

  • Antagonist Addition: Add the 4-benzyl-3-phenylmorpholin-2-one derivative (dissolved in DMSO, final assay concentration ≤0.5% DMSO) and incubate for 30 minutes.

  • Agonist Challenge: Using the FLIPR instrument's automated fluidics, inject Substance P at its EC₈₀ concentration.

  • Measurement: Record the peak fluorescence (excitation 485 nm / emission 525 nm) immediately following agonist addition. Plot the peak response against antagonist concentration to derive the functional IC₅₀.

Conclusion

The in vitro evaluation of 4-benzyl-3-phenylmorpholin-2-one derivatives demonstrates the profound impact of scaffold selection in medicinal chemistry. By replacing the basic piperidine ring of earlier candidates (like CP-99,994 and L-733,060) with a morpholine-2-one core, researchers achieved a "best-in-class" pharmacological profile. As evidenced by the comparative data, this specific structural class yields sub-nanomolar affinity (IC₅₀ ~ 0.1 nM) and extreme selectivity (>3000-fold) for the NK1 receptor, validating its status as a privileged scaffold for neurokinin antagonism.

References

  • Title: The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?
  • Title: (1R,2S,3R)
  • Title: A Comparative Guide to Aprepitant and Other Neurokinin-1 (NK1)
  • Source: nih.
  • Source: rndsystems.
  • Source: arvojournals.

Sources

Validation

Structure-activity relationship (SAR) of phenylmorpholinone analogs

Structure-Activity Relationship (SAR) of Phenylmorpholinone Analogs: A Comparative Guide for Factor Xa Inhibitor Development Executive Summary The evolution of direct oral anticoagulants (DOACs) represents a masterclass...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of Phenylmorpholinone Analogs: A Comparative Guide for Factor Xa Inhibitor Development

Executive Summary

The evolution of direct oral anticoagulants (DOACs) represents a masterclass in structure-based drug design. Early Factor Xa (FXa) inhibitors relied on highly basic benzamidine moieties to target the enzyme's S1 pocket, resulting in potent binding but exceptionally poor oral bioavailability. The transition to neutral or weakly basic P4-targeting ligands—specifically phenylmorpholinone analogs —solved these pharmacokinetic bottlenecks. This guide provides an objective Structure-Activity Relationship (SAR) comparison of phenylmorpholinone derivatives against alternative scaffolds, supported by robust, self-validating experimental protocols.

Mechanistic Grounding: Factor Xa and the S4 Pocket

Factor Xa is the critical convergence point of the intrinsic and extrinsic coagulation pathways 1. By converting prothrombin to thrombin, FXa amplifies the coagulation cascade. Inhibiting FXa allows for effective control of thrombogenesis with a wider therapeutic window compared to direct thrombin inhibitors.

The FXa active site contains two primary binding pockets of interest:

  • S1 Pocket: A deep, hydrophobic cleft with an aspartic acid residue (Asp189) at its base 1.

  • S4 Pocket: A hydrophobic box formed by Tyr99, Phe174, and Trp215 1.

Phenylmorpholinone analogs are rationally designed to occupy the S4 pocket. The morpholinone core provides a rigid, non-basic scaffold that correctly vectors the phenyl ring to engage in critical π−π stacking interactions with the aromatic residues of the S4 box, while avoiding the mutagenic liabilities associated with aniline-containing metabolites 1.

Role of Factor Xa in the coagulation cascade and targeted inhibition by phenylmorpholinones.

SAR Analysis: Phenylmorpholinones vs. Alternatives

The structural optimization of FXa inhibitors required balancing binding affinity (potency) with membrane permeability (oral bioavailability). Table 1 summarizes the SAR progression from early basic scaffolds to optimized phenylmorpholinones and commercial oxazolidinones.

Table 1: Comparative SAR Data of FXa Inhibitor Scaffolds

Compound ClassRepresentativeP1 MoietyP4 Moiety (Scaffold)FXa IC₅₀ (nM)Trypsin Kᵢ (nM)Oral Bioavailability
First-Gen Benzamidine Compound 17Substituted BenzamidineNaphthyl4.41500< 5%
Aza-Morpholinone Compound 119p-ChlorophenylAza-phenylmorpholinone85.0> 5000N/A
Phenylmorpholinone Compound 118p-ChlorophenylPhenylmorpholinone5.6> 5000~ 25%
Optimized Morpholinone EMD-495235p-ChlorophenylPhenylmorpholinone~1.0> 10000> 50%
Oxazolidinone (Ref) RivaroxabanChlorothiopheneOxazolidinone0.4> 10000~ 80%
Key SAR Insights & Causality:
  • The Role of Chirality: Comparing Compound 118 (IC₅₀ = 5.6 nM) to its aza-analogue Compound 119 (IC₅₀ = 85 nM) highlights the absolute necessity of the chiral center 1. The stereochemistry dictates the precise dihedral angle required for the phenyl ring to slot into the S4 hydrophobic box. Loss of chirality introduces severe entropic penalties during binding.

  • Basicity and Permeability: First-generation compounds like Compound 17 utilized highly basic benzamidines (pKa ~11) to form salt bridges with Asp189 in the S1 pocket [[1]](). While potent, they were permanently ionized at physiological pH, preventing passive diffusion across the gastrointestinal tract. Phenylmorpholinones replace this with neutral or weakly basic interactions, drastically improving oral bioavailability 2.

  • Selectivity over Trypsin: Trypsin shares deep structural homology with FXa, and off-target trypsin inhibition causes severe gastrointestinal toxicity. The bulky, rigid nature of the phenylmorpholinone P4 group clashes sterically with the narrower S4 pocket of trypsin, driving the >1000-fold selectivity observed in optimized analogs 1.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of phenylmorpholinone analogs must utilize self-validating biochemical assays. The following protocols detail the mechanistic evaluation of FXa inhibitors.

High-throughput chromogenic assay workflow for FXa inhibitor screening.

Protocol 1: Chromogenic Factor Xa Inhibition Assay

Purpose: To determine the IC₅₀ and calculate the absolute binding affinity (Kᵢ) of phenylmorpholinone analogs. Causality: We utilize a continuous chromogenic assay rather than an endpoint assay. Continuous monitoring of the initial velocity ( V0​ ) ensures that the substrate depletion remains below 10%, validating the steady-state assumptions required for Michaelis-Menten kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Note: The inclusion of PEG 8000 is critical; it prevents the non-specific adsorption of highly hydrophobic phenylmorpholinone analogs to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

  • Enzyme and Inhibitor Incubation: Add 50 µL of human FXa (final concentration 0.5 nM) to a 96-well microplate. Add 25 µL of the phenylmorpholinone analog (serially diluted in DMSO, final DMSO < 2%). Incubate at 37°C for 15 minutes to allow the binding equilibrium to establish.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) at a final concentration equal to its Km​ (approx. 250 µM).

  • Kinetic Measurement: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Validation & Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

    • Run a positive control (e.g., Rivaroxaban) and a vehicle control (DMSO only) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

    • Determine the IC₅₀ using a 4-parameter logistic fit. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Protocol 2: Trypsin Selectivity Counter-Screen

Purpose: To ensure the P4 modification does not induce off-target serine protease activity. Step-by-Step Methodology:

  • Substitute human FXa with bovine pancreatic trypsin (final concentration 1.0 nM).

  • Utilize the substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) at its respective Km​ .

  • Execute the kinetic read as described in Protocol 1. A highly optimized phenylmorpholinone should exhibit a Trypsin Kᵢ > 5000 nM, proving that the rigid morpholinone core effectively leverages the steric differences between the FXa and trypsin S4 pockets 1.

Synthesis and Scalability Considerations

Conclusion

Phenylmorpholinone analogs represent a pivotal breakthrough in the SAR of antithrombotic agents. By replacing highly basic moieties with a neutral, chiral morpholinone core, researchers successfully bridged the gap between sub-nanomolar FXa potency and viable oral pharmacokinetics. When evaluated through rigorous, self-validating biochemical protocols, these analogs demonstrate exceptional selectivity and efficacy profiles that rival modern oxazolidinone therapeutics.

References

  • Pinto, D. J. P., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. S. (2010). "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry. 1

  • Mederski, W. W. K. R., & Wendel, M. W. P. (2007). "Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors." Heterocycles. 2

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for (3S)-4-Benzyl-3-phenylmorpholin-2-one

As a highly valuable chiral auxiliary and intermediate, (3S)-4-Benzyl-3-phenylmorpholin-2-one is widely utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably the NK1 receptor anta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly valuable chiral auxiliary and intermediate, (3S)-4-Benzyl-3-phenylmorpholin-2-one is widely utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably the NK1 receptor antagonist Aprepitant. Because it is a functionalized morpholine derivative containing lipophilic aromatic substituents, it presents specific handling and environmental challenges. Proper disposal is not merely a regulatory formality; it is a critical safety imperative to prevent environmental contamination and ensure laboratory integrity ()[1].

This guide provides drug development professionals and bench scientists with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical and hazard characteristics of (3S)-4-Benzyl-3-phenylmorpholin-2-one is the foundation of any robust safety protocol. The table below summarizes the quantitative and qualitative data dictating its handling requirements.

Property / HazardSpecificationOperational Implication
Chemical Name (3S)-4-Benzyl-3-phenylmorpholin-2-oneMust use the full name on all waste labels; abbreviations are strictly prohibited ()[2].
Physical State Solid (Powder/Crystals)High risk of aerosolization; must be handled within a certified chemical fume hood ()[3].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict use of PPE (nitrile gloves, safety goggles) to prevent dermal and respiratory exposure[3].
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Liquid waste generated during synthesis must be strictly segregated into halogenated or non-halogenated streams ()[4].
Disposal Method High-Temperature IncinerationCannot be disposed of in regular trash or sewer systems; requires transfer to a certified TSDF[1].

Operational Safety & Handling Protocol

Before generating waste, personnel must establish a secure handling environment. This protocol ensures that exposure risks are mitigated at the source.

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood. Causality: Morpholine derivatives can cause acute respiratory irritation (STOT SE 3). A face velocity of 80–100 fpm in the fume hood ensures that any aerosolized particulates are drawn away from the operator's breathing zone[3].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles (compliant with OSHA 29 CFR 1910.133), and nitrile gloves. Causality: Inspect gloves prior to use and employ proper removal techniques (turning the glove inside out without touching the exterior) to avoid transferring microscopic chemical dust to bare skin[3].

  • Spill Response: In the event of a solid spill, do not dry sweep. Causality: Dry sweeping generates airborne dust, increasing inhalation risks. Instead, moisten the powder slightly with a compatible solvent (e.g., water or ethanol) to bind the particulates, then sweep the damp mass into a designated hazardous waste container[3].

Waste Segregation & Accumulation Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and drastically reduces downstream disposal costs.

WasteWorkflow Start Waste Generation: (3S)-4-Benzyl-3-phenylmorpholin-2-one Solid Solid Waste (Powder/Residue) Start->Solid Dry form Liquid Liquid Waste (Solvent Mixtures) Start->Liquid In Solution SolidCont Double-bagged / Sealed Compatible Container Solid->SolidCont LiquidCont Halogenated vs. Non-Halogenated Segregation Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Max 55 Gal / 12 Months SolidCont->SAA LiquidCont->SAA EHRS EHS / Waste Broker Pickup for High-Temp Incineration SAA->EHRS RCRA Compliant Transfer

Workflow for the segregation and disposal of morpholinone derivative waste.

Step-by-Step Disposal Procedures

Waste Characterization & Segregation
  • Solid Waste: Place contaminated weigh boats, filter papers, and residual solid chemical into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in a solvent during synthesis, segregate the waste immediately. Causality: If the morpholinone is dissolved in dichloromethane (DCM), it must go to a "Halogenated" waste stream. Halogenated waste requires specialized incineration to manage corrosive HCl gas byproducts. Mixing halogenated and non-halogenated streams increases disposal complexity and safety risks ()[4].

Containerization & Volume Management
  • Transfer waste into chemically compatible containers (e.g., glass or PTFE for solvents, HDPE for solids).

  • Crucial Causality: Never fill liquid waste containers beyond 75–80% capacity. Ambient temperature fluctuations in the laboratory can cause solvent expansion and vapor pressure buildup, which may lead to catastrophic container rupture if headspace is insufficient[4].

Labeling & Documentation
  • Attach a hazardous waste tag the moment the first drop or grain of waste enters the container ()[2].

  • Crucial Causality: Write the full chemical name: "(3S)-4-Benzyl-3-phenylmorpholin-2-one". Regulatory agencies explicitly prohibit the use of abbreviations, acronyms, or structural formulas on waste labels. This ensures that in the event of an emergency, first responders can immediately and unambiguously identify the contents[2].

Satellite Accumulation Area (SAA) Storage
  • Store the sealed, labeled container in a designated SAA at or near the point of generation.

  • Crucial Causality: Waste must not be generated in one room and transported through public corridors to be stored in another. Storing waste at the point of generation minimizes the risk of transit spills[2]. Ensure the container is kept closed at all times except when actively adding waste, and utilize secondary containment (e.g., a chemically resistant tray) to capture any potential leaks.

Final Disposal via Incineration
  • Submit a collection request to your institution's Environmental Health and Safety (EHS) department before the SAA time limit is reached. Under EPA Subpart K regulations for academic and research laboratories, hazardous waste must be removed every 12 months ()[5].

  • Crucial Causality: The waste must be routed to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. The stable heterocyclic morpholinone ring and aromatic substituents resist natural biodegradation; incineration ensures complete thermal destruction into CO₂, H₂O, and NOₓ, preventing persistent environmental contamination[1].

References[1] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at:https://www.danielshealth.com/knowledge-center/how-ensure-safe-chemical-waste-disposal-laboratories[2] University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." Available at:https://ehrs.upenn.edu/health-safety/environmental-protection/chemical-waste/laboratory-chemical-waste-management[5] United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Available at:https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories[4] McGill University Environmental Health and Safety. "Chemical waste | Hazardous Waste Management." Available at:https://www.mcgill.ca/ehs/hazardous-waste/chemical-waste[3] Sigma-Aldrich. "SAFETY DATA SHEET - Aldrich - 262250." Available at:https://www.sigmaaldrich.com/US/en/sds/aldrich/262250

Sources

Handling

Personal protective equipment for handling (3S)-4-Benzyl-3-phenylmorpholin-2-one

Standard Operating Procedure & PPE Guide: Handling (3S)-4-Benzyl-3-phenylmorpholin-2-one Executive Summary As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling (3S)-4-Benzyl-3-phenylmorpholin-2-one

Executive Summary

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity. (3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a highly specific chiral building block extensively utilized in advanced medicinal chemistry, particularly in the synthesis of tachykinin receptor antagonists[1]. Because the (3S) stereochemistry is critical for biological target binding[1], preserving the compound's structural integrity is just as important as mitigating its occupational hazards. This guide provides drug development professionals with a self-validating operational framework for the safe handling, containment, and disposal of this intermediate, moving beyond basic safety data to offer field-proven mechanistic insights.

Mechanistic Rationale for PPE Selection

The selection of Personal Protective Equipment (PPE) is dictated by the physicochemical properties of this morpholine-2-one derivative. Supplied as a dry powder, it presents a high risk of aerosolization and electrostatic adhesion to laboratory surfaces. Furthermore, compounds containing benzyl and morpholine moieties can act as dermal sensitizers and respiratory irritants.

Under the2, hazard assessments must dictate the barrier methods used[2]. For this compound, we implement a defense-in-depth strategy based on the guidelines established in 3[3]:

  • Dermal Protection: Nitrile gloves are required because they offer superior chemical resistance to the organic solvents (e.g., dichloromethane, THF) typically used to solubilize this compound. Double-gloving is recommended to provide a self-validating breach detection system—if the outer glove tears, the inner glove remains intact, ensuring zero dermal contact.

  • Respiratory Protection: When handled outside a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles[2].

  • Ocular Protection: Chemical splash goggles are required over standard safety glasses. The compound is often rapidly transitioned from a solid state into volatile organic solvents, creating a dynamic splash hazard[2].

Quantitative PPE Specifications & Performance Metrics

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Dermal Nitrile (Double-Glove)>0.1 mm thicknessMorpholine rings pose sensitization risks. Double-gloving provides a self-validating breach detection system.
Respiratory N95 or P100 Respirator95% - 99.9% filtration efficiencyPrevents inhalation of fine chiral powders which are prone to aerosolization due to electrostatic charge.
Ocular Chemical Splash GogglesANSI Z87.1 certifiedProtects against micro-particle dust and solvent splashes during the solubilization phase.
Body Flame-Resistant Lab CoatNFPA 2112 compliantProvides a barrier against highly flammable organic solvents used to dissolve the intermediate.

Logical Workflow for Chemical Handling

Workflow A Risk Assessment & PPE Donning B Containment Setup (Fume Hood >100 fpm) A->B C Gravimetric Transfer & Solubilization B->C D Synthetic Reaction (Chiral Intermediate) C->D E Surface Decontamination (Solvent Wipe) D->E F EPA-Compliant Waste Disposal E->F

Figure 1: Standard operating workflow for handling (3S)-4-Benzyl-3-phenylmorpholin-2-one.

Experimental Protocol: Weighing and Solubilization

Objective: Transfer a precise mass of (3S)-4-Benzyl-3-phenylmorpholin-2-one while maintaining zero environmental release. Causality: Chiral intermediates are often highly functionalized and prone to static cling. Traditional plastic weigh boats exacerbate this, leading to inaccurate dosing and airborne particulate release.

Step-by-Step Methodology:

  • Environmental Control: Verify the chemical fume hood is operating at a face velocity of 100–120 fpm.

  • Static Neutralization: Pass an anti-static zero-stat gun over the analytical balance and a V-shaped anti-static weigh paper.

  • Gravimetric Transfer: Using a clean micro-spatula, carefully transfer the crystalline powder.

    • Self-Validating Check: The powder should drop cleanly without adhering to the spatula walls. If adhesion occurs, repeat the static neutralization step.

  • In-Situ Solubilization: Instead of transferring dry powder across the laboratory, add 1-2 mL of the primary reaction solvent (e.g., anhydrous THF) directly to the weigh paper/boat inside the hood.

  • Liquid-State Transfer: Pipette the solubilized intermediate directly into the reaction vessel. This liquid-state transfer guarantees 100% quantitative yield and eliminates the risk of dry-powder inhalation during transit.

Spill Containment and EPA-Compliant Disposal

Under the4, laboratories bear absolute liability for chemical waste from the moment of generation to its ultimate destruction[4]. Morpholine derivatives mixed with organic solvents must be rigorously managed.

Spill Response & Disposal Protocol:

  • Containment: For dry powder spills, do not sweep, as this generates hazardous aerosols. Gently cover the spill with a solvent-dampened absorbent pad to suppress dust.

  • Collection: Use a non-sparking tool to scoop the dampened material into a high-density polyethylene (HDPE) waste container.

  • Decontamination: Wipe the affected surface with ethanol, followed by a secondary wipe with an aqueous surfactant.

    • Self-Validating Check: Perform a visual inspection under bright localized light to confirm the absolute absence of crystalline residue.

  • Disposal: Label the container strictly as "Hazardous Waste: Toxic Organic Solid." Store in a secondary containment bin away from strong oxidizers until collected by a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

References

  • Benchchem. "(3S)-4-Benzyl-3-phenylmorpholin-2-one". Source: Benchchem.
  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Source: NIH.
  • National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: National Academies.
  • Hazardous Waste Experts. "What does the EPA Mean by 'Cradle-to-Grave' Responsibility?". Source: Hazardous Waste Experts.

Sources

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